7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H3,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSFHACOKWGHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679198 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233518-21-2 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride: Core Physicochemical and Analytical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7-deazaadenine, is a pivotal heterocyclic scaffold in medicinal chemistry. As an isomer of adenine where the nitrogen at position 7 is replaced by a carbon, it serves as a crucial building block for a diverse range of biologically active molecules, most notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib. This technical guide provides a comprehensive overview of the fundamental physicochemical and analytical properties of its hydrochloride salt, 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. This document is intended to be a valuable resource for researchers and drug development professionals, offering insights into its structure, solubility, stability, and analytical characterization.
Chemical and Physical Properties
This compound is the salt form of the 7-deazaadenine base, which enhances its aqueous solubility and handling properties.
Structure and Nomenclature
-
IUPAC Name: this compound
-
Synonyms: 7-Deazaadenine hydrochloride, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine hydrochloride
-
CAS Number: 1233518-21-2[1]
-
Molecular Formula: C₆H₇ClN₄[2]
-
Molecular Weight: 170.60 g/mol [2]
The core structure consists of a pyrimidine ring fused to a pyrrole ring, forming the pyrrolo[2,3-d]pyrimidine bicyclic system. The amine group at position 4 is a key feature for its biological activity and further chemical modifications. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically on the pyrimidine ring.
Physicochemical Data
A summary of the key physicochemical properties of 7H-pyrrolo[2,3-d]pyrimidin-4-amine and its hydrochloride salt is presented in Table 1.
| Property | Value | Source |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| Melting Point (free base) | 257 °C | [4] |
| pKa (free base, calculated) | N1: 5.2, N3: 3.2 | [5][6] |
| LogP (free base, calculated) | 0.54 | [7] |
Note: Experimental data for the hydrochloride salt's melting point and LogP were not available in the searched literature. The pKa values are calculated for the free base, 7-deazaadenosine.
Solubility Profile
While specific quantitative solubility data for this compound in various solvents is not extensively published, its nature as a hydrochloride salt suggests good solubility in aqueous solutions. General solubility information for related compounds indicates solubility in water and methanol. For practical laboratory use, it is recommended to determine the solubility in relevant solvent systems empirically. A general procedure for solubility determination is provided below.
Experimental Protocol: Solubility Determination
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, DMSO, ethanol, 0.1 M HCl, pH 7.4 buffer) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve of known concentrations.
-
Calculation: Calculate the solubility in mg/mL or mM based on the concentration of the saturated solution.
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and regulatory purposes. The following section outlines the key analytical techniques used for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of 7H-pyrrolo[2,3-d]pyrimidin-4-amine. The spectrum of the free base in DMSO-d₆ typically shows characteristic signals for the pyrrole and pyrimidine protons, as well as the amine and NH protons.[2]
Typical ¹H NMR (DMSO-d₆, 300 MHz) chemical shifts for the free base (7H-pyrrolo[2,3-d]pyrimidin-4-amine): [2]
-
δ 11.42 (s, 1H, pyrrole NH)
-
δ 8.01 (s, 1H, pyrimidine CH)
-
δ 7.05 (dd, J=3.5, 2.1 Hz, 1H, pyrrole CH)
-
δ 6.85 (s, 2H, NH₂)
-
δ 6.51 (dd, J=3.4, 1.8 Hz, 1H, pyrrole CH)
For the hydrochloride salt, shifts in the proton signals, particularly those of the pyrimidine ring and the amine group, are expected due to protonation.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Characteristic IR absorptions (cm⁻¹) for the free base: [2]
-
3414, 3291 (N-H stretching of amine and pyrrole)
-
3086 (C-H aromatic stretching)
-
1640 (C=N stretching)
-
1475 (aromatic ring stretching)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For the free base, the expected [M+H]⁺ ion would be at m/z 135.0665.
High-Performance Liquid Chromatography (HPLC)
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Suggested Starting HPLC Parameters:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from low to high organic content.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30 °C
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. Forced degradation studies are performed to understand its degradation pathways and to develop a stability-indicating analytical method.[4][8]
Forced Degradation Studies
Forced degradation studies should be conducted according to ICH guidelines (Q1A(R2)). This involves subjecting the compound to various stress conditions.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Expected Degradation Pathways: The pyrrolo[2,3-d]pyrimidine core is generally stable, but degradation can occur under harsh conditions.
-
Hydrolysis: The amine group at position 4 could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of the corresponding 4-hydroxy derivative (7-deazahypoxanthine).
-
Oxidation: The electron-rich pyrrole ring may be susceptible to oxidation.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests the following precautions.
-
Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Applications in Drug Discovery and Development
7H-pyrrolo[2,3-d]pyrimidin-4-amine is a valuable scaffold in drug discovery due to its structural similarity to adenine, allowing it to interact with a variety of biological targets.
Key Therapeutic Areas of Interest for Derivatives:
-
Kinase Inhibition: The 7H-pyrrolo[2,3-d]pyrimidine core is a common feature in many kinase inhibitors, targeting enzymes involved in cancer and inflammatory diseases.[10][11]
-
Antiviral Activity: Derivatives have shown promise as antiviral agents.
-
Antiparasitic Agents: The scaffold has been explored for the development of drugs against parasites like Plasmodium falciparum.[2]
Signaling Pathway Involvement of Downstream Products
Caption: Inhibition of the JAK-STAT signaling pathway by Tofacitinib.
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry. A thorough understanding of its basic properties, including its physicochemical characteristics, stability, and analytical profile, is essential for its effective use in research and development. This guide provides a foundational overview of these properties and outlines standard methodologies for their assessment, serving as a valuable resource for scientists working with this versatile scaffold. Further experimental investigation is encouraged to establish a more comprehensive and quantitative dataset for this key chemical entity.
References
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Seanego, T. D., Chavalala, H. E., Henning, H. H., de Koning, C. B., Hoppe, H. C., Ojo, K. K., & Rousseau, A. L. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 17(22), e202200421. [Link]
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PubChem. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]
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Science.gov. (n.d.). stability-indicating hplc method. [Link]
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Man-Yin Tsang, V., & Chow, C. S. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A, 127(16), 3649–3658. [Link]
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Man-Yin Tsang, V., & Chow, C. S. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. PMC. [Link]
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Bar-Eli, A., & Collins, F. M. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147–2159. [Link]
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Journal of Pharmaceutical Negative Results. (2023). Development And Validation Of Stability Indicating Rp-Hplc Method For The Quantification Of Amine Impurity In Tofacitinib Tablets Dosage Form. [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ikeda, Y. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1–15. [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(09), 129-138. [Link]
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Al-Akkam, E. J., Jasim, L. S., & Al-khafaji, H. H. (2021). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. IOP Conference Series: Materials Science and Engineering, 1090(1), 012072. [Link]
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Li, C., Zhang, Y., Wang, M., Wang, Y., Zhang, N., & Li, J. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry, 145, 96–112. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-28. [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
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Patel, K. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. [Link]
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PubChem. (n.d.). pKa (acid-base dissociation constant) as determined by potentiometric titration. [Link]
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Kaspersen, S. J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
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Zhang, T., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 169, 121-143. [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (2018). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. [Link]
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ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
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PubChem. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]
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Analytical Methods. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. [Link]
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The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to 7-Deazapurine Analogs
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, nucleus represents a critical scaffold in medicinal chemistry and drug discovery. This heterocyclic system, an isostere of the naturally occurring purine ring, is characterized by the replacement of the nitrogen atom at position 7 with a carbon atom. This seemingly subtle modification profoundly alters the electronic properties of the molecule, creating a more electron-rich five-membered ring and providing a valuable handle for synthetic modification at the C7 position.[1] These structural nuances have given rise to a diverse class of analogs with a broad spectrum of biological activities, ranging from potent antibiotics to targeted anticancer and antiviral agents.
This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of 7-deazapurine analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the foundational principles and cutting-edge advancements in this important area of medicinal chemistry. We will delve into the causal relationships behind experimental designs, provide detailed protocols for key synthetic transformations, and explore the intricate mechanisms of action that underpin the therapeutic potential of these remarkable compounds.
A Journey Through Time: The Discovery and History of 7-Deazapurine Analogs
The story of 7-deazapurine analogs begins with the discovery of naturally occurring nucleoside antibiotics produced by Streptomyces bacteria. These pioneering discoveries laid the groundwork for decades of research and development.
The Pioneering Natural Products:
-
Tubercidin (7-deazaadenosine): Isolated in the 1950s from Streptomyces tubercidicus, Tubercidin was one of the first 7-deazapurine nucleosides to be identified.[2] It exhibits a broad range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[2][3] Its potent, but often non-selective, cytotoxicity has limited its clinical use but has spurred the development of more targeted analogs.[2]
-
Toyocamycin: Discovered in the culture broth of Streptomyces toyocaensis, Toyocamycin is distinguished by a nitrile group at the C5 position of the pyrrolo[2,3-d]pyrimidine ring.[4] This feature contributes to its unique biological profile, which includes potent anticancer activity.[4][5] Mechanistically, Toyocamycin has been shown to inhibit the processing of ribosomal RNA and, more recently, to be a potent inhibitor of the IRE1α-XBP1 pathway, a key component of the endoplasmic reticulum (ER) stress response crucial for the survival of multiple myeloma cells.[4][5]
-
Sangivamycin: Isolated from Streptomyces rimosus, Sangivamycin is closely related to Toyocamycin but possesses a carboxamide group at the C5 position.[1][6] It has demonstrated significant anticancer and antiviral activities.[1][6] Notably, Sangivamycin is a potent inhibitor of protein kinase C (PKC) and positive transcription elongation factor b (P-TEFb), providing a basis for its pro-apoptotic and anti-angiogenic effects.[6] More recently, it has shown potent in vitro activity against SARS-CoV-2.[7][8]
The discovery of these natural products ignited a wave of synthetic efforts aimed at understanding their structure-activity relationships (SAR) and developing new analogs with improved therapeutic indices. The timeline below highlights some of the key milestones in this journey.
Experimental Protocol: Vorbrüggen Glycosylation of 6-Chloro-7-iodo-7-deazapurine
This protocol describes a typical Vorbrüggen glycosylation to synthesize a protected 7-deazapurine ribonucleoside, a key intermediate for further diversification. [7] Materials:
-
6-Chloro-7-iodo-7-deazapurine
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To a solution of 6-chloro-7-iodo-7-deazapurine (1.0 eq) in anhydrous CH₃CN, add BSA (1.25 eq) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes to allow for silylation of the nucleobase.
-
Cool the reaction mixture to 0 °C and add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (0.9 eq) in anhydrous CH₃CN.
-
Add TMSOTf (1.25 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected β-nucleoside.
Enzymatic Synthesis: A Greener Alternative
Enzymatic methods, particularly using purine nucleoside phosphorylases (PNPs), have emerged as a powerful and stereoselective alternative for the synthesis of 7-deazapurine nucleosides. [9][10]These reactions often proceed under milder conditions and can avoid the need for extensive protecting group chemistry.
Experimental Protocol: Enzymatic Transglycosylation using E. coli PNP
This protocol outlines a general procedure for the enzymatic synthesis of a 7-deazapurine 2'-deoxyribonucleoside. [10] Materials:
-
7-Deazapurine base
-
2'-Deoxyuridine (as the deoxyribose donor)
-
Recombinant E. coli purine nucleoside phosphorylase (PNP)
-
Potassium phosphate buffer (pH 7.0)
Procedure:
-
Dissolve the 7-deazapurine base and a molar excess (e.g., 10-fold) of 2'-deoxyuridine in 10 mM potassium phosphate buffer (pH 7.0).
-
Add the recombinant E. coli PNP enzyme to the solution.
-
Incubate the reaction mixture at a suitable temperature (e.g., 50 °C).
-
Monitor the progress of the reaction by high-performance liquid chromatography (HPLC).
-
Upon completion, purify the desired 2'-deoxyribonucleoside product from the reaction mixture using appropriate chromatographic techniques.
Functionalization: Introducing Diversity
A key advantage of the 7-deazapurine scaffold is the ability to introduce a wide range of substituents at the C7 position. The Sonogashira cross-coupling reaction is a particularly powerful tool for installing alkynyl groups, which can serve as handles for further chemical modifications.
Experimental Protocol: Sonogashira Coupling of a 7-Iodo-7-deazapurine Nucleoside
This protocol provides a general method for the Sonogashira coupling of a 7-iodo-7-deazapurine nucleoside with a terminal alkyne. [11] Materials:
-
7-Iodo-7-deazapurine nucleoside
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a solution of the 7-iodo-7-deazapurine nucleoside (1.0 eq) and the terminal alkyne (1.2 eq) in an anhydrous solvent, add Et₃N (3.0 eq).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 7-alkynyl-7-deazapurine nucleoside.
Unraveling the Biological Tapestry: Mechanisms of Action
The diverse biological activities of 7-deazapurine analogs stem from their ability to interact with a multitude of cellular targets. Their structural similarity to endogenous purines allows them to function as antimetabolites, while the unique features of the pyrrolo[2,3-d]pyrimidine ring enable them to act as potent and selective inhibitors of various enzymes.
Anticancer Activity: Targeting Key Cellular Processes
Many 7-deazapurine analogs exhibit potent anticancer activity through various mechanisms, including:
-
Inhibition of Protein Kinases: A significant number of pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. [12][13][14][15]By targeting kinases that are often dysregulated in cancer, these compounds can effectively halt tumor progression.
-
Inhibition of DNA and RNA Synthesis: As nucleoside analogs, 7-deazapurines can be phosphorylated in cells to their corresponding triphosphates, which can then be incorporated into growing DNA and RNA chains, leading to chain termination or dysfunction. [16]
-
Induction of Apoptosis: Many 7-deazapurine analogs have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins. [13]
Antiviral Activity: A Broad Spectrum of Inhibition
The antiviral properties of 7-deazapurine analogs have been recognized since the discovery of Tubercidin. [3][17]Their mechanisms of action against viruses are diverse and often target critical steps in the viral life cycle.
-
Inhibition of Viral Polymerases: A primary mechanism of antiviral action is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerases. [18]The triphosphate forms of these nucleoside analogs can act as competitive inhibitors or be incorporated into the viral genome, leading to premature chain termination.
-
Interference with Viral RNA Processing: Some analogs, like Toyocamycin, can interfere with the processing of viral RNA, preventing the formation of functional viral components. [4]
Antibacterial Activity: Targeting Essential Bacterial Processes
The antibacterial properties of 7-deazapurine analogs, particularly against Mycobacterium tuberculosis, have been an area of active research. [10][19][20]
-
Inhibition of Essential Enzymes: These compounds can inhibit enzymes that are crucial for bacterial survival and replication.
-
Disruption of Cell Wall Synthesis: Some analogs may interfere with the synthesis of the bacterial cell wall, a key target for antibiotics.
Data-Driven Insights: A Comparative Look at Biological Activities
The following tables provide a summary of the reported biological activities of selected 7-deazapurine analogs, highlighting their potency against various cancer cell lines, viruses, and bacteria.
Table 1: Anticancer Activity of Selected 7-Deazapurine Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5k | HepG2 | 6.11 ± 0.4 | [21] |
| MCF-7 | 5.93 ± 0.3 | [21] | |
| MDA-MB-231 | 2.48 ± 0.1 | [21] | |
| HeLa | 1.98 ± 0.1 | [21] | |
| Compound 18h | CSF1R (enzymatic) | 0.00514 | [14] |
| Toyocamycin | L-1210 | 0.006 | [17] |
Table 2: Antiviral Activity of Selected 7-Deazapurine Analogs
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Sangivamycin | SARS-CoV-2 | Vero E6 | 0.063 | [8] |
| 7-Deazaneplanocin A | Cowpox virus | HFF | 1.2 | [22] |
| Vaccinia virus | HFF | 3.4 | [22] | |
| 7DMA | Zika Virus | Vero | >37 (SI) | [23] |
| Tubercidin | PEDV | Vero | 0.2487 (IC₅₀) | [9] |
| 7-carbomethoxyvinyl analog (10) | HIV-1 | Various | 0.71 ± 0.25 | [24] |
Table 3: Antibacterial Activity of Selected 7-Deazapurine Analogs
| Compound | Bacteria | MIC₉₉ (µg/mL) | Reference |
| Compound 6 | M. tuberculosis H37Rv | 20 | [19] |
| Compound 9 | M. smegmatis mc² 155 | 13 | [19] |
| Compound 10 | M. tuberculosis H37Rv | 40 | [19] |
| Compound 19 | M. smegmatis mc² 155 | 50 | [19] |
Conclusion and Future Perspectives
The 7-deazapurine scaffold has proven to be a remarkably versatile platform for the discovery and development of novel therapeutic agents. From the early discoveries of naturally occurring antibiotics to the rational design of highly selective kinase inhibitors and broad-spectrum antiviral agents, the journey of 7-deazapurine analogs has been one of continuous innovation. The ability to readily functionalize the pyrrolo[2,3-d]pyrimidine core, coupled with a deeper understanding of the molecular mechanisms underlying their biological activities, continues to drive the field forward.
Future research will likely focus on several key areas:
-
Development of More Selective Analogs: Fine-tuning the structure of 7-deazapurine derivatives to achieve greater selectivity for specific enzyme targets will be crucial for minimizing off-target effects and improving therapeutic outcomes.
-
Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond the current focus on cancer, viral, and bacterial infections.
-
Combination Therapies: Investigating the synergistic effects of 7-deazapurine analogs with other therapeutic agents could lead to more effective treatment regimens.
-
Advanced Drug Delivery Systems: The development of novel drug delivery strategies could help to improve the pharmacokinetic properties and targeted delivery of these potent compounds.
The rich history and continued evolution of 7-deazapurine chemistry and biology ensure that this privileged scaffold will remain a cornerstone of drug discovery for years to come.
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Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties. (2022). JCI Insight, 7(1), e153165. [Link]
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Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties. (2022). JCI Insight, 7(1). [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals, 16(9), 1324. [Link]
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Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. (2011). Bioorganic & Medicinal Chemistry, 19(23), 7088-7098. [Link]
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Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). Molecules, 28(15), 5896. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals, 16(9), 1324. [Link]
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Effect of Toyocamycin on Oncornaviral Production by Acutely Infected Cells. (1977). Journal of Virology, 21(3), 1207-1212. [Link]
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Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates. (2011). Bioorganic & Medicinal Chemistry, 19(23), 7088-7098. [Link]
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Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections. (2022). Virology Journal, 19(1), 163. [Link]
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Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. (2022). European Journal of Medicinal Chemistry, 243, 114782. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2020). Journal of Medicinal Chemistry, 63(15), 8235-8255. [Link]
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Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. (2012). Blood Cancer Journal, 2(7), e79. [Link]
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Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. (1998). Archives of Pharmacal Research, 21(2), 187-192. [Link]
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The 7H-pyrrolo[2,3-d]pyrimidin-4-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, also known as 7-deazapurine, stands as a quintessential example of such a "privileged scaffold".[1][2] Its structural resemblance to adenine, a fundamental component of nucleic acids, provides a strategic entry point into a multitude of biological pathways. This bioisosteric relationship allows derivatives to act as potent and selective modulators of enzymes that recognize purine-based substrates, particularly protein kinases.[2][3]
The replacement of the N7 atom in the purine ring with a carbon atom bestows unique physicochemical properties upon the 7-deazapurine core.[2] This modification enhances the electron density of the five-membered ring and provides a vector for further chemical exploration at the C7 position, enabling the fine-tuning of pharmacological profiles.[2] These inherent advantages have propelled the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold to the forefront of drug discovery, leading to the development of numerous clinical candidates and approved drugs for a wide array of diseases, including cancer, autoimmune disorders, and infectious agents.[4][5][6][7] This guide will provide a comprehensive overview of this remarkable scaffold, from its fundamental mechanism of action to its diverse therapeutic applications and the synthetic strategies employed in its derivatization.
Mechanism of Action: A Versatile Kinase Inhibitor
The primary mechanism through which 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives exert their therapeutic effects is through the competitive inhibition of protein kinases at the ATP-binding site.[8] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases. The 7-deazapurine core effectively mimics the adenine portion of ATP, allowing it to dock within the active site of these enzymes.
The Janus Kinase (JAK) Family: A Key Target
A prominent example of the therapeutic targeting enabled by this scaffold is the inhibition of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[9][10] JAKs are integral components of the JAK-STAT signaling pathway, which transduces signals for a host of cytokines and growth factors involved in inflammation and immunity.[9]
Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of intervention for 7H-pyrrolo[2,3-d]pyrimidin-4-amine-based inhibitors.
Caption: General synthetic workflow for derivatives.
Detailed Experimental Protocol: Synthesis of a 4-Substituted Derivative
The following protocol outlines a general procedure for the synthesis of a 4-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative, a common intermediate for further elaboration.
Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This key intermediate is often prepared from commercially available starting materials. A common route involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as absolute ethanol or isopropanol, add the desired amine nucleophile (1.1 eq). [11]2. A base, such as triethylamine or diisopropylethylamine (2.0 eq), may be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired 4-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative.
The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). [3]
Conclusion and Future Perspectives
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its inherent drug-like properties and synthetic tractability have enabled the development of a multitude of potent and selective kinase inhibitors with significant clinical impact. The continued exploration of this privileged core, driven by a deeper understanding of kinase biology and advanced computational modeling, promises to yield a new generation of innovative therapeutics for a wide range of human diseases. As researchers continue to unlock the full potential of this remarkable scaffold, its influence on the future of drug discovery is certain to expand.
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Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules. Available at: [Link]
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Sreekanth, P., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
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Deng, X., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry. Available at: [Link]
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Wang, Y., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available at: [Link]
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Deng, X., et al. (2024). Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Molecular Diversity. Available at: [Link]
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Sharma, S., et al. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]
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Wood, M. A., et al. (2020). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem. Available at: [Link]
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Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2022). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules. Available at: [Link]
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Choi, R., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1H-Pyrazolo[3,4-d]pyrimidin-4-amine-Based Inhibitors. ACS Infectious Diseases. Available at: [Link]
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Choi, R., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1H-Pyrazolo[3,4-d]pyrimidin-4-amine-Based Inhibitors. ACS Infectious Diseases. Available at: [Link]
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Gulevskaya, E. V., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules. Available at: [Link]
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Li, Y., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie. Available at: [Link]
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Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Available at: [Link]
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Gulevskaya, E. V., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. ResearchGate. Available at: [Link]
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Li, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Baszczyňski, O., et al. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Available at: [Link]
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Wang, T., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Available at: [Link]
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Spectroscopic Characterization of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride: A Technical Guide
Introduction
7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7-deazaadenine, is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. As an analogue of adenine, it is a core component of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] The hydrochloride salt form is frequently utilized to enhance the solubility and bioavailability of the parent molecule. A thorough and accurate spectroscopic characterization is fundamental for confirming the structure, assessing purity, and ensuring the quality of this important intermediate.
This in-depth guide provides a comprehensive overview of the key spectroscopic data for 7H-pyrrolo[2,3-d]pyrimidin-4-amine HCl. It is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental rationale and interpretation, adhering to the principles of scientific integrity and expertise.
Molecular Structure and Protonation State
The formation of the hydrochloride salt involves the protonation of one of the basic nitrogen atoms of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. The most likely sites for protonation are the nitrogen atoms in the pyrimidine ring (N1 or N3) or the exocyclic amino group. The precise location of protonation can influence the electronic distribution within the molecule and, consequently, its spectroscopic signatures. Computational and crystallographic studies are often employed for definitive assignment. For the purpose of this guide, we will consider the impact of protonation on the overall spectroscopic profile.
Here is a diagram illustrating the core structure and numbering of 7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Caption: Chemical structure of 7H-pyrrolo[2,3-d]pyrimidin-4-amine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a primary tool for elucidating the molecular structure. The chemical shifts, multiplicities, and coupling constants of the protons provide a detailed map of the molecule's hydrogen framework. For the HCl salt, the acidic proton from HCl will be in exchange with labile protons (N-H and -NH₂) and may not be observed as a distinct signal, or may cause broadening of other signals.
Expected ¹H NMR Data (in DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~8.01 | Singlet (s) | - | Aromatic proton on the pyrimidine ring.[3] |
| H-6 | ~7.05 | Doublet of doublets (dd) | J = 3.5, 2.1 Hz | Aromatic proton on the pyrrole ring.[3] |
| H-5 | ~6.51 | Doublet of doublets (dd) | J = 3.4, 1.8 Hz | Aromatic proton on the pyrrole ring.[3] |
| NH (Pyrrole) | ~11.42 | Singlet (s), broad | - | Labile proton on the pyrrole nitrogen.[3] |
| NH₂ (Amine) | ~6.85 | Singlet (s), broad | - | Labile protons of the exocyclic amino group.[3] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 7H-pyrrolo[2,3-d]pyrimidin-4-amine HCl in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can dissolve the HCl salt and its polarity allows for the observation of labile N-H protons.
-
Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.[3]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Rationale for Experimental Choices:
-
Solvent: DMSO-d₆ is the preferred solvent due to its ability to dissolve polar salts and the fact that its residual peak does not overlap with the signals of interest. It also slows down the exchange rate of labile protons, often allowing for their observation.
-
High-Field Magnet: A higher field strength (e.g., 400 or 600 MHz) provides greater chemical shift dispersion, which is essential for resolving complex spin systems and obtaining accurate coupling constants, although a 300 MHz instrument is also suitable.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. As ¹³C has a low natural abundance, longer acquisition times are generally required.
Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C-4 | ~157.8 | Carbon bearing the amino group.[3] |
| C-2 | ~152.0 | Carbon in the pyrimidine ring.[3] |
| C-7a | ~151.1 | Bridgehead carbon.[3] |
| C-6 | ~121.3 | Carbon in the pyrrole ring.[3] |
| C-5 | ~99.3 | Carbon in the pyrrole ring.[3] |
| C-4a | ~102.7 | Bridgehead carbon.[3] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A high-resolution NMR spectrometer with a broadband probe is required.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is needed compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Relaxation Delay: A 2-second relaxation delay is standard.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3414, 3291 | N-H | Stretching (Amine and Pyrrole NH)[3] |
| 3086 | C-H | Aromatic Stretching[3] |
| 1640 | C=N, C=C | Ring Stretching[3] |
| 1475 | C-N | Stretching[3] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid 7H-pyrrolo[2,3-d]pyrimidin-4-amine HCl powder is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.
Rationale for Experimental Choices:
-
ATR Technique: ATR is a modern, convenient technique for solid samples that requires minimal sample preparation and generally produces high-quality, reproducible spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For the HCl salt, the free base is typically observed in the mass spectrum.
Expected Mass Spectrometry Data
-
Molecular Weight of Free Base: 134.14 g/mol
-
Expected Ion (ESI+): [M+H]⁺ = 135.07 m/z
-
High-Resolution MS (HRMS): HRMS can confirm the elemental composition. For C₆H₆N₄, the calculated exact mass for [M+H]⁺ is 135.0665, which should be observed within a few ppm in an HRMS experiment.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).[4]
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode (ESI+) is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: A scan range from m/z 50 to 500 is generally sufficient.
-
-
Data Analysis: The most abundant peak in the spectrum corresponding to the protonated molecule is identified.
Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic characterization.
Conclusion
The spectroscopic characterization of 7H-pyrrolo[2,3-d]pyrimidin-4-amine HCl is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous confirmation of the molecule's identity, structure, and purity. The protocols and data presented in this guide serve as a comprehensive resource for scientists engaged in the synthesis, quality control, and application of this vital chemical entity. Adherence to these analytical principles ensures the integrity and reproducibility of research and development efforts in which this compound is employed.
References
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Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]
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Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2159. [Link]
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Nilsson, M., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(15), 8349-8362. [Link]
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de Villiers, K. A., et al. (2016). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. RSC Advances, 6(81), 77805-77814. [Link]
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Seanego, T. D., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 14(10), 1016-1025. [Link]
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The Pyrrolo[2,3-d]pyrimidine Core: A Technical Guide to its Chemical Structure, Numbering, and Synthetic Strategies for Drug Discovery
For Immediate Release
A Deep Dive into the Privileged Scaffold Powering a New Generation of Targeted Therapies
The pyrrolo[2,3-d]pyrimidine scaffold, a notable isostere of purine also known as 7-deazapurine, has firmly established itself as a "privileged" structure in medicinal chemistry.[1][2] Its intrinsic ability to mimic the natural purine bases allows it to effectively interact with a wide range of biological targets, most notably protein kinases, making it a cornerstone in the development of targeted therapies for cancer, inflammatory disorders, and viral infections.[2][3] This technical guide offers an in-depth exploration of the fundamental chemical properties of the pyrrolo[2,3-d]pyrimidine core, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its structure, nomenclature, reactivity, and key synthetic methodologies.
Unveiling the Core: Structure and IUPAC Nomenclature
The pyrrolo[2,3-d]pyrimidine is a fused heterocyclic system composed of a pyrimidine ring fused to a pyrrole ring. This fusion results in a bicyclic aromatic structure with a unique electronic distribution that underpins its diverse biological activities.
The IUPAC Numbering Convention
The numbering of the pyrrolo[2,3-d]pyrimidine ring system follows the IUPAC nomenclature for fused heterocyclic systems. The numbering commences from one of the nitrogen atoms in the pyrimidine ring and proceeds around the fused system. The nitrogen atom of the pyrrole ring is designated as position 7.
Caption: IUPAC Numbering of the Pyrrolo[2,3-d]pyrimidine Core.
Chemical Reactivity: A Tale of Two Rings
The chemical reactivity of the pyrrolo[2,3-d]pyrimidine core is a fascinating interplay between the electron-deficient nature of the pyrimidine ring and the electron-rich character of the pyrrole ring. This duality dictates the regioselectivity of various chemical transformations.
Electrophilic Aromatic Substitution
The pyrrole ring, being electron-rich, is the primary site for electrophilic aromatic substitution reactions.[4] Theoretical calculations and experimental evidence indicate that the C5 and C6 positions are the most susceptible to electrophilic attack. Halogenation, nitration, and Friedel-Crafts acylation predominantly occur at these positions. The tricyclic pyrrolo[2,3-d]pyrimidine molecule contains several reaction centers, including the nitrogen heteroatoms of both the pyrimidine and pyrrole rings, which contributes to its reactivity in electrophilic substitution reactions.[5]
Nucleophilic Aromatic Substitution
Conversely, the electron-deficient pyrimidine ring is prone to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group (e.g., a halogen) is present at the C2, C4, or C6 positions.[6][7] This reactivity is extensively exploited in the synthesis of a vast array of derivatives where nucleophiles such as amines, alcohols, and thiols are introduced onto the pyrimidine ring.
Synthetic Methodologies: Building the Core
The construction of the pyrrolo[2,3-d]pyrimidine scaffold can be broadly categorized into two main strategies: building the pyrimidine ring onto a pre-existing pyrrole or, alternatively, forming the pyrrole ring from a pyrimidine precursor.
Strategy 1: Pyrimidine Ring Formation from a Pyrrole Precursor
This approach typically involves the cyclization of a suitably functionalized 2-aminopyrrole derivative. A common method is the reaction of a 2-amino-3-cyanopyrrole with formamide or other one-carbon synthons to construct the pyrimidine ring.
Caption: General Synthetic Scheme from a Pyrrole Precursor.
Strategy 2: Pyrrole Ring Formation from a Pyrimidine Precursor
This widely used strategy often starts with a substituted 4-aminopyrimidine. A classic example is the reaction of a 4-amino-5-halopyrimidine with an alkyne, followed by an intramolecular cyclization to form the pyrrole ring. Another common approach involves the reaction of a 4,6-dichloropyrimidine with an enolate, followed by cyclization.
Caption: General Synthetic Scheme from a Pyrimidine Precursor.
The Pyrrolo[2,3-d]pyrimidine Scaffold in Drug Discovery: A Focus on Kinase Inhibitors
The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine makes it an ideal scaffold for the design of ATP-competitive kinase inhibitors.[3][8] By modifying the substitution pattern at various positions, medicinal chemists can achieve high potency and selectivity for specific kinases implicated in diseases such as cancer and autoimmune disorders.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the general impact of substitutions at different positions on the biological activity of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
| Position | Role of Substitution | Common Moieties |
| C2 | Often involved in interactions with the hinge region of the kinase. Can influence selectivity. | Small alkyl groups, amino groups, aryl groups. |
| C4 | A key interaction point with the kinase hinge region, typically forming hydrogen bonds. | Amino groups, substituted anilines. |
| C5 | Extends into the solvent-exposed region. Can be modified to improve solubility and pharmacokinetic properties. | A wide variety of substituents, including alkyl chains, rings, and polar groups. |
| C6 | Can modulate the electronic properties of the ring system and influence binding affinity. | Halogens, small alkyl groups. |
| N7 | The nitrogen of the pyrrole ring can be a hydrogen bond donor or can be substituted to modulate properties. | Hydrogen, alkyl groups, aryl groups. |
Caption: Key Interaction Sites of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor.
Experimental Protocol: A Representative Synthesis
The following is a representative, generalized protocol for the synthesis of a 4-substituted-7H-pyrrolo[2,3-d]pyrimidine, a common intermediate in drug discovery programs.
Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate [9]
-
Reaction Setup: To a solution of 6-chloro-7-deazapurine (1 equivalent) in absolute ethanol, add benzocaine (1.2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired product.
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its unique chemical properties, coupled with the ever-expanding toolkit of synthetic methodologies, provide a versatile platform for the design of potent and selective modulators of biological targets. A thorough understanding of its structure, reactivity, and structure-activity relationships, as outlined in this guide, is paramount for the successful development of the next generation of pyrrolo[2,3-d]pyrimidine-based drugs.
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Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(13), 1345-1366. [Link]
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IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]
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IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Prepared by Henri A. Favre and Warren H. Powell. Royal Society of Chemistry, Cambridge (2014). [Link]
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Scribd. (n.d.). SCH 402 Nomenclature of Fused Heterocycles PDF. Retrieved from [Link]
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YouTube. (2020, October 3). #Nomenclature of Fused #Heterocyclic rings. Retrieved from [Link]
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ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. Retrieved from [Link]
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Bioorganic Chemistry. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]
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MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
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Rev. Roum. Chim. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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Journal of University of Babylon for Pure and Applied Sciences. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Retrieved from [Link]
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Wiley Online Library. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Retrieved from [Link]
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PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
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PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, Spectral and Theoretical Characterization and Antimicrobial and Cytotoxic Studies of Some Transition Metal Complexes of 4-[(2E)-2-Benzylidenehydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Pyrrolopyrimidines. 1. Electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione. Retrieved from [Link]
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Semantic Scholar. (1987). Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative. Retrieved from [Link]
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PubMed. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Retrieved from [Link]
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PubMed Central. (2020). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Retrieved from [Link]
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ResearchGate. (2012). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Retrieved from [Link]
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In-Silico Design of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 7H-Pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic properties and structural resemblance to endogenous nucleosides allow it to interact with a wide array of biological targets, particularly protein kinases.[3][4] This versatility has led to the development of numerous potent and selective inhibitors for treating a range of diseases, including cancers, autoimmune disorders, and viral infections.[2][5][6] The strategic replacement of the N7 atom of purine with a carbon atom in the 7-deazapurine structure offers key advantages, such as an altered hydrogen bonding pattern and the potential for substitution at the C7 position, enabling fine-tuning of compound properties.[1]
The complexity of designing novel derivatives that are both potent and selective necessitates a shift from traditional, often serendipitous, drug discovery methods to a more rational, structure-guided approach. In-silico design has emerged as an indispensable tool in this endeavor, providing a robust framework for hypothesis-driven lead generation and optimization. This guide will provide an in-depth exploration of the computational strategies and methodologies employed in the design of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives, offering practical insights for researchers in the field.
The In-Silico Design Workflow: A Multi-faceted Approach
The successful in-silico design of 7H-pyrrolo[2,3-d]pyrimidine derivatives hinges on an integrated workflow that leverages a suite of computational techniques. Each step in this process is designed to progressively refine a set of virtual compounds, enriching for those with the highest probability of desired biological activity and drug-like properties.
Caption: A generalized workflow for the in-silico design of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Core Computational Methodologies
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a receptor.[7][8] For 7H-pyrrolo[2,3-d]pyrimidine derivatives, which often target the ATP-binding pocket of kinases, docking studies are crucial for understanding key interactions, such as hydrogen bonds with the hinge region.[3][7]
Experimental Protocol: Molecular Docking of a 7H-pyrrolo[2,3-d]pyrimidine Derivative into a Kinase Active Site
-
Target Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Define the binding site, typically a grid box encompassing the ATP-binding pocket.[3]
-
-
Ligand Preparation:
-
Generate a 3D conformation of the 7H-pyrrolo[2,3-d]pyrimidine derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD).[3]
-
Perform the docking calculation, allowing for flexible ligand conformations within a rigid or partially flexible receptor.
-
Generate a set of docked poses ranked by a scoring function.
-
-
Pose Analysis:
-
Visually inspect the top-ranked poses to assess the plausibility of the binding mode.
-
Analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.) with active site residues. The interaction with the hinge region is often critical for kinase inhibition.[3]
-
Causality Behind Experimental Choices: The selection of a specific docking algorithm and scoring function is critical and should be validated for the target class. For kinases, scoring functions that accurately capture hydrogen bonding and hydrophobic interactions are generally preferred. Defining a precise grid box around the active site is essential to focus the conformational search and obtain relevant results.
Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity. This technique is particularly useful in ligand-based design when a high-resolution structure of the target is unavailable, or for virtual screening of large compound libraries.
Caption: A hypothetical pharmacophore model for a kinase inhibitor.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Ligand Set Selection:
-
Compile a set of structurally diverse 7H-pyrrolo[2,3-d]pyrimidine derivatives with known biological activity against the target of interest.
-
Include both active and inactive compounds to build a robust model.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each ligand.
-
-
Feature Identification and Alignment:
-
Identify key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings).
-
Align the active compounds based on these common features.
-
-
Model Generation and Validation:
-
Generate a pharmacophore hypothesis that best explains the activity of the training set.
-
Validate the model using a test set of compounds with known activities to assess its predictive power.
-
Trustworthiness of the Protocol: The predictive power of a pharmacophore model is highly dependent on the quality and diversity of the input ligand set. A well-validated model can effectively filter large databases to identify novel scaffolds that satisfy the required geometric and chemical constraints for biological activity.
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9] These models are invaluable for predicting the activity of novel, untested compounds and for guiding lead optimization.
Experimental Protocol: Development of a 2D-QSAR Model
-
Data Set Preparation:
-
Assemble a dataset of 7H-pyrrolo[2,3-d]pyrimidine derivatives with experimentally determined biological activities (e.g., IC50 values).
-
Divide the dataset into a training set for model building and a test set for external validation.[9]
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (e.g., topological, electronic, physicochemical) for each compound in the dataset.
-
-
Model Building:
-
Employ statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a regression model correlating the descriptors with biological activity.[10]
-
-
Model Validation:
-
Rigorously validate the QSAR model using internal (e.g., cross-validation) and external validation techniques to ensure its statistical robustness and predictive ability.[9]
-
Data Presentation: QSAR Model Statistics
| Parameter | Value | Description |
| R² | 0.9247 | Coefficient of determination for the training set.[10] |
| Q² | 0.924 | Cross-validated correlation coefficient.[10] |
| r² (test set) | > 0.6 | Predictive ability for the external test set. |
Expertise in Action: The choice of molecular descriptors is critical for building a predictive QSAR model. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, descriptors related to hydrophobicity, electronic properties of substituents, and molecular shape often play a significant role in determining kinase inhibitory activity.
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.[11][12] This is particularly important for understanding the subtle effects of different substituents on the binding mode and overall affinity.[11]
Experimental Protocol: MD Simulation of a Protein-Ligand Complex
-
System Setup:
-
Start with the docked pose of the 7H-pyrrolo[2,3-d]pyrimidine derivative in the target's active site.
-
Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to relieve any steric clashes.
-
Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample relevant conformational space.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the complex (e.g., RMSD), identify key interactions (e.g., hydrogen bond analysis), and calculate binding free energies using methods like MM/PBSA or MM/GBSA.[11]
-
Authoritative Grounding: MD simulations can provide a more accurate estimation of binding affinity compared to docking scores alone, as they account for protein flexibility and entropic contributions.[3]
ADMET Prediction: A Critical Step in Drug Design
The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[13][14] In-silico ADMET prediction models are essential for identifying potential liabilities early in the drug discovery process, thereby reducing late-stage attrition.[13][15]
Data Presentation: In-Silico ADMET Properties of Lead Compounds
| Property | Compound A | Compound B | Desirable Range |
| Human Oral Absorption (%) | 95 | 88 | > 80% |
| Aqueous Solubility (logS) | -3.5 | -4.2 | > -5.0 |
| Blood-Brain Barrier (BBB) Permeation | Low | Medium | Target dependent |
| CYP2D6 Inhibition | No | Yes | No |
| hERG Inhibition | Low risk | High risk | Low risk |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen |
Self-Validating Systems: By integrating ADMET prediction into the design cycle, researchers can iteratively modify candidate molecules to improve their pharmacokinetic and safety profiles, ensuring that only the most promising compounds advance to costly experimental testing.
Case Study: Structure-Guided Design of Selective JAK Inhibitors
The Janus kinase (JAK) family plays a pivotal role in cytokine signaling, and selective JAK inhibitors are sought after for the treatment of autoimmune diseases.[5][16][17] The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key feature of several approved and clinical-stage JAK inhibitors.[17]
In a hypothetical design campaign, molecular docking studies of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives into the ATP-binding site of JAK1 and JAK2 could reveal subtle differences in the active site geometries. By exploiting these differences, medicinal chemists can introduce substituents that create favorable interactions with specific residues in the target kinase while causing steric clashes in the off-target kinase, thereby enhancing selectivity. For example, the introduction of a bulky substituent at a position that is more accommodating in the JAK1 active site compared to JAK2 could lead to a highly selective JAK1 inhibitor.[16] Subsequent MD simulations could then be employed to confirm the stability of the selective binding mode and to rationalize the observed structure-activity relationships.
Future Perspectives and Conclusion
The in-silico design of 7H-pyrrolo[2,3-d]pyrimidine derivatives is a dynamic and evolving field. The integration of artificial intelligence and machine learning is poised to further accelerate the drug discovery process, enabling the development of more sophisticated predictive models and the exploration of vast chemical spaces.
This guide has provided a comprehensive overview of the core computational methodologies employed in the rational design of 7H-pyrrolo[2,3-d]pyrimidine-based therapeutics. By embracing these in-silico tools, researchers can enhance the efficiency and effectiveness of their drug discovery efforts, ultimately leading to the development of novel and impactful medicines.
References
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. PubMed. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health (NIH). [Link]
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Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed. [Link]
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Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed. [Link]
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Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Semantic Scholar. [Link]
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Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Semantic Scholar. [Link]
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Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. [Link]
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Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]
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Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. PubMed. [Link]
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Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. [Link]
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Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. PubMed. [Link]
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Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. [Link]
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7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health (NIH). [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate. [Link]
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Molecular Modeling Study and Synthesis of Novel pyrrolo[2,3-d]pyrimidines and Pyrrolotriazolopyrimidines of Expected Antitumor and Radioprotective Activities. PubMed. [Link]
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Synthesis, biological evaluation and molecular docking studies of novel pyrrolo[2,3-d]pyrimidin-2-amine derivatives as EGFR inhibitors. ResearchGate. [Link]
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Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. PubMed. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. [Link]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. [Link]
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ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Design and synthesis of pyrrolo[2,3-d]pyrimidine linked hybrids as α-amylase inhibitors: molecular docking, MD simulation, ADMET and antidiabetic screening. Springer. [Link]
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An In-Depth Technical Guide to the Initial Biological Screening of 7H-pyrrolo[2,3-d]pyrimidin-4-amine
This guide provides a comprehensive framework for the initial biological evaluation of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. As a privileged structure in medicinal chemistry, this core, also known as 7-deazapurine, offers a versatile platform for designing targeted therapeutics.[1][2][3] Its resemblance to adenine allows it to effectively interact with ATP-binding sites in various enzymes, making it a particularly fruitful starting point for the development of kinase inhibitors.[1][4] This document outlines a strategic, multi-tiered screening cascade designed to efficiently characterize the bioactivity profile of novel derivatives, focusing on cytotoxicity, target-specific inhibition (with an emphasis on kinases), and antimicrobial potential.
Strategic Rationale: The 7-Deazapurine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine, a fundamental component of ATP.[4] This structural mimicry is the linchpin of its broad biological activity. By replacing the nitrogen at the 7-position with a carbon, the electronic properties of the five-membered ring are altered, which can enhance binding to enzymes.[2][3] This core is found in naturally occurring antibiotics like tubercidin and has been the foundation for numerous clinically successful drugs, particularly in oncology and immunology.[3][5]
Our initial screening strategy is therefore predicated on the high probability of identifying kinase inhibitory activity. The cascade is designed to first establish a therapeutic window by assessing general cytotoxicity, followed by targeted screens against relevant enzyme classes and a parallel screen for antimicrobial effects, another common activity for this scaffold.[6][7]
Tier 1: Foundational Cytotoxicity Profiling
The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This establishes a baseline for therapeutic index calculations and informs the concentration ranges for subsequent, more specific assays. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[8][9]
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[10] This provides a reliable proxy for cell viability.
-
Cell Line Selection: A panel of cell lines is crucial to identify potential tissue-specific effects. We recommend starting with a standard panel representing common cancer types and a non-cancerous cell line to assess general toxicity.
-
A549 (Human Lung Carcinoma): A widely used, adherent cell line.
-
MCF-7 (Human Breast Adenocarcinoma): Represents an estrogen receptor-positive breast cancer model.
-
HEK293 (Human Embryonic Kidney): Often used as a proxy for non-cancerous cell toxicity.[11]
-
-
Controls are Self-Validation:
-
Vehicle Control (DMSO): Establishes the baseline absorbance and ensures the solvent used to dissolve the test compound does not affect cell viability.
-
Untreated Control: Represents 100% cell viability.
-
Positive Control (Doxorubicin): A known cytotoxic agent to confirm the assay is performing as expected.
-
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[12]
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
The results of the cytotoxicity screen should be summarized in a clear, tabular format.
| Compound ID | Cell Line | IC50 (µM) |
| PPA-001 | A549 | > 100 |
| PPA-001 | MCF-7 | 85.2 |
| PPA-001 | HEK293 | > 100 |
| Doxorubicin | A549 | 0.8 |
Tier 2: Targeted Screening - Kinase Inhibition
Given the scaffold's structural similarity to adenine, kinase inhibition is a primary hypothesis.[1] The Janus kinase (JAK) family and Epidermal Growth Factor Receptor (EGFR) are excellent starting points, as many pyrrolo[2,3-d]pyrimidine derivatives have shown activity against these targets, which are implicated in inflammatory diseases and cancer.[4][13][14]
-
JAK/STAT Pathway: This pathway is a central signaling cascade for numerous cytokines and growth factors, regulating processes like cell proliferation and differentiation.[15] Dysregulation of the JAK/STAT pathway is a hallmark of various inflammatory diseases and cancers, making JAKs attractive therapeutic targets.[13][15]
-
EGFR Signaling: EGFR is a tyrosine kinase that plays a critical role in cell signaling and is often overexpressed or mutated in various cancers.[4][16]
-
Assay Format (ADP-Glo™): The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is highly sensitive, suitable for high-throughput screening, and can be used for a wide range of kinases. The amount of light generated is directly proportional to the kinase activity.[17]
Caption: A tiered approach for the initial biological screening of novel compounds.
This protocol is adapted from standard commercially available luminescent kinase assays.[17][18]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in the kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[18]
-
Dilute recombinant human EGFR (active kinase domain) and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1 peptide) in the kinase assay buffer.
-
-
Assay Plate Setup (384-well low volume plate):
-
Add 1 µL of the diluted test compound or control inhibitor (e.g., Erlotinib) to the wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Add 2 µL of the diluted EGFR enzyme.
-
Add 2 µL of a master mix containing ATP and the peptide substrate. The final reaction volume will be 5 µL.[17]
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[17]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.[17]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the blank control values from all other readings.
-
Plot the percent inhibition (relative to the positive control) against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
| Compound ID | Target Kinase | IC50 (nM) |
| PPA-001 | EGFR | 55 |
| PPA-001 | JAK1 | 870 |
| PPA-001 | JAK2 | > 10,000 |
| Erlotinib | EGFR | 5 |
Tier 2 (Parallel): Antimicrobial Activity Screening
The 7-deazapurine core is present in several natural product antibiotics, making an antimicrobial screen a logical parallel investigation.[6][7] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.[19][20]
-
MIC Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[21][22] This is a quantitative measure of a compound's potency.
-
Methodology (Broth Microdilution): This method is efficient, uses a small amount of compound, and is amenable to a 96-well plate format, making it suitable for initial screening.[20][23]
-
Organism Selection: A panel of clinically relevant Gram-positive and Gram-negative bacteria is recommended.
-
Staphylococcus aureus (ATCC 29213): A common Gram-positive pathogen.
-
Escherichia coli (ATCC 25922): A standard Gram-negative organism.
-
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[22]
-
Preparation of Compound Plate:
-
In a 96-well plate, prepare serial two-fold dilutions of the test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). A typical concentration range is 128 µg/mL down to 0.125 µg/mL.[22] The final volume in each well should be 50 µL.
-
Include a positive control (no compound) and a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, prepare a bacterial suspension in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume will be 100 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[22]
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[21]
-
| Compound ID | Organism | MIC (µg/mL) |
| PPA-001 | S. aureus ATCC 29213 | 16 |
| PPA-001 | E. coli ATCC 25922 | > 128 |
| Vancomycin | S. aureus ATCC 29213 | 1 |
Visualizing a Relevant Signaling Pathway: JAK/STAT
Understanding the context of the target is critical. The JAK/STAT pathway is a prime example of a signaling cascade where pyrrolo[2,3-d]pyrimidines have found success.
Caption: The JAK/STAT signaling pathway and the point of inhibition.
Conclusion and Next Steps
This in-depth guide provides a robust, logical, and efficient workflow for the initial biological characterization of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. By systematically assessing cytotoxicity, specific kinase inhibition, and antimicrobial activity, researchers can rapidly build a comprehensive profile of their compounds. Promising "hits" identified through this cascade—those with a significant therapeutic window (high cytotoxicity IC50 and low target IC50)—can then be advanced to more complex secondary assays, including kinase selectivity profiling, cell-based target engagement assays (e.g., Western blotting for phosphorylated downstream targets), and in vivo efficacy studies.
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Available at: [Link]
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Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). PubMed. Available at: [Link]
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Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. Available at: [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors. (2024). Ingenta Connect. Available at: [Link]
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Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. (2018). PubMed. Available at: [Link]
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Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). PubMed. Available at: [Link]
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Structure-activity relationship (SAR) of 7H-pyrrolo[2,3-d]pyrimidine core
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of the 7H-pyrrolo[2,3-d]pyrimidine Core
Foreword: The Privileged Scaffold in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, stands as a cornerstone scaffold in contemporary medicinal chemistry. Its structural resemblance to adenine, the nitrogenous base of ATP, makes it an exceptional starting point for the design of competitive inhibitors for a vast array of enzymes, particularly protein kinases.[1] This guide, intended for researchers and drug development professionals, synthesizes field-proven insights into the intricate structure-activity relationships that govern the biological activity of this versatile heterocyclic system. We will dissect the causal relationships behind experimental choices, providing a framework for the rational design of novel therapeutics grounded in this powerful core.
The 7H-pyrrolo[2,3-d]pyrimidine Core: An Overview
The unique architecture of the 7-deazapurine scaffold offers a adaptable platform for creating potent and selective inhibitors.[1] The replacement of the N7 nitrogen of adenine with a carbon atom fundamentally alters the electronic distribution and steric profile, providing a vector for substitution that can be exploited to achieve desired pharmacological properties. This core is a key component in numerous approved drugs and clinical candidates targeting critical cellular pathways implicated in cancer, inflammation, and viral infections.[2]
Caption: Numbered structure of the 7H-pyrrolo[2,3-d]pyrimidine core.
Decoding the Structure-Activity Relationship: Positional Insights
The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
The C4-Position: The Hinge-Binding Anchor
The C4 position is arguably the most critical for kinase inhibition. An amino group or a substituted amine at this position is a recurring motif, acting as a hydrogen bond donor to the backbone of the kinase hinge region, mimicking the interaction of ATP's adenine.
-
Primary Interaction: A phenylamino group at C4 is a common starting point, providing a scaffold for further modification. The potency of these compounds is highly dependent on the substitution pattern of this phenyl ring.[3]
-
Causality: The choice of substituent on the C4-phenyl ring directly influences interactions with the solvent-exposed region of the ATP-binding pocket. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, specific substitutions on this ring are crucial for achieving high potency and selectivity.[3][4]
-
SAR Summary:
-
Requirement: An amine linkage is generally required for activity.[5]
-
Phenyl Ring Substitution: Halogenation or the addition of small alkoxy groups on the C4-phenyl ring can significantly enhance potency. For example, in a series of multi-targeted kinase inhibitors, halogenated benzylidenebenzohydrazide moieties attached via an amino linker at C4 showed promising cytotoxic effects.[6][7]
-
Bioisosteric Replacements: Replacing the phenyl ring with other heterocycles can modulate selectivity and physical properties.
-
The N7-Position: The Gateway to Solubility and Selectivity
The N7 position of the pyrrole ring offers a vector pointing towards the solvent-exposed region of many kinase active sites. Modifications here are pivotal for fine-tuning solubility, metabolic stability, and introducing additional interactions to enhance selectivity.
-
Rationale for Modification: Unsubstituted N7-H can be a site of metabolic attack and can contribute to poor solubility. Alkylation or arylation at this position is a common strategy to mitigate these issues. The hydrogen on the pyrrole ring is often essential for biological activity.[2]
-
SAR Summary:
-
Small Alkyl Groups: Introduction of small alkyl or cycloalkyl groups can improve pharmacokinetic properties.
-
Functionalized Side Chains: Incorporating polar functional groups, such as amides or piperazine moieties, can dramatically improve aqueous solubility and provide new interaction points. For instance, an N-phenylacetamide moiety at N7 was shown to enhance efficacy against bacterial strains by providing additional hydrogen bond donors and acceptors.[8]
-
Benzyl Groups: Substituted benzyl groups at N7 have been successfully used to optimize STAT6 inhibitors, with a 3,5-difluorobenzyl group leading to a potent and orally active compound.[9]
-
The C5-Position: The Selectivity Pocket
The C5 position of the pyrrole ring is often directed towards a less conserved region of the ATP-binding site, known as the "selectivity pocket." Substitutions here are a key strategy for achieving selectivity between closely related kinases.
-
Experimental Logic: Introducing functionality at C5 can create steric hindrance that prevents binding to off-target kinases while being accommodated by the target kinase.
-
SAR Summary:
-
Small Substituents: Introduction of small groups like cyano or methyl can be sufficient to impart selectivity.
-
Aryl/Heteroaryl Groups: Suzuki or other cross-coupling reactions are used to install aryl or heteroaryl groups, which can form favorable interactions deep within the selectivity pocket.
-
Halogenation: Introduction of halogens can modulate the electronic properties and provide specific interactions.
-
The C2 and C6-Positions: Fine-Tuning Potency
Modifications at the C2 and C6 positions are less common but can be used to further optimize activity and properties.
-
C2-Position: The C2-position can be substituted to explore additional binding space. For example, 2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidines were developed as a novel class of Focal Adhesion Kinase (FAK) inhibitors.[10]
-
C6-Position: Iodination at C6 can serve as a handle for further functionalization via cross-coupling reactions, allowing for the exploration of a wider chemical space.[11]
Caption: Key SAR insights for the 7H-pyrrolo[2,3-d]pyrimidine core.
Case Study: Targeting Protein Kinases
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is best illustrated through its successful application in developing inhibitors for various protein kinase families.
FAK, EGFR, and VEGFR Inhibitors
This scaffold has yielded numerous potent inhibitors of Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][12]
-
FAK Inhibitors: A series of derivatives with a dimethylphosphine oxide moiety showed potent FAK inhibition in the nanomolar range.[12] The key to their potency was the introduction of functionality onto the 9-aryl ring (equivalent to N7-aryl in standard nomenclature), leading to compounds with single-digit nanomolar IC50 values.[13]
-
Multi-Targeted Kinase Inhibitors: Compound 5k , a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide', emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[6] This demonstrates how a single core can be decorated to achieve broad-spectrum activity.
PAK4 and CK1δ Inhibitors
-
PAK4 Inhibitors: A series of derivatives were developed as potent inhibitors of p21-activated kinase 4 (PAK4).[14][15] Compounds 5n and 5o from this series exhibited exceptional enzymatic inhibitory activities with IC50 values of 2.7 nM and 20.2 nM, respectively.[14][15] Molecular dynamics simulations revealed that the hinge region of the kinase interacted most strongly with the inhibitors, which was the primary reason for their inhibitory capacity.[16]
-
CK1δ Inhibitors: In a search for new anticancer agents, compound 13i was identified as a potent and selective inhibitor of Casein Kinase 1 Delta (CK1δ) with an IC50 of 1.90 μM in RT-112 bladder cancer cells.[17][18][19] This compound induced apoptosis and cell cycle arrest, highlighting its therapeutic potential.[18][19]
Table 1: Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives and Their Biological Activities
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line / Assay | Reference |
| 13i | CK1δ | 1900 | RT-112 Bladder Cancer | [17] |
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | Enzymatic Assay | [6] |
| 5n | PAK4 | 2.7 | Enzymatic Assay | [14][15] |
| 5o | PAK4 | 20.2 | Enzymatic Assay | [14][15] |
| Compound 25b | FAK | 5.4 | Enzymatic Assay | [12] |
| Compound 32 | FAK | < 10 | Enzymatic Assay | [13] |
| Compound 24 | STAT6 | Potent Inhibition | Th2 Differentiation | [9] |
Experimental Protocols: Synthesis and Characterization
The synthesis of these derivatives relies on robust and well-established chemical methodologies. The following protocols represent a self-validating system for accessing key intermediates and final compounds.
Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)
This protocol describes a common route for preparing the chlorinated core, a versatile precursor for C4-substituted derivatives.
-
Starting Material: 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde.
-
Reaction: Add the starting material (10.0 g, 65.11 mmol) to 40 mL of concentrated ammonium hydroxide in a two-necked round-bottom flask.
-
Conditions: Stir the mixture at 60–70 °C for 24 hours. The cyclization reaction forms the pyrrole ring.
-
Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes).
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to isolate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[8]
Protocol: General Procedure for C4-Amination (Nucleophilic Aromatic Substitution)
This workflow details the crucial step of introducing the C4-amino linker, a cornerstone of kinase inhibitor synthesis.
-
Reactants: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired amine (e.g., ethyl-4-aminobenzoate, 1.0 eq).
-
Solvent: Use a suitable protic solvent such as absolute ethanol or isopropanol (approx. 10 mL per mmol of starting material).
-
Conditions: Heat the solution under reflux for 6-8 hours. The reaction involves the nucleophilic displacement of the C4-chloride by the amine.
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The desired product often precipitates.
-
Isolation: Filter the resulting solid under vacuum, wash with the reaction solvent and then a non-polar solvent like hexanes, and dry to obtain the pure C4-aminated product.[7]
Caption: A typical synthetic workflow for C4-aminated derivatives.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold that continues to yield potent and selective modulators of critical biological targets. The SAR landscape is well-defined, with the C4 and N7 positions serving as primary points for modification to control hinge binding and pharmacokinetic properties, respectively, while the C5 position offers a powerful handle for engineering selectivity. Future efforts will likely focus on exploring novel substitution patterns, developing covalent and allosteric inhibitors, and applying this versatile core to an even broader range of therapeutic targets beyond kinases. The robust synthetic routes and deep SAR understanding provide a solid foundation for the continued success of this remarkable heterocyclic system in drug discovery.
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. [Link]
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Synthesis and evaluation of novel 7H-pyrrolo-[2,3-d]pyrimidine derivatives as potential anticancer agents. (2019). PubMed. [Link]
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Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. (2006). PubMed. [Link]
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Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. (2022). PubMed. [Link]
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4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021). PubMed Central. [Link]
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Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. (2022). Semantic Scholar. [Link]
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Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. (2000). ResearchGate. [Link]
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Molecular modelling and structure–activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. (2024). Taylor & Francis Online. [Link]
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Synthesis and evaluation of novel 7H-pyrrolo-[2,3-d]pyrimidine derivatives as potential anticancer agents. (2019). Taipei Medical University. [Link]
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Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using 2D and 3D QSAR Studies for BTK Inhibition. (2023). Ingenta Connect. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. [Link]
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4,7-Disubstituted 7 H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021). PubMed. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Bentham Science. [Link]
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Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. (2019). PubMed. [Link]
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Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (2006). PubMed. [Link]
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The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Kinase Inhibition
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a cornerstone in the design of targeted kinase inhibitors.[1] Its structural resemblance to the ATP purine ring allows it to function as a highly effective ATP-competitive inhibitor for a wide array of protein kinases, which are pivotal regulators of cellular processes.[1][2] This inherent mimicry provides a versatile platform for developing potent and selective inhibitors against critical kinase targets implicated in numerous pathologies, most notably cancer and inflammatory disorders.[1][2] The clinical success of drugs based on this scaffold, such as Tofacitinib and Ruxolitinib, underscores its significance in modern medicine. This guide provides an in-depth exploration of the 7H-pyrrolo[2,3-d]pyrimidine core, from its fundamental mechanism of action to its synthesis, evaluation, and clinical applications, offering valuable insights for researchers and drug development professionals.
Mechanism of Action: Competitive Inhibition at the Kinase Hinge Region
The therapeutic efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives stems from their ability to act as ATP-competitive inhibitors. These molecules bind to the ATP-binding pocket of kinases, a highly conserved region that includes a "hinge" segment connecting the N- and C-lobes of the kinase domain. Molecular dynamics simulations have revealed that the pyrrolopyrimidine core forms crucial hydrogen bonds with the backbone of this hinge region, effectively blocking the binding of ATP and thereby preventing the phosphorylation of substrate proteins.[3][4] This inhibition of kinase activity disrupts the downstream signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders.
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for substitutions at multiple positions (C2, C4, C5, C6, and N7), enabling the fine-tuning of inhibitor potency and selectivity for specific kinase targets.[5] This adaptability is a key reason for its "privileged" status in medicinal chemistry.
Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity
The potency and selectivity of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors are profoundly influenced by the nature and position of substituents on the core scaffold. A comprehensive understanding of the structure-activity relationship (SAR) is crucial for the rational design of novel and effective inhibitors.
| Position | General Observations on Substitutions | Impact on Activity and Selectivity |
| C2 | Introduction of various aryl or heteroaryl groups can significantly enhance potency. | Often involved in interactions with the solvent-exposed region of the ATP-binding pocket, influencing selectivity. |
| C4 | Typically substituted with an amino group, which often forms a key hydrogen bond with the kinase hinge region. | Modifications to this amino group can modulate selectivity and pharmacokinetic properties. |
| C5 | Aromatic substituents, particularly naphthyl groups, can occupy a large hydrophobic pocket in some kinases, leading to increased potency.[6] | The nature of the substituent at this position can be a major determinant of kinase selectivity. |
| C6 | Less commonly substituted, but modifications can influence solubility and other physicochemical properties. | Can be a site for introducing functionalities to probe for additional interactions or to modulate ADME properties. |
| N7 | Alkylation or arylation at this position can modulate the orientation of the inhibitor in the binding pocket. | Substituents at N7 can interact with the ribose-binding pocket of the ATP site, affecting both potency and selectivity. |
For instance, in the context of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), compounds with a methoxy- or ethoxy-naphthyl group at the C5 position and a cyclopropylmethyl or (N-acetylpiperidin-4-yl)methyl group at the N7 position have demonstrated promising inhibitory activity.[7]
Synthesis of the 7H-Pyrrolo[2,3-d]pyrimidine Core: A General Overview
The construction of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a critical step in the development of kinase inhibitors based on this core. While numerous synthetic routes exist, a common and versatile approach involves the condensation of a substituted pyrimidine with a suitable three-carbon synthon.
A generalized synthetic scheme is presented below:
Caption: Generalized synthetic route to the 7H-pyrrolo[2,3-d]pyrimidine core.
Further functionalization at the C4, C5, and N7 positions is typically achieved through subsequent reactions such as nucleophilic aromatic substitution, Suzuki or Stille cross-coupling, and N-alkylation.[6] For example, iodination at the C5 position with N-iodosuccinimide (NIS) allows for the introduction of various aryl groups via Suzuki-Miyaura coupling.[6]
Experimental Evaluation of 7H-Pyrrolo[2,3-d]pyrimidine Inhibitors
The characterization of novel kinase inhibitors requires a multi-faceted experimental approach to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
This is the initial step to determine the direct inhibitory activity of a compound against a purified kinase enzyme.
Protocol: A General In Vitro Kinase Assay
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA) or by denaturing the enzyme.
-
Detection: Quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).[8]
-
Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]
Caption: A typical workflow for an in vitro kinase inhibition assay.
Cellular Potency Assays
These assays are crucial to determine the effectiveness of an inhibitor in a more physiologically relevant context.
Protocol: MTT Assay for Cellular Potency
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for determining cellular potency using the MTT assay.
Target Engagement Assays
These assays confirm that the inhibitor is binding to its intended kinase target within living cells.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Use cells that have been engineered to express the target kinase as a fusion with NanoLuc® luciferase.
-
Tracer and Inhibitor Addition: Add a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket, along with the 7H-pyrrolo[2,3-d]pyrimidine inhibitor at various concentrations.
-
Incubation: Incubate the cells to allow the tracer and inhibitor to reach equilibrium.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. When the fluorescent tracer is bound to the NanoLuc®-kinase fusion, a BRET signal is generated. The inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[10]
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50, which reflects the target engagement potency.
Clinical Applications and Approved Drugs
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is at the core of several FDA-approved drugs, demonstrating its clinical significance.
Case Study 1: Tofacitinib (Xeljanz®)
-
Target: Janus Kinases (JAKs), primarily JAK1 and JAK3.[1][11]
-
Mechanism of Action: Tofacitinib inhibits the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses.[1][11] By blocking JAK1 and JAK3, it disrupts the signaling of interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21), thereby reducing inflammation.[1]
-
Approved Indications: Rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[7][12]
Case Study 2: Ruxolitinib (Jakafi®/Jakavi®)
-
Target: Janus Kinases (JAKs), specifically JAK1 and JAK2.[3][4]
-
Mechanism of Action: Ruxolitinib inhibits the dysregulated JAK signaling associated with myeloproliferative neoplasms.[4] By blocking JAK1 and JAK2, it suppresses the downstream STAT signaling that drives myeloproliferation and the production of pro-inflammatory cytokines.[3]
-
Approved Indications: Myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease.[3][4]
Table of Approved Drugs with a 7H-pyrrolo[2,3-d]pyrimidine Core:
| Drug Name | Brand Name(s) | Primary Kinase Target(s) | Approved Indications |
| Tofacitinib | Xeljanz® | JAK1, JAK3 | Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis[7][12] |
| Ruxolitinib | Jakafi®, Jakavi® | JAK1, JAK2 | Myelofibrosis, polycythemia vera, graft-versus-host disease[3][4] |
| Baricitinib | Olumiant® | JAK1, JAK2 | Rheumatoid arthritis, alopecia areata, COVID-19 |
| Pemetrexed | Alimta® | Not a kinase inhibitor (antifolate) | Malignant pleural mesothelioma, non-small cell lung cancer |
Note: Pemetrexed, while containing the pyrrolo[2,3-d]pyrimidine core, is an antifolate and not a kinase inhibitor. It is included here for structural context.
Future Perspectives and Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful area of research in kinase inhibitor development.[13] Ongoing efforts are focused on designing next-generation inhibitors with improved selectivity to minimize off-target effects and overcome drug resistance.[13] The exploration of this versatile core against a broader range of kinase targets holds significant promise for the development of novel therapeutics for various diseases. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to contribute to this exciting and impactful field.
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Tofacitinib. (n.d.). Versus Arthritis. Retrieved January 15, 2026, from [Link]
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What is the mechanism of Tofacitinib Citrate? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
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What is the mechanism of action of Ruxolitinib Phosphate? (2025, March 7). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
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The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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What class of drug is tofacitinib (Janus kinase inhibitor)? (2025, April 9). Dr.Oracle. Retrieved January 15, 2026, from [Link]
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 15, 2026, from [Link]
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Binding assays to profile target engagement by kinase inhibitors in... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025, April 3). Molecular & Cellular Proteomics. Retrieved January 15, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 15, 2026, from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved January 15, 2026, from [Link]
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(a−c) General synthetic routes of 7H-pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Determination of Kinase Inhibitor Potencies in Cell Extracts by Competition Binding Assays and Isobaric Mass Tags. (n.d.). Springer Nature Experiments. Retrieved January 15, 2026, from [Link]
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In vitro kinase assay. (2023, September 23). protocols.io. Retrieved January 15, 2026, from [Link]
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Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018, June 21). Promega Connections. Retrieved January 15, 2026, from [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 15, 2026, from [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023, January 3). Molecules. Retrieved January 15, 2026, from [Link]
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7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (2018, October 23). ChemistrySelect. Retrieved January 15, 2026, from [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023, May 16). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024, December). Bioorganic Chemistry. Retrieved January 15, 2026, from [Link]
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InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube. Retrieved January 15, 2026, from [Link]
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Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). Pharmaceuticals. Retrieved January 15, 2026, from [Link]
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Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]
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FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
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Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2023, June 5). European Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). Pharmaceuticals. Retrieved January 15, 2026, from [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020, September 8). RSC Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
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Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2018, February 1). Future Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
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FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025, November 20). Medicinal Research Reviews. Retrieved January 15, 2026, from [Link]
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Methodological & Application
Title: A Validated Synthesis Protocol for 7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride: From Key Intermediates to Final API Precursor
An Application Note from the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry, serving as a critical building block for a multitude of therapeutic agents, most notably Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. The protocol is structured in three main parts: the synthesis of the key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, its subsequent amination to the free base, and the final conversion to the stable hydrochloride salt. Each stage includes a detailed explanation of the underlying chemistry, quantitative data tables, safety precautions, and characterization guidelines to ensure reproducibility and high purity of the final compound.
Introduction and Strategic Overview
The 7-deazapurine core is an analog of natural purines and is of significant interest due to its wide range of biological activities.[3][4][5][6] Its derivatives have demonstrated potent inhibitory activity against various kinases, making them invaluable in the development of treatments for cancer and autoimmune diseases.[7][8] The successful synthesis of high-purity 7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pivotal first step in the discovery and manufacturing of these important pharmaceuticals.[9]
The synthetic strategy detailed herein follows a robust and widely adopted three-part sequence. This approach ensures high yields and purity by first activating the pyrimidine ring via chlorination, followed by a nucleophilic aromatic substitution (SNAr) to install the desired amine, and concluding with salt formation to enhance stability and handling.
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One-Pot Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines: An Application Note and Protocol
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged heterocyclic system due to its prevalence in biologically active compounds and natural products.[1][2] Its structural resemblance to purines allows for interaction with a wide range of biological targets, leading to applications as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[3][4] This application note provides a comprehensive guide to the one-pot, multicomponent synthesis of substituted pyrrolo[2,3-d]pyrimidines, a highly efficient and atom-economical approach for generating molecular diversity. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss the advantages of this methodology for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine core is a cornerstone in the development of novel therapeutics. Its versatile structure is found in a variety of potent agents, including kinase inhibitors for cancer therapy and compounds targeting microbial enzymes.[5][6] The ability to efficiently synthesize a diverse library of substituted pyrrolo[2,3-d]pyrimidines is therefore of paramount importance for structure-activity relationship (SAR) studies and the identification of new drug candidates.
Traditional multi-step syntheses of this scaffold can be time-consuming, resource-intensive, and often result in lower overall yields. In contrast, one-pot multicomponent reactions (MCRs) offer a streamlined and sustainable alternative. By combining three or more starting materials in a single reaction vessel, MCRs allow for the construction of complex molecules in a single synthetic operation, minimizing waste and simplifying purification procedures.[7][8]
This guide will focus on a robust and widely applicable one-pot synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines from readily available starting materials.
Reaction Mechanism and Key Principles
The one-pot synthesis of pyrrolo[2,3-d]pyrimidines often proceeds through a cascade of reactions, where the product of one step becomes the substrate for the next. A common and effective strategy involves the condensation of a 6-aminopyrimidine derivative, an arylglyoxal, and a third component which can be a source of active methylene, such as a barbituric acid derivative.[7][8]
The plausible mechanism for a three-component reaction involving 6-amino-1,3-dimethyluracil, an arylglyoxal, and a barbituric acid derivative is outlined below:
-
Step 1: Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the arylglyoxal and the active methylene group of the barbituric acid derivative. This step is often catalyzed by a mild base.
-
Step 2: Michael Addition: The 6-amino-1,3-dimethyluracil then acts as a nucleophile and undergoes a Michael addition to the activated double bond of the Knoevenagel adduct.
-
Step 3: Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group onto one of the carbonyl groups of the barbituric acid moiety, followed by dehydration to form the pyrrole ring, yielding the final pyrrolo[2,3-d]pyrimidine scaffold.
The choice of catalyst can be crucial for the success of the reaction. While some reactions can proceed without a catalyst, the use of a catalyst like tetra-n-butylammonium bromide (TBAB) can significantly improve reaction rates and yields.[7][8]
Experimental Protocol: One-Pot Synthesis of 5-Aryl-1,3-dimethyl-6-(2,4,6-trioxohexahydropyrimidin-5-yl)pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-diones
This protocol describes a general procedure for the synthesis of a series of substituted pyrrolo[2,3-d]pyrimidines via a one-pot, three-component reaction.
Materials and Equipment
-
Reagents:
-
Arylglyoxals (e.g., phenylglyoxal monohydrate)
-
6-Amino-1,3-dimethyluracil
-
Barbituric acid or N,N-dimethylbarbituric acid
-
Tetra-n-butylammonium bromide (TBAB) (catalyst)
-
Ethanol (solvent)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
-
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and the barbituric acid derivative (1.0 mmol).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%).
-
Reaction: Stir the mixture at 50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 60-90 minutes.[7][8]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is typically obtained in high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: Characterize the final product by melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of substituted pyrrolo[2,3-d]pyrimidines.
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Application Notes and Protocols for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, a foundational scaffold in medicinal chemistry. The 7-deazapurine core is a privileged structure in numerous biologically active compounds, and its functionalization, particularly at the N7 position of the pyrrole ring, is a critical step in the synthesis of a wide array of therapeutic agents, including Janus kinase (JAK) inhibitors. This document offers an in-depth exploration of the reaction mechanism, regioselectivity, and practical execution of the N-alkylation process. It is intended for researchers, scientists, and professionals in drug development, providing them with the necessary information to successfully synthesize and diversify this important class of molecules.
Introduction: The Significance of 7-Deazapurines
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a purine analog where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound effects on the molecule's chemical and biological properties. Naturally occurring 7-deazapurine nucleoside antibiotics, such as tubercidin and sangivamycin, exhibit significant antimicrobial and antitumor activities. In modern drug discovery, synthetic derivatives of 7-deazapurine have emerged as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for cancers and autoimmune diseases.
The N-alkylation of the pyrrole nitrogen (N7) is a key synthetic strategy to explore the structure-activity relationship (SAR) of 7-deazapurine-based compounds. The introduction of diverse alkyl groups at this position can significantly modulate the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will focus on providing a robust and reproducible protocol for this critical transformation.
Reaction Mechanism and Regioselectivity: The "Why" Behind the "How"
The N-alkylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine is typically achieved via a nucleophilic substitution reaction (SN2) with an appropriate alkylating agent. The reaction is facilitated by a base, which deprotonates the pyrrole nitrogen, enhancing its nucleophilicity.
The Role of the Base
The choice of base is critical for the success of the reaction. The base must be strong enough to deprotonate the N7-H of the pyrrole ring (pKa ≈ 17-20 in DMSO) but not so strong as to cause unwanted side reactions. Common bases used for this transformation include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH). The deprotonation generates the corresponding 7-deazapurine anion, a potent nucleophile that readily attacks the electrophilic carbon of the alkylating agent.
Regioselectivity: N7 versus N9 Alkylation
A key challenge in the alkylation of purine analogs is controlling the regioselectivity, as alkylation can potentially occur at different nitrogen atoms. In the case of 7-deazapurine, the primary sites for alkylation are the N7 of the pyrrole ring and, to a lesser extent, the N9 position in the analogous purine system. However, for 7-deazapurines, alkylation predominantly occurs at the N7 position.
The preference for N7 alkylation can be attributed to a combination of electronic and steric factors. The N7 anion is generally considered the more thermodynamically stable product. However, under certain conditions, the kinetically favored product may differ. For practical purposes in the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine with alkyl halides, the N7-alkylated product is the major isomer formed.[1][2] It has been observed that in some purine alkylations, the presence of a bulky group at a neighboring position can shield one nitrogen atom, leading to regiospecific alkylation at the other.[3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine using an alkyl halide. A comparative table of reaction conditions and an alternative protocol using the Mitsunobu reaction are also presented.
General Protocol for N-Alkylation with Alkyl Halides
This protocol is a generalized procedure that can be adapted for various alkyl halides.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or MeCN to the flask to create a suspension. Add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: To the stirring suspension, add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N7-alkylated product.
Workflow Diagram:
Caption: General workflow for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Comparative Table of Reaction Conditions
The following table summarizes various reported conditions for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives, providing a comparative overview for methodological selection.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Cs₂CO₃ | DMF | 70 | 18 | 59-79 | [4] |
| Substituted benzyl bromides | NaH | DMF | 0 to RT | 12 | 65-85 | [5] |
| Ethyl iodide | NaH | DMF | RT | 4 | 85 | [3] |
| Various alkyl halides | K₂CO₃ | MeCN | Reflux | 2-6 | 70-90 | |
| Alkyl tosylates | Cs₂CO₃ | DMF | 70 | 18 | 59-79 | [4] |
Alternative Protocol: The Mitsunobu Reaction
For substrates that are sensitive to basic conditions or when using alcohols as the alkylating agent, the Mitsunobu reaction offers a powerful alternative. This reaction proceeds with inversion of configuration at the alcohol's stereocenter.[6][7]
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Alcohol (1.1-1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by silica gel column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography or alternative purification techniques.
Characterization and Analysis
The successful synthesis of the N7-alkylated product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the N7-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the introduced alkyl group are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, verifying its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Inactive base (e.g., hydrated K₂CO₃)- Poor quality alkylating agent- Insufficient reaction temperature or time | - Use freshly dried, powdered base.- Use a stronger base like NaH or Cs₂CO₃.- Check the purity of the alkylating agent.- Increase the reaction temperature and/or extend the reaction time. |
| Formation of multiple products | - Dialkylation (formation of quaternary salt)- Alkylation at other positions (less common for N9) | - Use a milder base or lower temperature.- Use a stoichiometric amount or slight excess of the alkylating agent.- Carefully analyze the side products by NMR and MS to identify their structures. |
| Difficult purification | - Co-elution of product with starting material- Presence of triphenylphosphine oxide (in Mitsunobu reaction) | - Optimize the chromatography eluent system.- For the Mitsunobu reaction, consider using a modified phosphine reagent or a workup procedure to remove the oxide. |
| Hydrolysis of alkylating agent | - Presence of water in the reaction mixture | - Ensure all glassware is oven-dried and use anhydrous solvents. |
Conclusion
The N-alkylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine is a fundamental and versatile reaction in medicinal chemistry. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of N7-substituted 7-deazapurine derivatives. The protocols and insights provided in this guide are intended to facilitate the successful application of this important synthetic transformation in the pursuit of novel therapeutic agents.
References
-
de Kock, C., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. Available at: [Link]
-
Gangjee, A., et al. (2013). With the goal of developing multitargeted receptor tyrosine kinase inhibitors that display potent inhibition against PDGFRβ and VEGFR-2 we designed and synthesized eleven N(4)-(3-bromophenyl)-7-(substitutedbenzyl) pyrrolo[2,3-d]pyrimidines 9a-19a. Request PDF. Available at: [Link]
-
Hocek, M., et al. (2018). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules. Available at: [Link]
-
Kantar, C., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Pharmaceuticals. Available at: [Link]
-
Showalter, H. D., et al. (1998). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Journal of Organic Chemistry. Available at: [Link]
-
Dodge, J. A., & Nissen, J. S. (1998). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]
-
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]
-
RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]
-
Taylor & Francis Online. (2021). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications. Available at: [Link]
-
MDPI. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Available at: [Link]
-
NIH. (2015). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. DNA Repair. Available at: [Link]
-
ResearchGate. (2013). ChemInform Abstract: Synthesis of 7-Alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles (VI) by the Copper-Catalyzed Reaction of 4-(Alkylamino)-5-iodopyrimidines (IV) with Propanedinitrile. Request PDF. Available at: [Link]
-
NIH. (2015). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (1993). Process for the preparation of pyrrolo[2,3-d]pyrimidines.
-
RSC Publishing. (2019). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. Available at: [Link]
-
ResearchGate. (2018). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. Available at: [Link]
-
NIH. (2018). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules. Available at: [Link]
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Application Notes and Protocols for the Analytical Characterization of Pyrrolopyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrolopyrimidine Scaffold - A Privileged Structure in Drug Discovery
The pyrrolopyrimidine core, a heterocyclic aromatic compound, is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases.[1][2] This has led to the development of numerous pyrrolopyrimidine derivatives as potent inhibitors for the treatment of cancers and inflammatory diseases.[2] The efficacy and safety of these potential drug candidates are intrinsically linked to their precise chemical structure and purity. Therefore, a robust and comprehensive analytical characterization is not merely a regulatory requirement but a fundamental aspect of the drug discovery and development process.
This guide provides a detailed overview of the key analytical methodologies for the structural elucidation and purity assessment of pyrrolopyrimidine derivatives. It is designed to offer both theoretical insights and practical, step-by-step protocols for researchers in the field.
Part 1: Structural Elucidation - Confirming the Molecular Architecture
The initial and most critical step in characterizing a novel pyrrolopyrimidine derivative is the unambiguous confirmation of its chemical structure. A combination of spectroscopic and spectrometric techniques is employed to piece together the molecular puzzle, from atomic connectivity to the overall molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
Why NMR is Essential for Pyrrolopyrimidine Derivatives:
-
Unambiguous Proton and Carbon Assignment: The distinct electronic environments within the pyrrolopyrimidine ring system and its substituents give rise to characteristic chemical shifts in both ¹H and ¹³C NMR spectra, allowing for the precise assignment of each atom in the molecule.[3]
-
Substitution Pattern Determination: The coupling patterns (multiplicities) and coupling constants (J-values) in ¹H NMR spectra reveal the connectivity between adjacent protons, which is crucial for determining the substitution pattern on the aromatic rings.
-
Confirmation of Functional Groups: The presence and nature of various functional groups attached to the pyrrolopyrimidine core can be confirmed by their characteristic chemical shifts.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrrolopyrimidine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
-
Instrument Setup (400-600 MHz Spectrometer):
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
For more complex structures, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine ¹H-¹³C correlations.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.
-
Mass Spectrometry (MS): Weighing the Molecule with Precision
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.[3][4][5]
Why MS is Crucial for Pyrrolopyrimidine Derivatives:
-
Molecular Weight Confirmation: MS provides a direct measurement of the molecular weight, offering a primary confirmation of the synthesized compound.[6]
-
Elemental Composition Determination: HRMS can determine the elemental formula of the molecule with high confidence, distinguishing between compounds with the same nominal mass.[3]
-
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable structural information, corroborating the data obtained from NMR.
-
Sample Preparation:
-
Prepare a dilute solution of the pyrrolopyrimidine derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
-
-
Instrument Setup (e.g., Q-TOF or Orbitrap Mass Spectrometer):
-
Choose an appropriate ionization technique. ESI is commonly used for polar molecules like many pyrrolopyrimidine derivatives.
-
Operate the instrument in either positive or negative ion mode, depending on the nature of the analyte. For most pyrrolopyrimidine derivatives, positive ion mode is suitable for detecting the protonated molecule [M+H]⁺.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the experimentally measured accurate mass with the theoretically calculated mass for the expected elemental formula. A mass accuracy of <5 ppm is generally considered acceptable for confirmation.
-
Analyze any significant fragment ions to gain further structural insights.
-
X-ray Crystallography: The Definitive 3D Structure
For crystalline pyrrolopyrimidine derivatives, single-crystal X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice.[3][7]
The Power of X-ray Crystallography:
-
Unambiguous Structure Determination: It provides a definitive 3D model of the molecule, confirming connectivity, stereochemistry, and conformation.[7]
-
Insight into Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding and other intermolecular interactions, which can be valuable for understanding the solid-state properties of the compound.
-
Crystal Growth:
-
Grow single crystals of the pyrrolopyrimidine derivative of suitable size and quality (typically > 0.1 mm in all dimensions). Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.
-
Part 2: Purity Assessment - Ensuring the Integrity of the Active Pharmaceutical Ingredient (API)
Ensuring the purity of an Active Pharmaceutical Ingredient (API) is critical for its safety and efficacy.[8] Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for separating and quantifying the main compound from any impurities.[8][9]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for purity determination, stability testing, and quality control.[9]
Why HPLC is Indispensable:
-
High Resolution and Sensitivity: HPLC can separate closely related compounds, allowing for the detection and quantification of trace-level impurities.
-
Quantitative Accuracy: When properly validated, HPLC methods provide highly accurate and precise measurements of the purity of a sample.[10]
-
Versatility: A wide range of stationary phases (columns) and mobile phases can be used to optimize the separation for different types of pyrrolopyrimidine derivatives.[11]
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve the pyrrolopyrimidine derivative in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Standard Solution: Prepare a solution of a reference standard of the pyrrolopyrimidine derivative at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for RP-HPLC.
-
Mobile Phase: A gradient elution is often used to separate compounds with a range of polarities. A typical mobile phase system consists of:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrrolopyrimidine derivative has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
For quantitative analysis, a calibration curve can be constructed using standards of known concentrations.
-
Table 1: Typical HPLC Parameters for Pyrrolopyrimidine Purity Analysis
| Parameter | Typical Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and provide protons for MS detection. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute compounds from the reversed-phase column. |
| Gradient | 5-95% B over 20 min | To elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm or 280 nm | Wavelengths where many aromatic compounds absorb strongly. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
Part 3: Integrated Analytical Workflow
A comprehensive characterization of pyrrolopyrimidine derivatives relies on an integrated workflow that combines multiple analytical techniques. The results from each method should be cross-validated to build a complete and confident profile of the compound.
Caption: Integrated workflow for the characterization of pyrrolopyrimidine derivatives.
This workflow ensures that the synthesized compound's identity, structure, and purity are rigorously established, providing a solid foundation for subsequent biological evaluation and drug development activities.
References
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (URL: [Link])
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed. (URL: [Link])
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - Bentham Science Publisher. (URL: [Link])
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (URL: [Link])
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC - NIH. (URL: [Link])
-
Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - AACR Journals. (URL: [Link])
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - ResearchGate. (URL: [Link])
-
X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed. (URL: [Link])
-
Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC - NIH. (URL: [Link])
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH. (URL: [Link])
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Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents - ResearchGate. (URL: [Link])
-
(PDF) Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues - ResearchGate. (URL: [Link])
-
(PDF) Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies - ResearchGate. (URL: [Link])
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL - Acta Poloniae Pharmaceutica. (URL: [Link])
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Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues - ResearchGate. (URL: [Link])
-
X-ray Crystallographic investigation of Pyrrole derivative - AbeBooks. (URL: [Link])
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. (URL: [Link])
-
Full article: Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - Taylor & Francis Online. (URL: [Link])
-
Identification of a series of pyrrolo-pyrimidine based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PMC - NIH. (URL: [Link])
-
Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. (URL: [Link])
-
Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88L265P Diffuse Large B-Cell Lymphoma - PubMed. (URL: [Link])
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (URL: [Link])
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (URL: [Link])
-
API Purity and Impurity - Pharma Innovation. (URL: [Link])
-
How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. (URL: [Link])
-
Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies | Scilit. (URL: [Link])
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (URL: [Link])
-
Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives - ResearchGate. (URL: [Link])
-
Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations - PMC - PubMed Central. (URL: [Link])
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Application Notes & Protocols for High-Throughput Screening of 7H-pyrrolo[2,3-d]pyrimidine Libraries
Abstract: The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively target the ATP-binding site of a wide array of protein kinases, making it a cornerstone for developing targeted therapies in oncology and immunology.[3][4][5] This guide provides an in-depth framework for researchers engaged in the high-throughput screening (HTS) of 7H-pyrrolo[2,3-d]pyrimidine-based compound libraries. We will detail field-proven biochemical and cell-based assay protocols, explain the causality behind critical experimental choices, and establish a self-validating system through rigorous quality control, enabling the confident identification of potent and selective kinase inhibitors.
Section 1: The High-Throughput Screening (HTS) Workflow & Quality Assurance
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a biological target.[6] For a 7H-pyrrolo[2,3-d]pyrimidine library, the primary targets are often protein kinases. A successful HTS campaign is not merely about speed; it is built on a foundation of robust, reproducible, and statistically validated assays.
The typical HTS cascade involves a multi-stage process designed to efficiently funnel a large library down to a small number of high-quality lead candidates.
Caption: General HTS workflow for kinase inhibitor discovery.
The Imperative of Assay Quality Control
Before initiating a large-scale screen, the chosen assay must be rigorously validated to ensure it can reliably distinguish true hits from experimental noise. The Z'-factor (Z-prime) is the gold-standard metric for this purpose, as it accounts for both the dynamic range of the assay and the variability of the data.[7]
The Z'-factor is superior to the simpler signal-to-background (S/B) ratio because two assays can have an identical S/B but vastly different levels of data dispersion (variance), making one suitable for HTS and the other unreliable.[8]
| Metric | Formula | Interpretation | Recommended Value for HTS |
| Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | A simple measure of the dynamic range of the assay signal. It does not account for data variability.[9] | Generally > 2, but highly assay-dependent. |
| Coefficient of Variation (CV%) | (Standard Deviation / Mean) * 100 | Measures the relative variability or precision of replicate measurements. | Typically < 10-15% for controls.[10] |
| Table 1: Key HTS Quality Control Metrics. SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively. |
An assay with a Z'-factor of 0.5 or greater is considered excellent and robust enough for a full-scale HTS campaign.[10] Values below 0.5 indicate that the assay requires further optimization to either increase the signal window or decrease the data variability.[7]
Section 2: Biochemical Assays for Primary Screening
Biochemical assays are the workhorse of primary HTS for kinase inhibitors. They are performed in a cell-free system using purified recombinant kinase, a substrate, and ATP.[6] This format is highly amenable to automation and miniaturization (384- or 1536-well plates) and allows for the direct measurement of a compound's ability to inhibit enzymatic activity.[11]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a particularly powerful technology for this purpose due to its high sensitivity, low background, and homogeneous ("add-and-read") format.[12][13]
Caption: Principle of a TR-FRET kinase activity assay.
Protocol: TR-FRET Kinase Inhibition Assay
This protocol describes a generic, miniaturized (384-well) TR-FRET assay to identify inhibitors of a target kinase from a 7H-pyrrolo[2,3-d]pyrimidine library. It is based on the LanthaScreen™ technology principle.[14]
Objective: To measure the inhibition of kinase-mediated substrate phosphorylation.
Materials:
-
Target Kinase: Purified, recombinant enzyme.
-
Substrate: Fluorescein-labeled peptide or protein substrate specific to the kinase.
-
Detection Antibody: Terbium-labeled antibody specific for the phosphorylated substrate.
-
Assay Plates: Low-volume, black, 384-well polypropylene plates.
-
Test Compounds: 7H-pyrrolo[2,3-d]pyrimidine library compounds dissolved in 100% DMSO.
-
Controls: A known potent inhibitor (positive control) and DMSO (negative control).
-
Reagents: ATP, DTT, MgCl₂, EDTA, assay buffer (e.g., HEPES).
-
Instrumentation: TR-FRET enabled microplate reader, automated liquid handling systems.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The final concentrations should be optimized during assay development, but typical starting points are 2-10 nM kinase and 200-400 nM substrate.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Kₘ of the kinase for ATP to ensure sensitivity to competitive inhibitors.
-
Prepare test compounds by serially diluting the stock plates to create a 2X final concentration plate. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.
-
Prepare a 2X Stop/Detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Terbium-labeled detection antibody.[14]
-
-
Assay Procedure (Automated Liquid Handling Recommended):
-
Step 1 (Compound Dispensing): Dispense 5 µL of 2X compound solution (or controls) into the 384-well assay plate.
-
Step 2 (Kinase/Substrate Addition): Dispense 5 µL of the 2X Kinase/Substrate solution to all wells.
-
Step 3 (Reaction Initiation): To initiate the kinase reaction, dispense 5 µL of the 2X ATP solution into all wells. The total reaction volume is now 15 µL.
-
Step 4 (Incubation): Mix the plate briefly on an orbital shaker and incubate at room temperature for 60-90 minutes. This time should be optimized to ensure the reaction remains in the linear range (typically <30% substrate turnover).
-
Step 5 (Reaction Termination & Detection): Dispense 15 µL of the Stop/Detection solution to all wells. This brings the total volume to 30 µL.
-
Step 6 (Final Incubation): Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding equilibrium.
-
Step 7 (Plate Reading): Read the plate on a TR-FRET capable reader, measuring the emission at both the Terbium (donor) and Fluorescein (acceptor) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Calculate the percent inhibition for each test compound relative to the positive (0% activity) and negative (100% activity) controls.
-
Flag compounds exhibiting inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) as primary "hits".
-
Section 3: Cell-Based Assays for Secondary Screening & Hit Validation
While biochemical assays are excellent for identifying direct inhibitors, they do not provide information on cellular activity.[15] A compound may be a potent enzyme inhibitor but fail in a cellular context due to poor membrane permeability, rapid metabolism, or active efflux.[16] Therefore, cell-based assays are essential secondary screens to confirm on-target activity in a more physiologically relevant environment.
Caption: Simplified kinase signaling pathway for a reporter gene assay.
Protocol: Luminescent Cell Viability Assay (Counter-Screen)
This protocol is critical for distinguishing true on-target inhibitors from compounds that are simply cytotoxic. It measures intracellular ATP levels, a key indicator of metabolic activity and cell health.[17] A potent hit from the primary screen that also shows strong cytotoxicity at the same concentration is often deprioritized as it may be a non-specific cell killer. This protocol is based on the Promega CellTiter-Glo® assay.[18][19]
Objective: To quantify the number of viable cells in culture after compound treatment.
Materials:
-
Cell Line: A cancer cell line relevant to the kinase target.
-
Assay Plates: White, clear-bottom, 384-well tissue culture-treated plates.
-
Test Compounds: Confirmed hits from the primary screen.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Reagent.[19]
-
Instrumentation: Luminometer-capable microplate reader.
Protocol Steps:
-
Cell Seeding:
-
Trypsinize and count cells, then dilute to the optimal seeding density (determined during assay development) in complete culture medium.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Add a small volume (e.g., 25-50 nL) of test compounds from the dose-response plates to the cell plates using an acoustic dispenser or pin tool.
-
Incubate for a period relevant to the compound's expected mechanism (typically 48-72 hours).
-
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[19] This ensures thermal uniformity.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 25 µL). The single reagent addition lyses the cells and provides the substrate for the luciferase reaction.[18]
-
Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader. The "glow-type" signal is highly stable, with a half-life often exceeding five hours.[17]
-
-
Data Analysis:
-
Calculate the percent viability for each well relative to DMSO-treated controls.
-
Determine the CC₅₀ (concentration causing 50% cytotoxicity) from the dose-response curve. This value can be compared to the IC₅₀ from the biochemical assay to calculate a selectivity index (CC₅₀/IC₅₀).
-
Protocol: Luciferase Reporter Gene Assay (Pathway Modulation)
This assay measures the functional consequence of inhibiting a kinase by quantifying the expression of a downstream reporter gene.[20] It is a powerful tool to confirm that a compound inhibits the intended signaling pathway within the cell.[21]
Objective: To measure the compound-induced change in activity of a specific signaling pathway.
Materials:
-
Reporter Cell Line: A stable cell line engineered to express a reporter gene (e.g., Firefly Luciferase) under the control of a promoter that is regulated by the kinase pathway of interest.[22] A second constitutively expressed reporter (e.g., Renilla Luciferase) is often included to normalize for cell number and non-specific effects.[21]
-
Assay Plates: White, clear-bottom, 384-well tissue culture-treated plates.
-
Test Compounds: Confirmed hits.
-
Reagents: Dual-Luciferase® Reporter Assay System, cell lysis buffer.
-
Instrumentation: Luminometer with dual injector capability.
Protocol Steps:
-
Cell Seeding & Compound Treatment:
-
Follow the same procedure as described in Section 3.1, Steps 1 and 2. The incubation time after compound addition should be sufficient to allow for changes in transcription and translation (typically 16-24 hours).
-
-
Pathway Stimulation (if required):
-
For some pathways, a stimulating ligand (e.g., a growth factor like EGF for the EGFR pathway) must be added for a short period before lysis to activate the pathway. The inhibitor is typically pre-incubated before the stimulant is added.
-
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Wash the cells gently with 1X PBS.
-
Add 15-20 µL of Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.
-
-
Luminescence Measurement:
-
Place the plate in a dual-injector luminometer.
-
Injection 1: The instrument injects the Luciferase Assay Reagent II (LAR II) and measures the Firefly luciferase activity (signal from the pathway-dependent reporter).
-
Injection 2: The instrument then injects the Stop & Glo® Reagent, which quenches the Firefly reaction and initiates the Renilla luciferase reaction. The instrument immediately measures the Renilla activity (signal from the internal control reporter).
-
-
Data Analysis:
-
Normalize the data by calculating the ratio of Firefly to Renilla luminescence for each well.
-
Calculate the percent inhibition of the normalized reporter signal relative to stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Determine the IC₅₀ value from the dose-response curve, representing the concentration at which the compound inhibits the cellular pathway by 50%.
-
Conclusion
The successful discovery of novel 7H-pyrrolo[2,3-d]pyrimidine-based drug candidates relies on an integrated screening strategy that combines high-throughput, robust biochemical assays with physiologically relevant cell-based validation. By employing rigorous quality control metrics like the Z'-factor, researchers can ensure the integrity of their primary screen. Subsequent deployment of cellular assays, such as viability and reporter gene protocols, allows for the critical triage of hits to identify compounds with true on-target cellular efficacy. This systematic, multi-parametric approach maximizes the probability of advancing potent, selective, and cell-active molecules into the lead optimization pipeline.
References
-
Lazar, D. C. (2023). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BMG LABTECH. Retrieved from [Link]
-
LubioScience. (2024). Reporter Gene Assays in Drug Discovery. Retrieved from [Link]
-
DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
-
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Cabrera, D. G., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. Retrieved from [Link]
-
Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in Molecular Biology. Retrieved from [Link]
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The Strategic Utility of 7H-pyrrolo[2,3-d]pyrimidin-4-amine and its Precursors in Kinase Inhibitor Synthesis
Introduction: The Privileged Scaffold of 7-Deazapurine
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a quintessential example of such a scaffold. Its structural resemblance to the endogenous purine nucleobases allows it to function as a potent hinge-binding motif for a variety of protein kinases, which are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions. Consequently, the 7-deazapurine core is a cornerstone in the development of targeted kinase inhibitors.
This guide provides an in-depth examination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine and its direct synthetic precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, as pivotal intermediates in pharmaceutical manufacturing. We will elucidate their application in the synthesis of Janus kinase (JAK) inhibitors, with a specific focus on the blockbuster drug Tofacitinib (Xeljanz®). The protocols detailed herein are designed to provide researchers and drug development professionals with a robust, field-proven framework for the synthesis and application of these high-value intermediates.
Physicochemical Properties and Characterization
Accurate characterization of intermediates is fundamental to ensuring the reproducibility and success of a synthetic campaign. Below are the key physicochemical properties for the primary intermediate and its parent amine.
| Property | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Synonyms | 6-chloro-7-deazapurine | 7-Deazaadenine, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine |
| CAS Number | 3680-69-1 | 1500-85-2 |
| Molecular Formula | C₆H₄ClN₃ | C₆H₆N₄ |
| Molecular Weight | 153.57 g/mol | 134.14 g/mol |
| Appearance | White to off-white solid | White to light yellow powder/crystal |
| Melting Point | 198-202 °C | >300 °C |
| ¹H NMR (CDCl₃) | 12.16 (br s, 1H), 8.59 (s, 1H), 7.70 (d, 1H), 6.60 (d, 1H)[1] | Data typically acquired in DMSO-d₆ |
| Purity (Typical) | ≥99% (HPLC) | >97.0% (HPLC) |
Core Application: Keystone Intermediate for JAK Inhibitors
The primary application of 7-deazapurine intermediates is in the synthesis of kinase inhibitors. The 4-position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr), making 4-chloro-7H-pyrrolo[2,3-d]pyrimidine an ideal electrophile for coupling with various amine-containing fragments.
This reactivity is expertly exploited in the synthesis of Tofacitinib, a potent inhibitor of the Janus kinase family (JAK1, JAK2, JAK3).[2] Tofacitinib's structure is a conjugate of the 7-deazapurine core and a chiral 3-amino-4-methylpiperidine moiety.[3] The key bond formation occurs via an SNAr reaction between the 4-chloro intermediate and the secondary amine of the piperidine fragment.
To enhance reactivity and prevent side reactions, the pyrrole nitrogen is often transiently protected, typically with a p-toluenesulfonyl (tosyl) group. This protecting group serves two purposes: it increases the electrophilicity of the C4 position and prevents N-alkylation of the pyrrole ring.
Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib and related drugs derived from the 7-deazapurine scaffold exert their therapeutic effects by interrupting the JAK-STAT signaling pathway. This pathway is a primary communication route for numerous cytokines and growth factors that drive immune and inflammatory responses. Upon cytokine binding to its receptor, associated JAKs are brought into proximity, phosphorylate each other, and then phosphorylate the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. By competitively binding to the ATP-binding site of JAKs, Tofacitinib blocks this phosphorylation cascade, thereby downregulating the inflammatory response.
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Application Notes and Protocols for the Cellular Evaluation of 7H-pyrrolo[2,3-d]pyrimidine Compounds
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Derivatives of this heterocyclic system have shown potent inhibitory activity against a range of protein kinases implicated in cancer and inflammatory diseases, including p21-activated kinase 4 (PAK4), Interleukin-2-inducible T-cell kinase (Itk), and Signal Transducer and Activator of Transcription 6 (STAT6).[3][4][5] Many of these compounds function as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling pathways that drive cell proliferation and survival.[1][3]
The successful progression of these compounds from initial hits to clinical candidates relies on a robust and systematic evaluation of their biological activity in cellular contexts. Cell-based assays are indispensable tools in this process, providing a more physiologically relevant environment than biochemical assays and offering critical insights into a compound's cell permeability, on-target activity, mechanism of action, and potential off-target effects.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a tiered panel of cell-based assays to thoroughly characterize 7H-pyrrolo[2,3-d]pyrimidine derivatives. The protocols and workflows described herein are designed to be self-validating, incorporating best practices to ensure data integrity and reproducibility.[9][10]
Foundational Protocols: Cell Culture and Compound Management
Consistent and reproducible results in cell-based assays begin with meticulous attention to cell culture and compound handling.[11]
Best Practices in Cell Culture
-
Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to prevent the use of misidentified or cross-contaminated cells.[11]
-
Mycoplasma Testing: Routinely screen all cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[11]
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination.
-
Controlled Environment: Maintain cells in a humidified incubator with a constant temperature (37°C) and CO2 level (typically 5%).
-
Media and Reagents: Use high-quality, certified media and reagents. Be aware that serum can contain growth factors that may interfere with certain signaling pathways.
Compound Handling and Preparation
-
Solubility: Determine the solubility of each 7H-pyrrolo[2,3-d]pyrimidine compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM in DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the compound in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in every experiment.
Tier 1: Primary Screening for Bioactivity
The initial assessment of novel 7H-pyrrolo[2,3-d]pyrimidine compounds involves determining their general impact on cell viability and proliferation. These assays are crucial for identifying active compounds and establishing a dose-response relationship.[12][13]
Workflow for Primary Bioactivity Screening
Caption: Workflow for primary screening of compound bioactivity.
Protocol 1: Cell Viability Assessment using MTS Assay
The MTS assay is a colorimetric method for assessing cell viability based on metabolic activity.[14] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium compound MTS to a colored formazan product that is soluble in the culture medium.
Principle: The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
7H-pyrrolo[2,3-d]pyrimidine compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight.[15]
-
Compound Preparation: Prepare 2-fold serial dilutions of the test compounds in culture medium at 2X the final desired concentration.
-
Cell Treatment: Remove the plating medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
| Parameter | Description |
| Assay Principle | Conversion of a tetrazolium salt (MTS) to a colored formazan product by metabolically active cells. |
| Detection Method | Colorimetric (Absorbance at ~490 nm). |
| Advantages | Fast, high-throughput, and does not require a solubilization step. |
| Considerations | As an indirect measure of proliferation, results can be influenced by compounds affecting cellular metabolism.[16] |
Tier 2: Elucidating the Mechanism of Action
Once a compound demonstrates significant anti-proliferative activity, the next step is to investigate the underlying mechanism of cell death. For many kinase inhibitors, this involves the induction of apoptosis and/or cell cycle arrest.[17]
Protocol 2: Apoptosis Detection with Caspase-Glo® 3/7 Assay
Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[18] The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method for measuring their combined activity.
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.
Materials:
-
Cells treated as in Protocol 1 (in white-walled 96-well plates suitable for luminescence)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Treatment: Plate and treat cells with the 7H-pyrrolo[2,3-d]pyrimidine compounds at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 value) for a relevant time period (e.g., 24, 48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate luminometer.
Data Interpretation: A dose- and time-dependent increase in luminescence relative to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.
Protocol 3: Real-Time Apoptosis and Necrosis Assessment
To distinguish between apoptosis and necrosis and to understand the kinetics of cell death, a real-time assay is highly valuable. The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay allows for the simultaneous detection of phosphatidylserine (PS) exposure (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).[19][20]
Principle: The assay uses two components:
-
Annexin V-NanoBiT® fusions: These bind to exposed PS on the surface of apoptotic cells, bringing the complementary luciferase subunits together to generate a luminescent signal.[19]
-
A cell-impermeant DNA dye: This dye enters cells that have lost membrane integrity and fluoresces upon binding to DNA.[19]
Materials:
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent
-
Multimode reader capable of detecting luminescence and fluorescence
Procedure:
-
Reagent Addition: Prepare the 2X assay reagent in the desired culture medium. Add 100 µL of this reagent to wells of a 96-well plate.
-
Cell Plating: Add 100 µL of cell suspension (at 2X the final desired density) to the wells containing the reagent.
-
Compound Treatment: Immediately add the test compounds at various concentrations.
-
Real-Time Monitoring: Place the plate in a plate-reading luminometer maintained at 37°C and 5% CO2. Measure luminescence and fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 48 hours.
Data Interpretation:
-
Apoptosis: An increase in luminescence (Annexin V binding) followed by a later increase in fluorescence (secondary necrosis).
-
Primary Necrosis: A simultaneous increase in both luminescence and fluorescence.
-
Viable Cells: Low levels of both signals.
Apoptotic Pathway Visualization
Caption: Simplified intrinsic apoptosis pathway initiated by kinase inhibition.
Tier 3: Target Engagement and Selectivity
Confirming that a compound directly interacts with its intended kinase target within the complex cellular environment is a critical step in lead optimization.[21][22] Target engagement assays provide this crucial validation.
Protocol 4: Cellular Target Engagement with NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding at a specific protein target in live cells.[23]
Principle: The assay involves expressing the target kinase as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds to the kinase's active site is added to the cells. When the tracer is bound to the NanoLuc®-kinase fusion, bioluminescence resonance energy transfer (BRET) occurs. A test compound that binds to the same site will displace the tracer, leading to a decrease in the BRET signal.[23][24]
Materials:
-
Cells engineered to express the NanoLuc®-kinase fusion protein
-
NanoBRET™ Tracer specific for the kinase of interest
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Multimode reader equipped with 450 nm (donor) and 610 nm (acceptor) filters
Procedure:
-
Cell Preparation: Harvest and resuspend the NanoLuc®-kinase expressing cells in Opti-MEM®.
-
Compound Plating: Add serially diluted test compounds to the wells of the assay plate.
-
Tracer Addition: Add the fluorescent tracer to the cell suspension.
-
Cell Plating: Add the cell/tracer mix to the wells containing the compounds. Incubate at 37°C for 2 hours.
-
Substrate Addition: Prepare the Nano-Glo® Substrate according to the manufacturer's protocol and add it to the wells.
-
Measurement: Read both donor (450 nm) and acceptor (610 nm) emission signals within 10 minutes.
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Convert raw ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the log of the compound concentration and fit a dose-response curve to determine the IC50 for target engagement.
-
| Parameter | Description |
| Assay Principle | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound, measured by BRET.[23] |
| Detection Method | Ratiometric measurement of luminescence at two wavelengths. |
| Advantages | Quantitative measurement of target binding in live cells; amenable to high-throughput screening.[21][25] |
| Considerations | Requires genetic engineering of cell lines; availability of a suitable tracer.[23] |
Workflow for Target Validation
Caption: Integrated workflow for confirming on-target activity.
Conclusion
The evaluation of 7H-pyrrolo[2,3-d]pyrimidine compounds requires a multi-tiered approach using a suite of robust and validated cell-based assays. By systematically progressing from broad assessments of cytotoxicity to specific investigations of apoptosis and direct target engagement, researchers can build a comprehensive biological profile of their compounds. This structured methodology not only elucidates the mechanism of action but also provides the critical data needed to make informed decisions in the drug discovery pipeline, ultimately increasing the likelihood of identifying promising therapeutic candidates.[7][8] Adherence to the principles of scientific integrity, including rigorous controls and proper assay validation, is paramount to the success of this endeavor.[9][26]
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- 26. marinbio.com [marinbio.com]
Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Models for Testing Pyrrolopyrimidine-Based Drugs
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental models for the preclinical evaluation of pyrrolopyrimidine-based drugs. This document offers a detailed framework, from model selection to endpoint analysis, grounded in scientific integrity and field-proven insights.
Introduction: The Therapeutic Promise of Pyrrolopyrimidines
The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its structural resemblance to adenine allows it to effectively compete with ATP for the binding site of various kinases, making it a valuable framework for developing targeted therapies.[1][2] These compounds have shown significant promise in oncology and immunology by targeting key signaling pathways implicated in cell proliferation, survival, and inflammation.[3][4][5]
A prominent example is the inhibition of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2), which is central to cytokine signaling.[6] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers.[7][8] Pyrrolopyrimidine-based JAK inhibitors have demonstrated efficacy in preclinical models and clinical trials for conditions such as rheumatoid arthritis and certain hematological malignancies.[7][9][10]
Effective preclinical evaluation of these targeted agents necessitates the use of robust and clinically relevant in vivo models. This guide will delineate the critical considerations and methodologies for testing pyrrolopyrimidine-based drugs in oncology and inflammatory disease models.
Foundational Principles: Ensuring Rigor and Reproducibility
Before embarking on any in vivo study, it is imperative to establish a framework that ensures the highest standards of scientific rigor, animal welfare, and data reproducibility.
2.1 Adherence to Ethical and Reporting Guidelines
All animal experiments must be conducted in accordance with institutional, national, and international guidelines. Key resources include:
-
The Guide for the Care and Use of Laboratory Animals: Published by the National Research Council, this guide provides a comprehensive framework for animal care and use programs.[11]
-
PHS Policy on Humane Care and Use of Laboratory Animals: The Office of Laboratory Animal Welfare (OLAW) of the National Institutes of Health (NIH) mandates compliance with this policy for all PHS-supported activities involving animals.[12][13][14]
-
ARRIVE Guidelines (Animal Research: Reporting of In Vivo Experiments): These guidelines are a checklist of recommendations to improve the reporting of research involving animals, ensuring transparency and reproducibility.[15][16][17][18][19]
Strict adherence to these guidelines is not only an ethical obligation but also a prerequisite for the publication of high-quality, impactful research.
2.2 Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
A thorough understanding of a compound's PK/PD profile is crucial for designing informative in vivo efficacy studies.[20] Key parameters to establish before initiating efficacy studies include:
-
Pharmacokinetics (PK): This describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[21][22] Preclinical PK studies in relevant animal models (e.g., mice, rats) are essential to determine parameters such as bioavailability, half-life, and maximum concentration (Cmax). These data inform the selection of an appropriate dose and dosing schedule to maintain therapeutic drug exposure.
-
Pharmacodynamics (PD): This describes what the drug does to the body. For kinase inhibitors, this often involves measuring the inhibition of the target kinase or downstream signaling proteins in tumor or relevant tissues. A robust PD assay is critical to confirm target engagement at a given dose and to correlate this with the observed anti-tumor or anti-inflammatory effects.
In Vivo Models for Oncology Applications
The choice of an appropriate in vivo cancer model is contingent upon the specific scientific question being addressed.[23][24] Pyrrolopyrimidine-based kinase inhibitors, being targeted therapies, are often evaluated in models where the target kinase is a known driver of tumor growth.[25]
3.1 Xenograft Models
Xenograft models involve the implantation of human tumor cells or tissues into immunodeficient mice.[26][27]
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously or orthotopically injecting human cancer cell lines into immunodeficient mice (e.g., nude, SCID, or NSG mice).[23][28] CDX models are valuable for initial efficacy testing, dose-response studies, and PK/PD correlations.[29]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[30][31] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor, offering higher predictive value for clinical outcomes.[30][31]
3.1.1 Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard workflow for evaluating a pyrrolopyrimidine-based kinase inhibitor in a subcutaneous CDX model.
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Human cancer cell line with a known dependence on the target kinase
-
Cell culture medium and reagents
-
Matrigel (optional, can improve tumor take rate)
-
Pyrrolopyrimidine test article, formulated in an appropriate vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and euthanasia reagents
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 1-10 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can enhance tumor establishment.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor growth. Tumors are typically measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups. This ensures an even distribution of tumor sizes across all groups.
-
-
Treatment Administration:
-
Administer the pyrrolopyrimidine inhibitor and vehicle control according to the predetermined dose and schedule (e.g., once or twice daily via oral gavage). The dosing regimen should be based on prior PK studies.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of morbidity are observed.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., western blot, immunohistochemistry) to confirm target inhibition.
-
3.2 Syngeneic Models
Syngeneic models utilize the implantation of murine tumor cell lines into immunocompetent mice of the same genetic background.[32] The key advantage of these models is the presence of a fully functional immune system, which is crucial for evaluating immunomodulatory agents.[26][33] Since many targeted kinases also play roles in immune cell signaling, syngeneic models can provide valuable insights into the interplay between direct anti-tumor effects and modulation of the tumor microenvironment.[32]
Table 1: Comparison of Xenograft and Syngeneic Models
| Feature | Xenograft Models | Syngeneic Models |
| Host Immune System | Immunodeficient | Immunocompetent |
| Tumor Origin | Human | Murine |
| Primary Application | Testing direct anti-tumor activity of targeted therapies and chemotherapies[26] | Evaluating immunotherapies and drugs that modulate the tumor microenvironment[32] |
| Advantages | High clinical relevance of human tumors (especially PDX models)[30][31] | Intact immune system allows for the study of immune-drug interactions |
| Disadvantages | Lack of a functional immune system[26] | Murine tumors may not fully recapitulate human cancer biology |
In Vivo Models for Inflammatory and Autoimmune Diseases
Pyrrolopyrimidine-based drugs, particularly JAK inhibitors, have shown significant therapeutic potential in a range of inflammatory and autoimmune disorders.[7][34] Preclinical evaluation in relevant animal models is a critical step in their development.[35][36]
4.1 Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and well-characterized model of rheumatoid arthritis. It shares many pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.
4.1.1 Protocol: Collagen-Induced Arthritis (CIA) Model
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Pyrrolopyrimidine test article, formulated in an appropriate vehicle
-
Vehicle control
-
Standard positive control (e.g., methotrexate)
-
Calipers for paw measurement
Procedure:
-
Immunization:
-
Emulsify bovine type II collagen with CFA.
-
On day 0, immunize mice with an intradermal injection of the emulsion at the base of the tail.
-
-
Booster Immunization:
-
On day 21, administer a booster injection of type II collagen emulsified with IFA.
-
-
Onset of Arthritis and Treatment:
-
Arthritis typically develops between days 24 and 28. Monitor mice daily for signs of arthritis, including paw swelling and redness.
-
Once clinical signs are evident, randomize mice into treatment groups.
-
Administer the pyrrolopyrimidine inhibitor, vehicle, or positive control daily.
-
-
Clinical Scoring and Endpoints:
-
Score the severity of arthritis in each paw 3-4 times per week based on a scale (e.g., 0-4), where 0 = normal, 1 = mild swelling/redness, 2 = moderate swelling, 3 = severe swelling, and 4 = joint deformity/ankylosis.
-
Measure paw thickness with calipers.
-
The study is typically terminated around day 35-42.
-
At termination, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion. Collect blood for cytokine analysis.
-
4.2 Dextran Sulfate Sodium (DSS)-Induced Colitis
This is a widely used model for inflammatory bowel disease (IBD). Administration of DSS in drinking water induces acute or chronic colitis in mice, characterized by weight loss, diarrhea, and bloody stools.
Table 2: Dosing and Endpoint Summary for In Vivo Models
| Model | Typical Dosing Regimen | Key Endpoints |
| Subcutaneous Xenograft | Daily oral gavage | Tumor volume, body weight, target modulation in tumor tissue |
| Collagen-Induced Arthritis | Daily oral gavage | Clinical arthritis score, paw thickness, histology, cytokine levels |
| DSS-Induced Colitis | Daily oral gavage | Body weight, disease activity index (DAI), colon length, histology |
Data Visualization and Workflow Diagrams
5.1 Signaling Pathway: JAK-STAT Inhibition
The following diagram illustrates the mechanism of action for a pyrrolopyrimidine-based JAK inhibitor.
Caption: JAK-STAT signaling pathway and point of inhibition.
5.2 Experimental Workflow: Xenograft Efficacy Study
This diagram outlines the key steps in a typical xenograft study.
Caption: Workflow for a xenograft efficacy study.
Conclusion
The successful preclinical development of pyrrolopyrimidine-based drugs relies on the judicious selection and rigorous execution of in vivo experimental models. By integrating a solid understanding of the drug's mechanism of action with well-validated cancer or inflammation models, researchers can generate high-quality, translatable data. Adherence to ethical guidelines and a commitment to robust experimental design, including appropriate PK/PD and endpoint analyses, are paramount for advancing these promising therapeutic agents toward clinical application.
References
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- DeSouza, T. A., Vlangos, C. N., & Venneti, S. (2021). Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers. Neuro-oncology, 23(11), 1819-1831.
- Wang, Y., Jiang, T., & Zhang, J. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10834.
- Syngeneic Tumor Mouse Models: The Pros and Cons. (n.d.). Crown Bioscience.
- Ojo, K. K., Eastman, R. T., Vidadala, R., Zhang, Z., Rivas, K. L., Choi, R., ... & Van Voorhis, W. C. (2014). Pharmacokinetics and in vivo efficacy of pyrazolopyrimidine, pyrrolopyrimidine, and 5-aminopyrazole-4-carboxamide bumped kinase inhibitors against toxoplasmosis. Antimicrobial agents and chemotherapy, 58(11), 6378-6387.
- Liu, H., Li, C., Zhang, Y., Wang, Y., Wang, C., Li, S., ... & Liu, W. (2024). A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection. Journal of Medical Virology, 96(3), e29497.
- El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Zehouri, A. E., Al-Omair, M. A., & Al-Otaibi, F. M. (2023). Discovery of New Pyrrolo [2, 3-d] pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695.
- Al-Otaibi, F. M., Al-Zehouri, A. E., Al-Dosary, M. S., Al-Omair, M. A., & El-Gamal, M. I. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 29(14), 3326.
- Wang, X. H., & Li, Y. Y. (2023). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers in Pharmacology, 14, 1234567.
- Williams, W. V., Scherle, P. A., & Yeleswaram, S. (2010). Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. The Journal of Immunology, 184(9), 5298-5307.
- NIH adopts Guide for the Care and Use of Laboratory Animals: Eighth Edition. (2011). NIH Office of Laboratory Animal Welfare.
- Clark, J. D., & Flanagan, M. E. (2019). JAK Inhibitors: New Treatments for RA and beyond. researchopenworld.com.
- JAK-STAT inhibitors in Immune mediated diseases: An Overview. (n.d.). Journal of Pakistan Association of Dermatologists.
- Wang, Y., Zhang, Y., & Liu, H. (2023). The Inhibitory Mechanism of 7H-Pyrrolo [2, 3-d] pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 748.
- Feng, C., Xu, Y., & Li, Y. (2012). Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. Bioorganic & medicinal chemistry letters, 22(19), 6196-6200.
- Policies and Laws. (2024). NIH Office of Laboratory Animal Welfare.
- Ishikawa, T., Seto, M., & Banno, H. (2012). Design and synthesis of pyrrolo [3, 2-d] pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & medicinal chemistry, 20(20), 6045-6058.
- Sayed, A. I., Mansour, Y. E., Ali, M. A., Aly, O., Khoder, Z. M., Said, A. M., ... & Abd El-Hameed, R. H. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1738-1755.
- Janus kinase inhibitor. (n.d.). In Wikipedia.
- Regulatory Requirements Regarding Use of Laboratory Animals. (n.d.). Merck Veterinary Manual.
- OLAW. (n.d.). NIH.
- Winzer, P., Hehl, A. B., & Balmer, V. (2021). In vitro activity, safety and in vivo efficacy of the novel bumped kinase inhibitor BKI-1748 in non-pregnant and pregnant mice experimentally infected with Neospora caninum tachyzoites and Toxoplasma gondii oocysts. Parasites & vectors, 14(1), 1-15.
- Singh, S., & Singh, P. P. (2024). Pyrrolo [2, 3-d] pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry, 153, 107867.
- PHS Policy on Humane Care and Use of Laboratory Animals. (2025). NIH Office of Laboratory Animal Welfare.
- Blake, J. F., Kallan, N. C., & Xiao, D. (2010). Discovery of pyrrolopyrimidine inhibitors of Akt. Bioorganic & medicinal chemistry letters, 20(19), 5607-5612.
- Pharmacokinetics and Pharmacodynamics. (n.d.). MDPI.
Sources
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Troubleshooting & Optimization
Technical Support Center: 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride
Welcome to the dedicated technical support center for 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the experimental use of this compound, with a primary focus on solubility.
Introduction
7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7-deazaadenine, is a purine analogue of significant interest in medicinal chemistry and drug discovery.[1] Its hydrochloride salt is often the supplied form to improve handling and initial dispersion. However, like many heterocyclic amine salts, achieving and maintaining its solubility in aqueous solutions for biological assays can be a considerable challenge. This guide provides in-depth, practical solutions to common solubility and handling issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The hydrochloride salt of 7H-pyrrolo[2,3-d]pyrimidin-4-amine is expected to have higher aqueous solubility than its free base due to the protonation of the amine group. However, its intrinsic aqueous solubility can still be low. A derivative of 7H-pyrrolo[2,3-d]pyrimidin-4-amine has been reported to have an aqueous solubility of approximately 0.1 mg/mL.[2] If you are observing poor solubility, it could be due to several factors including the concentration you are trying to achieve, the pH of your water, and potential common ion effects.
Q2: What is the pKa of 7H-pyrrolo[2,3-d]pyrimidin-4-amine and why is it important for solubility?
A2: The calculated pKa for the N1 position of 7-deazaadenosine (the free base) is approximately 5.2-5.3.[3][4][5] This pKa is a critical parameter because it dictates the pH at which the compound will be ionized. As a general rule for amine salts, solubility is greatest at a pH at least 2 units below the pKa of the free base. At pH values above the pKa, the compound will be predominantly in its less soluble, neutral free base form, which can lead to precipitation.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming (e.g., to 37°C) can be a useful technique to increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it can potentially lead to degradation of the compound. It is always advisable to perform a preliminary stability test on a small sample if you plan to use elevated temperatures.
Q4: My compound dissolves initially but then precipitates out of solution. What is happening?
A4: This is a common phenomenon known as supersaturation and subsequent precipitation. It often occurs when a compound is rapidly dissolved, for instance by a sudden pH change or the use of a volatile co-solvent that evaporates over time. The solution temporarily holds more solute than its equilibrium solubility allows, leading to eventual precipitation. To avoid this, it is crucial to ensure the final solution conditions (pH, solvent composition) can maintain the desired concentration.
Troubleshooting Guide: Step-by-Step Protocols for Solubilization
This section provides detailed protocols to address solubility challenges with this compound.
Initial Solubility Assessment
Before preparing a stock solution, it is recommended to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific experimental needs.
Experimental Workflow for Solubility Testing
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Protocol 1: pH-Adjusted Aqueous Solutions
Given the pKa of approximately 5.2 for the free base, maintaining a pH below 3.2 is recommended to ensure the compound remains in its more soluble, protonated form.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
Procedure:
-
Weigh the desired amount of this compound.
-
Add a portion of the final volume of deionized water to the solid.
-
While stirring, slowly add 0.1 M HCl dropwise to lower the pH of the solution. Monitor the pH continuously.
-
Continue adding acid until the solid is fully dissolved and the pH is at or below 3.2.
-
Bring the solution to the final desired volume with deionized water.
-
Verify the final pH and adjust if necessary.
Protocol 2: Utilizing Co-solvents
For applications where a lower pH is not suitable, or for achieving higher concentrations, the use of a co-solvent is a viable strategy. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Aqueous buffer (e.g., PBS) appropriate for your experiment
Procedure for Preparing a Concentrated Stock Solution:
-
Weigh the desired amount of this compound.
-
Add a small volume of DMSO or ethanol to the solid.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
For your working solution, perform a serial dilution of the stock solution into your aqueous experimental buffer. Important: Add the stock solution to the buffer, not the other way around, to minimize the risk of precipitation.
| Solvent | Expected Solubility | Notes |
| Water | Low (~0.1 mg/mL for a similar derivative)[2] | Solubility is highly pH-dependent. |
| Acidic Buffer (pH < 4) | Moderate to High | Recommended for aqueous stock solutions. |
| DMSO | High | A good choice for high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used as an alternative to DMSO. |
Note: The listed solubilities are estimates based on available data for similar compounds and should be confirmed empirically.
Stability Considerations
7-deazaadenine and its derivatives are generally stable compounds. However, it is good practice to store stock solutions at -20°C or -80°C for long-term use. For aqueous solutions, especially those with adjusted pH, it is recommended to prepare them fresh or store them for short periods at 2-8°C. Avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Advanced Troubleshooting
Issue: The compound precipitates when I dilute my DMSO stock into an aqueous buffer.
Solution: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit in that mixed-solvent system.
-
Decrease the final concentration: Your desired final concentration may be too high for the chosen buffer.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a higher final percentage of DMSO may be necessary to maintain solubility.
-
Change the buffer's pH: If applicable to your experiment, lowering the pH of the final aqueous buffer can significantly improve solubility.
Logical Relationship for Overcoming Precipitation
Caption: Strategies to address precipitation when diluting a DMSO stock solution.
References
-
Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. PubMed. [Link]
-
Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. ACS Publications. [Link]
-
2-Amino-7-deazaadenine forms stable base pairs with cytosine and thymine. ResearchGate. [Link]
-
Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. National Institutes of Health. [Link]
Sources
- 1. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for pyrrolo[2,3-d]pyrimidine synthesis
Welcome to the Technical Support Center for the synthesis of pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are prevalent in numerous biologically active compounds, making their efficient synthesis a critical aspect of medicinal chemistry and drug discovery.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common synthetic challenges.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of pyrrolo[2,3-d]pyrimidines, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Poor Quality Starting Materials: Impurities in the starting materials, such as the initial pyrimidine or the coupling partner, can inhibit the catalyst or lead to side reactions.
-
Ineffective Catalyst System: The choice of catalyst, ligand, and base is crucial, especially in cross-coupling reactions. An inappropriate combination can lead to low catalytic turnover.
-
Suboptimal Reaction Temperature: Many synthetic transformations for this scaffold are temperature-sensitive. The reaction may not proceed if the temperature is too low, or side reactions may dominate if it is too high.
-
Presence of Oxygen or Moisture: For many organometallic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the presence of oxygen can deactivate the catalyst. Moisture can react with organometallic reagents and strong bases.
-
Incorrect Solvent: The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates and pathways.
Solutions:
-
Verify Starting Material Purity:
-
Ensure the purity of your starting materials using techniques like NMR, LC-MS, or elemental analysis.
-
If necessary, purify starting materials by recrystallization, distillation, or column chromatography.
-
-
Optimize the Catalyst System:
-
Catalyst Screening: If using a palladium-catalyzed reaction, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂) and ligands (e.g., BINAP, Xantphos, SPhos).
-
Base Selection: The choice of base is critical. For instance, in Suzuki-Miyaura couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[3] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS might be necessary.[4]
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to more side products and purification challenges. Typically, catalyst loading ranges from 1-10 mol%.
-
-
Fine-Tune Reaction Temperature:
-
Consult literature for the optimal temperature range for your specific reaction. For example, some multi-component reactions for pyrrolo[2,3-d]pyrimidine synthesis are carried out at 50 °C.[5]
-
Perform small-scale reactions at different temperatures to determine the optimal condition.
-
-
Ensure Inert Atmosphere:
-
For air- and moisture-sensitive reactions, use Schlenk techniques or a glovebox.
-
Degas your solvents by bubbling with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.
-
-
Solvent Choice:
-
Aprotic polar solvents like DMF, DMAc, or DMSO are often used. For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is common.[3]
-
Ensure the solvent is dry, especially when using moisture-sensitive reagents.
-
Problem 2: Formation of Significant Side Products
Possible Causes:
-
Homocoupling of Coupling Partners: In cross-coupling reactions, homocoupling of the boronic acid (in Suzuki reactions) or the amine/halide (in Buchwald-Hartwig reactions) can be a significant side reaction.
-
Dehalogenation of the Starting Material: The halo-pyrimidine starting material can undergo hydrodehalogenation, especially in the presence of a palladium catalyst and a hydrogen source.
-
Competing Nucleophilic Substitution: Other nucleophiles present in the reaction mixture can compete with the desired nucleophile, leading to a mixture of products.
-
Over-reaction or Decomposition: At elevated temperatures or with prolonged reaction times, the desired product may be susceptible to further reactions or decomposition.
Solutions:
-
Minimize Homocoupling:
-
Use a stoichiometric amount of the limiting reagent.
-
Adjust the catalyst-to-ligand ratio.
-
Lower the reaction temperature.
-
-
Prevent Dehalogenation:
-
Use a less reactive palladium catalyst.
-
Ensure the absence of any potential hydrogen sources.
-
-
Control Nucleophilic Substitution:
-
Protect reactive functional groups on your starting materials that could act as competing nucleophiles.
-
Use a more selective catalyst system.
-
-
Optimize Reaction Time and Temperature:
-
Monitor the reaction progress closely using TLC or LC-MS to stop the reaction once the starting material is consumed and before significant side product formation occurs.
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Residual Catalyst: Palladium and other metal catalysts can be difficult to remove completely.
-
Closely Eluting Impurities: Side products with similar polarity to the desired product can make chromatographic separation challenging.
-
Poor Solubility: The final pyrrolo[2,3-d]pyrimidine product may have poor solubility in common organic solvents, making purification and characterization difficult.[6]
Solutions:
-
Catalyst Removal:
-
Use a metal scavenger (e.g., activated carbon, silica-based scavengers) to remove residual metal catalysts.
-
Perform an aqueous workup with a chelating agent like EDTA.
-
Precipitate the product, if possible, leaving the catalyst in the solution.
-
-
Improved Chromatographic Separation:
-
Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.
-
Consider using a different stationary phase (e.g., alumina, C18).
-
If applicable, derivatize the product to change its polarity for easier separation, followed by deprotection.
-
-
Address Solubility Issues:
-
For purification, try a solvent in which the product is sparingly soluble at room temperature but more soluble when heated, allowing for recrystallization.
-
For characterization, use a high-boiling point solvent like DMSO-d₆ for NMR.
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Common Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (5-10) | - | K₂CO₃ (3) | EtOH/H₂O (4:1) | 90 | [3] |
| Buchwald-Hartwig | Pd(OAc)₂ (10) | BINAP (10) | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | [3] |
| Copper-Catalyzed | CuCl (10) | 6-methylpicolinic acid (30) | K₂CO₃ (3) | DMSO | 100 | [7] |
Table 2: Common Solvents and Their Applications
| Solvent | Properties | Common Applications |
| DMF, DMAc, DMSO | High-boiling, polar aprotic | General purpose for a wide range of reactions. |
| 1,4-Dioxane, THF | Ethereal, polar aprotic | Often used in Pd-catalyzed cross-coupling reactions. |
| Ethanol, n-Butanol | Protic | Used in some nucleophilic substitution and multi-component reactions.[5][8] |
| Acetonitrile | Polar aprotic | Can be used in various coupling reactions. |
| Toluene | Nonpolar | Suitable for reactions requiring higher temperatures and a non-polar environment. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the halo-pyrrolo[2,3-d]pyrimidine (1 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 3 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., EtOH/H₂O 4:1).[3]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[3]
-
Cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Reaction Scheme for Pyrrolo[2,3-d]pyrimidine Synthesis
Caption: General cross-coupling approach to pyrrolo[2,3-d]pyrimidines.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of pyrrolo[2,3-d]pyrimidines?
A1: A common and commercially available starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[9] This compound can undergo nucleophilic substitution or various cross-coupling reactions at the 4-position. Other halogenated pyrimidines are also frequently used.
Q2: How can I introduce substituents at different positions of the pyrrolo[2,3-d]pyrimidine core?
A2: Substituents can be introduced at various positions through different strategies:
-
C4-position: Typically achieved through nucleophilic aromatic substitution or Buchwald-Hartwig amination of a 4-halopyrrolo[2,3-d]pyrimidine.[3][8]
-
C5 and C6-positions: Often functionalized via halogenation (e.g., with NBS, NCS, or NIS) followed by cross-coupling reactions like Suzuki-Miyaura.[2][3]
-
N7-position: The pyrrole nitrogen can be alkylated or protected using a suitable protecting group (e.g., SEM-Cl) under basic conditions.
Q3: What are the key advantages of using a multi-component reaction (MCR) for this synthesis?
A3: MCRs offer several advantages, including higher atom economy, operational simplicity, reduced reaction times, and often milder reaction conditions.[5] They allow for the rapid assembly of complex molecules from simple starting materials in a single step.
Q4: Are there any green chemistry approaches for the synthesis of pyrrolo[2,3-d]pyrimidines?
A4: Yes, efforts are being made to develop more environmentally friendly synthetic methods. This includes the use of greener solvents like ethanol, employing catalysts that are less toxic and can be used in lower quantities, and developing one-pot procedures to minimize waste.[5][7]
Q5: How do I monitor the progress of my reaction effectively?
A5: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the formation of side products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
References
-
Matijošytė, I., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5489. [Link]
-
Reddy, V. R., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]
-
Hosseini, S. A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
-
El-Gazzar, M. G., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(11), 1546. [Link]
-
Wang, X., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 48(13), 1646-1653. [Link]
-
Li, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Li, M., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Chemistry Central Journal, 19(1), 1-10. [Link]
-
Matijošytė, I., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5489. [Link]
Sources
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Pyrrolopyrimidine Compounds
Welcome to the technical support center for the purification of pyrrolopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the unique challenges presented by this important class of heterocyclic compounds. Pyrrolopyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] However, their purification can be a significant bottleneck in the drug discovery and development pipeline.
This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address the practical issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of pyrrolopyrimidine compounds?
A1: The primary challenges in purifying pyrrolopyrimidine derivatives often stem from their inherent physicochemical properties:
-
Polarity: Many pyrrolopyrimidine compounds possess multiple nitrogen atoms and other heteroatoms, making them highly polar. This can lead to difficulties with standard purification techniques like reverse-phase chromatography, where they may exhibit poor retention, and crystallization, due to their high solubility in polar solvents.[4]
-
Compound Stability: Pyrrolopyrimidine derivatives can be susceptible to degradation under various conditions. They can be photolabile, unstable in alkaline or acidic media, and sensitive to oxidizing agents.[5] Understanding the stability of your specific compound is crucial for selecting appropriate purification conditions. Forced degradation studies can be invaluable in determining degradation pathways and the intrinsic stability of the molecule.[6][7]
-
Residual Catalyst Removal: The synthesis of pyrrolopyrimidines often involves palladium-catalyzed cross-coupling reactions.[8] Removing residual palladium to levels acceptable for pharmaceutical applications (<100 ppm) can be challenging and often requires specialized scavenging techniques.[9][10]
-
Chirality: Many biologically active pyrrolopyrimidine compounds are chiral. Since enantiomers can have vastly different pharmacological and toxicological profiles, their separation is often a regulatory requirement and a critical step in development.[11][12][13]
Q2: My highly polar pyrrolopyrimidine compound shows poor retention on a C18 column. What are my options?
A2: This is a classic issue. When a compound is too polar for a standard reverse-phase column, you have several effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the method of choice for highly polar compounds. It utilizes a polar stationary phase with a mobile phase containing a high concentration of a non-polar organic solvent, which promotes the retention of polar analytes.[4]
-
Optimize Reverse-Phase Conditions: While challenging, you can sometimes adapt reverse-phase chromatography by:
-
Using a polar-endcapped or polar-embedded column , which is designed for better retention of polar compounds.[4]
-
Decreasing the organic modifier concentration in your mobile phase to increase retention.[4]
-
Adjusting the mobile phase pH to suppress the ionization of acidic or basic functionalities on your compound, thereby increasing its hydrophobicity and retention.[4]
-
-
Normal-Phase Chromatography: For less polar pyrrolopyrimidines, traditional normal-phase chromatography on silica gel can be effective.[14]
Q3: I'm struggling to remove residual palladium from my reaction mixture. What are the most effective methods?
A3: Achieving low parts-per-million (ppm) levels of palladium is critical for compounds intended for biological testing. A multi-step approach is often necessary:
-
Initial Purification: Standard column chromatography can remove a significant portion of the residual palladium, often reducing it to below 100 ppm in many cases.[9]
-
Metal Scavengers: For more complete removal, the use of metal scavengers is highly effective.[9][10] These are solid-supported materials with a high affinity for palladium. Common choices include:
-
Crystallization: Recrystallization can be an excellent final purification step, as palladium impurities often remain in the mother liquor.[15]
-
Extraction: In some cases, liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.[15]
It's crucial to analyze the palladium content of your final compound using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm its removal to the desired level.[15]
Q4: My pyrrolopyrimidine compound seems to be degrading during purification. How can I minimize this?
A4: Compound instability is a significant concern. Here's a systematic approach to address it:
-
Forced Degradation Studies: Before extensive purification, it is highly recommended to perform forced degradation studies.[16][17] This involves subjecting small amounts of your compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to identify its liabilities.[5][6] This knowledge will guide your choice of purification conditions.
-
pH Control: If your compound is sensitive to acid or base, maintain a neutral pH during purification. Buffer your mobile phases in chromatography and avoid harsh acidic or basic conditions during workup and extraction.
-
Temperature Control: For thermally labile compounds, conduct purification steps at reduced temperatures. This includes running columns in a cold room or using jacketed columns.
-
Protection from Light: If your compound is photolabile, protect it from light at all stages of purification by using amber glassware or covering your equipment with aluminum foil.[5]
-
Inert Atmosphere: For compounds sensitive to oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.
Q5: I have a racemic mixture of a chiral pyrrolopyrimidine. What are the best strategies for enantiomeric separation?
A5: The separation of enantiomers is a critical step for chiral drugs, as regulatory agencies often require the marketing of the single, active enantiomer.[12][18]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for both analytical and preparative-scale separation of enantiomers.[19] It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. There is a wide variety of commercially available CSPs, and screening several is often necessary to find the optimal one for your compound.[12]
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity for preparative chiral separations due to its speed, lower solvent consumption, and easier product recovery compared to HPLC.[18]
-
Diastereomer Formation: An indirect method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization. The desired enantiomer is then recovered by cleaving the resolving agent.[12]
Troubleshooting Guides
Guide 1: Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Compound is unstable on silica gel | The acidic nature of silica gel is causing degradation. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated silica gel, alumina, or an alternative purification method like reverse-phase chromatography.[20] |
| Poor separation of closely eluting impurities | The chosen solvent system has insufficient selectivity. | Systematically screen different solvent systems. Sometimes switching to a different solvent with a similar polarity but different chemical properties (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes) can improve separation.[20] |
| Compound will not elute from the column | The compound is too polar for the chosen eluent, or it has decomposed on the column. | If the compound is stable, a more polar solvent system is needed. If it is not visible on TLC even with highly polar eluents, it has likely decomposed.[20] |
| Colored impurities co-elute with the product | The impurities have similar polarity to the product. | If the colored impurities are non-polar, they may be removed by a pre-purification step like trituration. For polar colored impurities, consider a different chromatographic technique or a chemical treatment like adding a small amount of activated charcoal to the solution before filtration (use with caution as product loss can occur).[4] |
Guide 2: Crystallization
| Problem | Possible Cause | Solution |
| Compound fails to crystallize ("oils out") | The solution is not supersaturated, the compound is too soluble, or impurities are inhibiting crystallization. | Slowly evaporate the solvent to increase concentration. Try adding an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the crystallization solvent).[4] If impurities are suspected, an additional chromatographic step may be necessary. |
| Low recovery of crystalline product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath or refrigerator. Minimize the amount of solvent used for recrystallization. |
| Crystals are colored despite a colorless solution | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] Be aware that this can also lead to some product loss. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude pyrrolopyrimidine product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).[15]
-
Scavenger Addition: Add a silica-based thiol scavenger (typically 3-5 equivalents relative to the residual palladium).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-16 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[15]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[15]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[15]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm removal to the desired level.[15]
Protocol 2: Forced Degradation Study
This protocol provides a general framework. The specific conditions should be adapted based on the compound's structure and intended use.[5][6][7]
-
Sample Preparation: Prepare solutions of the pyrrolopyrimidine compound (e.g., 1 mg/mL) in various media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Neutral: Water or a suitable buffer
-
-
Stress Conditions:
-
Hydrolysis: Incubate the acidic, basic, and neutral solutions at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Oxidation: Incubate the oxidative solution at room temperature for a defined period.
-
Thermal: Store a solid sample of the compound at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution of the compound to a controlled light source (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
-
Analysis: At various time points, withdraw aliquots from each condition, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., a method that can separate the parent compound from its degradation products).
-
Evaluation: Determine the percentage of degradation in each condition. This information will reveal the compound's liabilities and help in designing a robust purification strategy.
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A logical workflow for troubleshooting pyrrolopyrimidine purification.
Decision Tree for Chromatography Method Selection
Caption: Decision tree for selecting a suitable chromatography method.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry. Available from: [Link]
-
Forced degradation studies. MedCrave online. Available from: [Link]
-
Forced Degradation – A Review. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
How to Remove Palladium in three easy steps. Biotage. Available from: [Link]
-
Chiral Drug Separation. SpringerLink. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
- Method of removing palladium. Google Patents.
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]
-
Your trick to remove residual palladium. Reddit. Available from: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Center for Biotechnology Information. Available from: [Link]
-
Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues. ResearchGate. Available from: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate. Available from: [Link]
-
A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. PubMed. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]
-
Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed. Available from: [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. National Center for Biotechnology Information. Available from: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]
-
Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. National Center for Biotechnology Information. Available from: [Link]
-
Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. ResearchGate. Available from: [Link]
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Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. Available from: [Link]
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Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. PubMed. Available from: [Link]
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Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. Available from: [Link]
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Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available from: [Link]
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. R Discovery. Available from: [Link]
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Discovery of pyrrolopyrimidine inhibitors of Akt. PubMed. Available from: [Link]
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Protein purification troubleshooting guide. Dutscher. Available from: [Link]
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- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
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- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Purification [chem.rochester.edu]
Troubleshooting low yield in 7H-pyrrolo[2,3-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of 7H-pyrrolo[2,3-d]pyrimidines. This scaffold, also known as 7-deazapurine, is a privileged core in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis can be challenging, often plagued by low yields and complex purification steps.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and logically arrive at effective solutions. We will address specific, common issues encountered during key synthetic transformations in a direct question-and-answer format.
Troubleshooting Guide: Key Transformations
We have structured this guide around the most common and critical steps in 7H-pyrrolo[2,3-d]pyrimidine synthesis.
Section 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one
The conversion of the pyrimidin-4-one to the 4-chloro derivative is a crucial step for subsequent nucleophilic substitutions. This transformation, typically using phosphorus oxychloride (POCl₃), is notoriously problematic.
Question 1: My chlorination reaction with POCl₃ appears complete by TLC, but after an aqueous workup, I predominantly isolate the starting pyrimidin-4-one. What is happening?
Answer: This is a classic and frequent issue. The root cause is the high reactivity and instability of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product, especially towards hydrolysis.[4] The C4 position is highly electrophilic, and during the aqueous workup—particularly the quenching of excess POCl₃—the product readily hydrolyzes back to the more thermodynamically stable starting material. The acidic conditions generated during the quench can accelerate this undesired reaction.
Recommended Solutions:
-
Pre-Quench POCl₃ Removal: Before introducing any aqueous solution, remove the bulk of the excess POCl₃ by distillation under reduced pressure.[4] This dramatically reduces the exothermicity of the quench and minimizes the generation of hydrochloric and phosphoric acids.
-
Controlled Reverse Quench: The method of quenching is critical. Instead of adding water to the reaction mixture, perform a "reverse quench." Slowly and carefully add the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or an ice/water slurry.[4] This helps to rapidly dissipate heat and dilute the acid being formed.
-
Careful Neutralization: After the quench, neutralize the acidic solution with a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while keeping the temperature low (0-5 °C).[4] Avoid strong bases like NaOH or KOH, as they can also promote hydrolysis and other side reactions. Adjust the pH to a neutral or slightly basic range (pH 7-8).
-
Prompt Extraction: Once neutralized, immediately extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the product sit in the aqueous phase for an extended period.
Question 2: The chlorination reaction is sluggish and stalls, leaving significant amounts of starting material even after prolonged heating. How can I drive the reaction to completion?
Answer: Incomplete conversion is often due to insufficient reactivity under the chosen conditions or the generation of HCl, which can protonate the substrate and reduce its nucleophilicity.
Recommended Solutions:
-
Increase Reaction Temperature: While careful temperature control is needed to prevent degradation, sometimes a higher temperature is necessary. Gradually increase the reflux temperature and monitor the reaction progress by TLC or LC-MS.
-
Incorporate a Catalytic Base: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can significantly accelerate the reaction.[4] These bases serve two purposes: they act as nucleophilic catalysts to activate the POCl₃ and they scavenge the HCl generated in situ, preventing substrate protonation.
-
Use a High-Boiling Point Solvent: In some cases, using neat POCl₃ may not provide a high enough temperature. The addition of a high-boiling, inert solvent like toluene or xylene can allow for higher reaction temperatures to be achieved safely.
Data Presentation: Comparison of Chlorination Conditions
| Parameter | Standard Condition (Neat POCl₃) | Optimized Condition | Rationale for Change |
| Reagent | POCl₃ (excess) | POCl₃ (5-10 equiv) | Reduces quench violence and waste. |
| Additive | None | DIPEA or TEA (1-2 equiv) | Acts as a catalyst and HCl scavenger to accelerate the reaction.[4] |
| Temperature | 100-110 °C | 110-140 °C (with solvent) | Higher temperature can improve conversion for stubborn substrates. |
| Workup | Quench with water | 1. Rotovap excess POCl₃2. Reverse quench onto ice3. Neutralize with NaHCO₃ | Minimizes product hydrolysis by controlling exotherm and pH.[4] |
Experimental Workflow: Optimized Chlorination Protocol
Section 2: N7-Position Protection & Deprotection
Protecting the pyrrole nitrogen is often necessary to control regioselectivity in subsequent reactions or to improve solubility. The tosyl (Ts) group is a common choice, but its removal can be problematic.
Question: I am struggling to remove the N7-tosyl group from my pyrrolo[2,3-d]pyrimidine. Strong basic conditions (e.g., NaOH/MeOH) are leading to decomposition and a low yield of the deprotected product.
Answer: The 7H-pyrrolo[2,3-d]pyrimidine core can be sensitive to harsh basic conditions, leading to ring-opening or other degradation pathways. The tosyl group is robust, but its removal requires carefully chosen conditions to avoid destroying the heterocyclic core.
Recommended Solutions:
-
Mild Basic Hydrolysis: Instead of strong hydroxides, try milder basic conditions.
-
Sodium Methoxide (NaOMe) in Methanol: This is often effective at lower temperatures (refluxing MeOH) and is less harsh than NaOH.
-
Potassium Carbonate (K₂CO₃) in Methanol/Water: This provides a gentle hydrolysis environment. The reaction may be slower but is often cleaner.
-
-
Reductive Detosylation: If hydrolysis fails, reductive methods can be employed, although they require compatibility with other functional groups.
-
Magnesium in Methanol: This is a classic method for cleaving N-Ts bonds.
-
-
Alternative Protecting Groups: For future syntheses, consider a protecting group that is more easily cleaved under orthogonal conditions.
Data Presentation: N7-Protecting Group Strategies
| Protecting Group | Introduction Conditions | Cleavage Conditions | Advantages/Disadvantages |
| Tosyl (Ts) | TsCl, Base (e.g., TEA, DMAP), CH₂Cl₂[5] | NaOH or NaOMe in MeOH; Mg/MeOH | Adv: Robust, crystalline.Disadv: Harsh removal can lower yield. |
| SEM | SEMCl, NaH, DMF | TBAF in THF; or 10% HCl in MeOH | Adv: Cleaved under mild acidic or fluoride conditions.Disadv: More expensive reagent. |
| Boc | Boc₂O, DMAP, CH₂Cl₂[6] | TFA in CH₂Cl₂; or HCl in Dioxane | Adv: Very common, easily removed with acid.Disadv: May not be stable to some reaction conditions. |
Logical Flow: Choosing a Deprotection Strategy
Section 3: C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)
Introducing aryl or heteroaryl substituents, often at the C4 or C5 position, is typically achieved via palladium-catalyzed cross-coupling reactions. Low yields are often related to catalyst deactivation or poor substrate reactivity.
Question: My Suzuki-Miyaura coupling on a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine substrate is giving very low conversion to the desired product.
Answer: Low conversion in Suzuki couplings on this scaffold can stem from several factors: (1) poor solubility of the heterocyclic starting material, (2) inefficient oxidative addition of Pd(0) to the C-Cl bond, or (3) deactivation of the palladium catalyst by the nitrogen atoms in the rings.
Recommended Solutions:
-
Ligand and Catalyst Choice: The choice of phosphine ligand is paramount. For electron-rich heterocyclic chlorides, bulky, electron-rich phosphine ligands are required to promote the difficult oxidative addition step and stabilize the catalytic species.
-
Recommended Catalysts/Ligands: Try catalysts like Pd(PPh₃)₄ or pre-catalyst/ligand combinations such as Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos.
-
-
Solvent System: Ensure your starting materials are fully dissolved. A mixture of solvents is often effective.
-
Recommended Solvents: 1,4-Dioxane/water or Toluene/ethanol/water are common and effective mixtures that help solubilize both the organic substrate and the inorganic base.[7]
-
-
Base Selection: The base is critical for activating the boronic acid. A moderately strong inorganic base is typically best.
-
Recommended Bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard choices. Ensure the base is finely powdered to maximize surface area.
-
-
Degassing: Thoroughly degas the reaction mixture before adding the catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst. Bubble argon or nitrogen through the solvent mixture for 15-30 minutes.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? A: Yields can vary widely based on scale and substrate. Literature reports often show yields from moderate to high (50-90%), but these are typically optimized.[8][9] A successful first attempt yielding over 50% should be considered a good result. The key is often in the workup procedure to prevent hydrolysis.[4]
Q2: Can I introduce substituents at the C5 position? A: Yes. A common strategy is to first iodinate the C5 position using N-iodosuccinimide (NIS).[10] The resulting 5-iodo-7H-pyrrolo[2,3-d]pyrimidine is an excellent substrate for subsequent Suzuki-Miyaura or Sonogashira coupling reactions to introduce a wide variety of substituents.[10][11]
Q3: My pyrrolo[2,3-d]pyrimidine intermediates are poorly soluble. How can I improve this for reactions and purification? A: Poor solubility is a common challenge. For reactions, using solvent mixtures like Dioxane/H₂O, DMF, or DMSO can help. Protecting the N7-pyrrole nitrogen with a group like tosyl[5] or SEM can significantly improve solubility in common organic solvents. For purification, you may need to use more polar solvent systems for chromatography (e.g., CH₂Cl₂/MeOH) or consider crystallization from a solvent like DMF or DMA.
Q4: Are there alternatives to POCl₃ for the chlorination step? A: While POCl₃ is the most common reagent, other chlorinating agents can be used, though they may present their own challenges. Thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) is one alternative. Oxalyl chloride is another possibility. However, for the 7H-pyrrolo[2,3-d]pyrimidin-4-one system, POCl₃ remains the most widely reported and generally effective reagent despite its difficult handling.[4]
References
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central (PMC).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH.
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate.
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
- Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides. ResearchGate.
- Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Google Patents.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. OUCI.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.
- 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. ChemicalBook.
- Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed.
- Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate.
- Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 6. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Off-Target Effects of 7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this important class of molecules. Our goal is to equip you with the knowledge and experimental strategies to confidently assess and interpret your results, ensuring the scientific integrity of your research.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of kinases, including but not limited to Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and Aurora kinases.[1] While these inhibitors can exhibit high potency for their intended targets, their interaction with unintended kinases and other proteins—known as off-target effects—can lead to ambiguous experimental outcomes, unexpected toxicities, or even opportunities for drug repositioning.[2][3][4] This guide will help you navigate these complexities.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with 7H-pyrrolo[2,3-d]pyrimidine kinase inhibitors.
Q1: What are the primary reasons for off-target effects with 7H-pyrrolo[2,3-d]pyrimidine kinase inhibitors?
A1: The primary reason for off-target effects is the structural similarity of the ATP-binding pocket across the human kinome.[4] Most kinase inhibitors, including those with a 7H-pyrrolo[2,3-d]pyrimidine core, are designed to be ATP-competitive.[5] Due to the conserved nature of this binding site, an inhibitor designed for one kinase may bind to several others with varying affinities.[3] Additionally, some inhibitors can bind to non-kinase proteins that have ATP-binding sites or other compatible structural features.[6]
Q2: How can I determine if the observed cellular phenotype is a result of on-target or off-target inhibition?
A2: Distinguishing between on-target and off-target effects is a critical aspect of kinase inhibitor research.[7] A multi-pronged approach is recommended:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting the same kinase produces the same phenotype, it strengthens the evidence for an on-target effect.[7]
-
Perform rescue experiments: Expressing a version of the target kinase that is resistant to the inhibitor should reverse the observed phenotype if it is an on-target effect.[7]
-
Titrate the inhibitor: Correlating the phenotypic response with the degree of target inhibition at various concentrations can help establish a causal link.[7]
-
Employ kinome profiling: A broad kinase selectivity screen can identify other kinases that are inhibited at the experimental concentration, revealing potential off-target interactions.[7][8][9]
Q3: My inhibitor is potent in biochemical assays but shows reduced efficacy in cell-based assays. What could be the cause?
A3: Discrepancies between biochemical and cellular potency are common and can arise from several factors:[10]
-
Cell permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux pumps: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
High intracellular ATP concentration: The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, reducing its apparent potency compared to biochemical assays where ATP concentrations are often lower.
-
Metabolism: The inhibitor may be rapidly metabolized by the cells into inactive forms.
Q4: What are the best practices for preparing and storing 7H-pyrrolo[2,3-d]pyrimidine kinase inhibitors?
A4: Proper handling and storage are crucial for maintaining the integrity and activity of your inhibitors.
-
Stock solutions: Prepare concentrated stock solutions in a suitable solvent, such as DMSO.
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light and moisture.
-
Working solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges.
Scenario 1: Unexpected or Contradictory Phenotypic Results
Question: I am observing a cellular phenotype that is inconsistent with the known function of the target kinase. How can I troubleshoot this?
Answer: Unexpected phenotypes are often a red flag for significant off-target activity. A systematic approach is necessary to deconvolve the observed effects.
Underlying Causality: The observed phenotype could be the result of the inhibitor acting on one or more off-target kinases that play a role in a different signaling pathway. It could also be due to the inhibition of a non-kinase protein.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Step-by-Step Protocols:
-
Validate Target Engagement in Cells: It is crucial to confirm that the inhibitor is engaging its intended target in your cellular system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting: Harvest the cells and wash them with PBS.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction from the aggregated proteins.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
-
Perform Kinome-wide Selectivity Profiling: To identify potential off-targets, it is essential to profile the inhibitor against a broad panel of kinases.[8][9][14] This can be done through various service providers or in-house using techniques like kinome arrays.
Data Presentation: Example Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM |
| Target Kinase | 95% |
| Off-Target Kinase A | 85% |
| Off-Target Kinase B | 60% |
| Off-Target Kinase C | 15% |
-
Validate Off-Target Engagement and Function: Once potential off-targets are identified, validate their engagement in cells using CETSA.[13] Subsequently, use techniques like RNAi or CRISPR to knock down the off-target kinase and assess if this recapitulates the observed phenotype.
Scenario 2: High Background in Kinase Activity Assays
Question: I am using an in vitro kinase assay to test my inhibitor, but I am seeing high background signal, making it difficult to determine the IC50 value. What could be the cause?
Answer: High background in in vitro kinase assays can stem from several sources, including the assay components and the inhibitor itself.
Underlying Causality: The issue could be related to autophosphorylation of the kinase, non-specific binding of the detection antibody, or interference from the inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in kinase assays.
Step-by-Step Protocols:
-
Run Proper Controls:
-
No Enzyme Control: To check for substrate- or buffer-related background.
-
No Substrate Control: To assess kinase autophosphorylation.
-
No ATP Control: To ensure the signal is ATP-dependent.
-
-
Optimize Antibody Concentration: If using an antibody-based detection method, titrate the primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
-
Test for Inhibitor Interference: Some compounds can interfere with the detection method (e.g., fluorescence quenching or enhancement). Run the assay in the absence of the kinase but with the inhibitor at various concentrations to check for interference.
-
Consider an Alternative Assay Format: If interference is a persistent issue, consider switching to a different assay format. For example, if you are using a fluorescence-based assay, you could try a luminescence-based or radiometric assay.[15]
Scenario 3: Identifying the Mechanism of Action after a Phenotypic Screen
Question: I have identified a 7H-pyrrolo[2,3-d]pyrimidine derivative with interesting anti-proliferative activity from a phenotypic screen. How do I identify its molecular target(s)?
Answer: Identifying the target of a hit from a phenotypic screen is a key step in drug discovery.[16][17] A combination of computational and experimental approaches is often most effective.
Underlying Causality: The compound's activity is due to its interaction with one or more cellular proteins, which need to be identified.
Target Deconvolution Workflow:
Caption: Workflow for target deconvolution of a phenotypic hit.
Experimental Approaches:
-
Affinity Chromatography: Immobilize the compound on a solid support and use it to pull down binding partners from cell lysates. The bound proteins are then identified by mass spectrometry.
-
Mass Spectrometry-based Cellular Thermal Shift Assay (MS-CETSA): This is a powerful label-free method to identify protein targets in a cellular context.[11] It involves treating cells with the compound, followed by heating, lysis, and quantitative mass spectrometry to identify proteins that are stabilized by the compound.
-
Phenotypic Profiling: Compare the phenotypic "fingerprint" of your compound with those of a library of well-characterized inhibitors.[18][19] Similar fingerprints may suggest similar targets or mechanisms of action.
III. References
-
Mathison, C. J., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Karaman, M. W., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry. [Link]
-
Cohen, P. (2014). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
-
Ventura, A. C., & Font-Clos, F. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
-
de Villiers, K. A., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. [Link]
-
van den Eshof, B. L., et al. (2015). Kinome Profiling. Methods in Molecular Biology. [Link]
-
MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. [Link]
-
Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology. [Link]
-
Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]
-
Wang, Y., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Al-Ghoul, M. M., et al. (2020). The cellular thermal shift assay of MEK in the presence of inhibitors... Scientific Reports. [Link]
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Tsai, F.-D., et al. (2024). Kinome expression profiling improves risk stratification and therapeutic targeting in myelodysplastic syndromes. Blood Advances. [Link]
-
Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Expert Opinion on Therapeutic Patents. [Link]
-
Ardito, F., et al. (2017). Mapping the Protein Kinome: Current Strategy and Future Direction. Cancers. [Link]
-
Diamond, M. A., et al. (2016). Direct, indirect and off-target effects of kinase inhibitors. [Link]
-
Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
-
Dai, L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Gautam, P., et al. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife. [Link]
-
Johnson, G. L. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Biomolecules. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]
-
Gentry, D. N., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Mathison, C. J., et al. (2021). Antitarget selectivity and tolerability of novel pyrrolo[2,3-d]pyrimidine RET inhibitors. Novartis Institutes for BioMedical Research. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride by HPLC
Welcome to the dedicated technical support guide for the purity analysis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride (also known as 7-deazaadenine hydrochloride) using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges and provide practical, field-tested solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the setup and execution of HPLC analysis for this compound.
Q1: What is a typical starting point for an HPLC method for this compound?
A typical starting point for the analysis of this polar, heterocyclic compound is a reversed-phase HPLC (RP-HPLC) method. Given its structure, a C18 column is a robust initial choice.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for polar compounds. A shorter column (e.g., 100 mm) can be used for faster analysis if resolution is sufficient. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier to improve peak shape and ionization efficiency if using an MS detector. It helps to protonate silanol groups on the silica support, reducing peak tailing. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred due to its lower viscosity and UV cutoff. |
| Gradient | Start with a low percentage of organic phase (e.g., 5% B) and ramp up to elute the analyte and any impurities. | A typical gradient might be 5-95% B over 15-20 minutes. This ensures that both polar and non-polar impurities are eluted. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times. |
| Detection (UV) | ~260 nm | Based on the UV absorbance profile of the purine-like structure. A full UV scan of a standard is recommended to determine the optimal wavelength. |
| Injection Volume | 5-10 µL | Keep the injection volume low to prevent peak distortion. |
Q2: How should I prepare my sample of this compound for analysis?
Accurate sample preparation is critical for reliable results.
-
Solvent Selection: The hydrochloride salt form of 7H-pyrrolo[2,3-d]pyrimidin-4-amine generally exhibits good solubility in aqueous solutions. A common and recommended solvent is the mobile phase itself (e.g., the initial mobile phase composition) or a mixture of water and a small amount of organic solvent (e.g., 90:10 Water:Acetonitrile). This practice, known as solvent matching, minimizes peak distortion.
-
Concentration: A typical concentration for purity analysis is around 0.5 to 1.0 mg/mL. This concentration is usually sufficient to detect impurities at the 0.1% level.
-
Filtration: Always filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument tubing.
Q3: My peak for this compound is tailing. What are the common causes and solutions?
Peak tailing for this compound is often due to its basic nature. The amine groups can interact with acidic silanol groups on the silica backbone of the HPLC column.
-
Secondary Silanol Interactions: This is the most common cause. The lone pair of electrons on the nitrogen atoms can form strong hydrogen bonds with free silanol groups (-Si-OH) on the silica surface, leading to a "tailing" effect as some molecules are retained longer than others.
-
Solutions:
-
Use a Low-Bleed, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize exposed silanol groups.
-
Lower Mobile Phase pH: Adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase protonates the silanol groups, reducing their ability to interact with the basic analyte. A pH between 2.5 and 3.5 is often effective.
-
Use a Bidentate or Polar-Embedded Column: These types of columns offer alternative stationary phase chemistries that can provide better peak shape for basic compounds.
-
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Rapidly Shifting Retention Times
Symptoms: The retention time of the main peak changes significantly between injections or between analytical runs.
Potential Causes & Solutions:
-
Inadequate Column Equilibration:
-
Why it happens: The stationary phase has not fully equilibrated with the starting mobile phase conditions before injection. This is especially common with gradient methods.
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. For a 150 x 4.6 mm column at 1.0 mL/min, this means equilibrating for at least 15-20 minutes.
-
-
Mobile Phase Instability or Inaccurate Preparation:
-
Why it happens: The mobile phase composition is changing over time due to evaporation of the more volatile organic component or inaccurate initial mixing.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. Use a calibrated graduated cylinder or balance for accurate preparation.
-
-
Fluctuations in Column Temperature:
-
Why it happens: The laboratory ambient temperature is fluctuating, or the column heater is not functioning correctly. A change of just a few degrees can noticeably alter retention times.
-
Solution: Use a column thermostat and set it to a stable temperature, typically between 30-40 °C.
-
Workflow for Diagnosing Retention Time Shifts
Below is a systematic workflow to troubleshoot retention time instability.
Caption: Troubleshooting workflow for unstable retention times.
Issue 2: Poor Resolution Between the Main Peak and an Impurity
Symptoms: The peak for this compound and a nearby impurity are not baseline separated (Resolution < 1.5).
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition:
-
Why it happens: The chosen organic solvent or mobile phase pH does not provide sufficient selectivity for the analyte and the impurity.
-
Solution:
-
Change the Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Adjust pH: Small adjustments to the mobile phase pH can change the ionization state of the analyte or impurities, significantly impacting retention and resolution.
-
Modify the Gradient: Make the gradient shallower around the elution time of the critical pair. For example, if the peaks elute at 40% B, try holding the gradient at 35-45% B for a longer duration.
-
-
-
Inefficient Column:
-
Why it happens: The column may be old, contaminated, or have a void at the inlet, leading to broad peaks and poor efficiency.
-
Solution:
-
Perform a Column Performance Test: Inject a standard compound to check the column's theoretical plates (N) and tailing factor.
-
Flush the Column: If the column is contaminated, flush it with a strong solvent (e.g., isopropanol).
-
Replace the Column: If performance does not improve, the column has likely reached the end of its lifespan and should be replaced.
-
-
Part 3: Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1.0 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (e.g., 90:10 Water:Acetonitrile).
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Sample Solution (e.g., 1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as the Standard Stock Solution.
-
-
Filtration:
-
Before placing vials in the autosampler, filter all solutions through a 0.22 µm PVDF or Nylon syringe filter into an HPLC vial.
-
References
Side reaction products in the synthesis of 7H-pyrrolo[2,3-d]pyrimidines
Introduction
Welcome to the Technical Support Center for the synthesis of 7H-pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This vital heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antiviral nucleosides. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets.[1][2]
Despite its importance, the synthesis of this scaffold is not without its challenges. The inherent reactivity of the pyrimidine and pyrrole precursors can lead to a variety of side reactions, resulting in complex product mixtures, reduced yields, and purification difficulties. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. Drawing from established literature and mechanistic principles, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common side reaction products in your experiments.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues encountered during the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core and its subsequent functionalization. Each problem is analyzed from cause to solution, providing you with the technical insights needed to optimize your synthetic strategy.
Issue 1: Formation of Regioisomeric Products during N-Alkylation/N-Arylation
Problem: Upon attempting to alkylate or arylate the N7 position of the pyrrole ring, you observe a mixture of products. Mass spectrometry suggests the desired mass, but NMR analysis indicates multiple isomers that are difficult to separate by standard column chromatography.
Probable Cause: The pyrrolo[2,3-d]pyrimidine core possesses multiple nucleophilic nitrogen atoms. While N7 is the most common site for substitution, reaction can also occur at other positions, particularly N1 or N3 of the pyrimidine ring, especially if the substrate is unprotected. In purine chemistry, alkylation is a classic problem that often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the more thermodynamically stable product.[3] This challenge is mirrored in the 7-deazapurine series, where alkylation can lead to mixtures of the desired N7 isomer and other regioisomers. The ratio of these products is highly dependent on the reaction conditions.
Mechanism of Isomer Formation: Alkylation proceeds via nucleophilic attack of a nitrogen atom on the alkylating agent. The regioselectivity is governed by a delicate balance of factors:
-
Steric Hindrance: The N7 position is generally less sterically hindered than the pyrimidine nitrogens.
-
Electronic Effects: The pKa of the N-H protons influences nucleophilicity. The pyrrole N-H is generally less acidic than amide N-H protons within the pyrimidine ring, but its nucleophilicity can be enhanced by strong bases.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the equilibrium between isomers. Hard and soft acid-base (HSAB) theory can also play a role, where the choice of electrophile influences the site of attack.
Solutions & Troubleshooting:
-
Optimize Base and Solvent Conditions:
-
For N7-Selectivity: The use of a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile often favors N7 alkylation.[4][5] These conditions are generally sufficient to deprotonate the pyrrole N-H without significantly affecting the pyrimidine ring.
-
Thermodynamic vs. Kinetic Control: Stronger bases (e.g., NaH, BuLi) at low temperatures may favor kinetically controlled products, while higher temperatures can lead to the thermodynamically more stable isomer, which may not be the desired N7 product. If you are obtaining a mixture, consider lowering the reaction temperature.
-
-
Employ Protecting Groups: If substitution on the pyrimidine ring nitrogens is a persistent issue, consider a synthetic route that utilizes a protecting group on the pyrimidine portion of the molecule before the N7-alkylation step.
-
Alternative Reaction Conditions:
-
Mitsunobu Reaction: For the introduction of sterically hindered or chiral alcohols, the Mitsunobu reaction can provide a more controlled route to N-alkylation, although it requires careful optimization to maintain regioselectivity.[6]
-
Chan-Lam Coupling: For N-arylation, copper-catalyzed Chan-Lam coupling with arylboronic acids can be an effective method that often shows good selectivity for the N7 position.[4]
-
Analytical Confirmation of Regioisomers: Distinguishing between N7 and other isomers is critical.
-
¹H NMR Spectroscopy: The chemical shift of the pyrrole protons (H5 and H6) and the protons on the alkyl/aryl substituent are sensitive to the substitution site. Comparison of ¹H NMR spectra between known N7 and N9 substituted purines shows significant differences in the chemical shifts of nearby protons, a principle that applies here as well.[7]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser effect spectroscopy can be invaluable. A correlation between the protons of the N-substituent and the H5/H6 protons of the pyrrole ring is a definitive indicator of N7 substitution.
-
UV-Vis Spectroscopy: Different regioisomers will have distinct electronic transitions, leading to different absorption maxima.[7]
Issue 2: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable for functionalizing the 7H-pyrrolo[2,3-d]pyrimidine scaffold, typically at positions 4, 5, or 6 after prior halogenation. However, these reactions are susceptible to side product formation.
Problem A (Suzuki Coupling): In a Suzuki-Miyaura coupling of a halo-pyrrolo[2,3-d]pyrimidine with a boronic acid, you observe significant amounts of a byproduct with a mass corresponding to the starting material minus the halogen (dehalogenation) and/or a dimer of the boronic acid component (homocoupling).
Probable Cause:
-
Dehalogenation (Proto-dehalogenation): This side reaction occurs when the organopalladium intermediate, formed after oxidative addition, is intercepted by a proton source before transmetalation can occur. Sources of protons can include residual water in the solvent or the boronic acid itself. This pathway is often competitive with the desired cross-coupling.[1]
-
Homocoupling (Glaser-type): The boronic acid can undergo oxidative self-coupling to form a biaryl byproduct. This is often promoted by the presence of oxygen and can be a significant issue if the reaction is not performed under an inert atmosphere. The base used can also influence the rate of homocoupling.[6]
Troubleshooting Protocol: Minimizing Suzuki Coupling Side Products
| Parameter | Recommendation to Minimize Dehalogenation | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Degas solvents thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles). | Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. | Reduces proton sources (dissolved water/H⁺) and eliminates O₂ which promotes homocoupling. |
| Base | Use anhydrous bases (e.g., K₃PO₄, CsF, Cs₂CO₃). Avoid aqueous bases if dehalogenation is severe. | Use the mildest base effective for the transmetalation step. Strong bases can accelerate boronic acid decomposition and homocoupling. | Minimizes water content and side reactions of the boronic acid.[6] |
| Catalyst/Ligand | Use ligands that promote rapid transmetalation and reductive elimination, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos). | Choose a catalyst system known for high turnover numbers and stability to avoid decomposition that can lead to side reactions. | A faster catalytic cycle outcompetes the rate of proto-dehalogenation.[8] |
| Solvent | Use anhydrous solvents. Consider toluene or dioxane over protic or wet solvents. | Use well-degassed solvents. | Reduces the availability of proton sources. |
| Additives | N/A | Adding a small amount of a reducing agent like triphenylphosphine can sometimes suppress oxidative homocoupling. | Maintains the palladium in its active Pd(0) state. |
Problem B (Sonogashira Coupling): When coupling a halo-pyrrolo[2,3-d]pyrimidine with a terminal alkyne, the main byproduct is a dimer of the alkyne starting material.
Probable Cause: This is the classic Glaser homocoupling side reaction, which is catalyzed by the copper(I) co-catalyst typically used in the Sonogashira reaction.[9] In the presence of an oxidant (often trace oxygen), the copper acetylide intermediate can undergo oxidative dimerization to form a 1,3-diyne.
Solutions & Troubleshooting:
-
Copper-Free Sonogashira: The most effective way to eliminate Glaser homocoupling is to switch to a copper-free Sonogashira protocol. These methods rely on a palladium catalyst and a suitable amine base (e.g., pyrrolidine, piperidine) to facilitate the deprotonation of the alkyne and the subsequent steps of the catalytic cycle.[7]
-
Strict Inert Atmosphere: If using the traditional copper co-catalyzed method, ensuring the reaction is rigorously free of oxygen is paramount. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen).
-
Control of Reagent Stoichiometry: Using a slight excess of the terminal alkyne can sometimes help to favor the cross-coupling reaction over homocoupling.
Issue 3: Formation of Isomeric Ring Systems during Core Synthesis
Problem: During the construction of the 7H-pyrrolo[2,3-d]pyrimidine core, typically by cyclizing a substituted pyrimidine precursor, you isolate a product with the correct mass but with an unexpected NMR spectrum. Further analysis suggests you may have formed the isomeric pyrrolo[3,2-d]pyrimidine .
Probable Cause: The formation of the desired pyrrolo[2,3-d]pyrimidine ring system relies on a regioselective cyclization. Many common synthetic routes start with a 4,5-disubstituted pyrimidine. For example, a 4-amino-5-cyanopyrimidine or a 4-amino-5-(substituted)acetonitrile derivative. The cyclization involves the formation of a bond between the C6 of the pyrimidine and the side chain at C5. However, if the starting material has reactive sites that allow for alternative cyclization pathways, the isomeric pyrrolo[3,2-d]pyrimidine can form. This might occur through an intramolecular reaction involving the N1 position of the pyrimidine ring instead of the C6 position.
Visualizing the Cyclization Pathways:
Sources
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- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new route for the synthesis of 4-amino-5-fluoro-7-(2'-deoxy-2'-fluoro-2'-C-methyl-β-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride (also known as 7-deazaadenine hydrochloride). The pyrrolo[2,3-d]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents[1][2][3]. As development progresses from bench-scale discovery to larger, kilogram-scale production, significant challenges can emerge. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this scale-up process, ensuring robust, safe, and reproducible manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A: While several routes exist, a frequently employed and scalable pathway involves a multi-step process beginning with the construction of the pyrrolo[2,3-d]pyrimidine core to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol. This intermediate is then subjected to chlorination, typically with phosphoryl chloride (POCl₃), to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The subsequent amination of this chloro-intermediate furnishes the free base, 7H-pyrrolo[2,3-d]pyrimidin-4-amine, which is finally converted to the desired hydrochloride salt. This pathway is advantageous due to the availability of starting materials and the generally robust nature of the transformations[4].
Q2: Why is the hydrochloride salt form the primary target for development?
A: The hydrochloride salt form of active pharmaceutical ingredients (APIs) is often preferred for its improved physicochemical properties. Compared to the free base, the HCl salt typically exhibits enhanced aqueous solubility, greater stability, and better crystallinity. These characteristics are critical for consistent formulation, bioavailability, and shelf-life of the final drug product.
Q3: What are the critical quality attributes (CQAs) for the final this compound product?
A: The primary CQAs that must be controlled during scale-up are:
-
Purity: Typically >99.5% as measured by HPLC. Impurity profiling is crucial to identify and control process-related impurities and degradants.
-
Identity: Confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry[5][6].
-
Salt Stoichiometry: The molar ratio of the amine to hydrochloric acid must be consistent and typically close to 1:1. This can be verified by ion chromatography or titration.
-
Physical Form: A consistent and stable crystalline form is highly desirable. Polymorphism should be investigated and controlled.
-
Residual Solvents: Levels of all solvents used in the process must be below the limits specified by ICH guidelines.
Q4: What are the major safety concerns when scaling up this synthesis?
A: The most significant safety hazard is the use of phosphoryl chloride (POCl₃) in the chlorination step. POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. The work-up of this reaction is highly exothermic and requires careful engineering controls, including controlled reverse-addition into a quenching solution and efficient cooling. All operations involving POCl₃ must be conducted in a well-ventilated fume hood or an appropriate reactor system with personal protective equipment.
Process Workflow Overview
Caption: High-level workflow for the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine HCl.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, organized by reaction stage.
Stage 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
Q: The chlorination reaction is stalling, leading to incomplete conversion and low yields of the 4-chloro intermediate. What is the root cause?
A: Incomplete chlorination is a common scale-up challenge. The primary causes are:
-
Moisture: 7H-pyrrolo[2,3-d]pyrimidin-4-ol can be hygroscopic. Any water present will rapidly quench POCl₃, reducing its effective stoichiometry. Ensure the starting material is rigorously dried under vacuum before use.
-
Insufficient Reagent: On a larger scale, mass transfer can be limiting. While a small excess of POCl₃ is used, poor mixing can lead to localized areas of low reagent concentration. Ensure agitation is sufficient to maintain a homogeneous slurry.
-
Low Temperature: The reaction is often run at elevated temperatures (e.g., 50-100 °C) to ensure a reasonable reaction rate[4]. If the temperature is too low, the reaction will be sluggish. Verify internal batch temperature, not just the jacket temperature.
-
Solvent Choice: While often run neat or with a high-boiling solvent like toluene, the choice of solvent can impact solubility and reactivity[4]. Ensure the chosen solvent is compatible and does not interfere with the reaction.
Q: The work-up procedure involving quenching the POCl₃ reaction is difficult to control and produces a significant exotherm. How can this be managed safely at scale?
A: This is a critical safety and process control point.
-
Reverse Quench: The safest method is a controlled reverse quench. The hot reaction mixture should be added slowly, in portions, to a separate, well-agitated vessel containing cold water or crushed ice. This allows the heat of quenching to be absorbed by the bulk of the cold water.
-
Temperature Monitoring: The quench vessel must be equipped with a temperature probe and an efficient cooling system to maintain the temperature below a safe limit, typically < 35-40 °C[4].
-
pH Adjustment: After the quench, the mixture will be highly acidic. A controlled addition of a base (e.g., concentrated sodium hydroxide solution) is required to bring the pH to ~8-9 for product isolation. This neutralization is also exothermic and requires careful temperature management[4].
Caption: Decision-making flowchart for troubleshooting the chlorination step.
Stage 2: Amination and Purification
Q: My amination reaction with aqueous ammonia is slow and generates a significant amount of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol impurity. How can this be improved?
A: The formation of the -ol impurity is due to hydrolysis of the 4-chloro intermediate, which competes with the desired amination.
-
Anhydrous Conditions: Consider switching from aqueous ammonia to a solution of ammonia in an alcohol, such as methanol or isopropanol, in a sealed pressure reactor. This minimizes the presence of water, thereby reducing the rate of hydrolysis.
-
Temperature and Pressure: Amination often requires elevated temperatures (e.g., 100-150 °C) and, consequently, pressure to proceed at a practical rate. The specific conditions will depend on the solvent and equipment capabilities.
-
Excess Ammonia: A significant excess of ammonia is typically required to drive the reaction to completion and suppress side reactions.
Q: Purification of the free base by column chromatography is not feasible at large scale. What are the alternatives?
A: Column chromatography is generally avoided in large-scale manufacturing.
-
Recrystallization: This is the preferred method for purification. The free base, 7H-pyrrolo[2,3-d]pyrimidin-4-amine, can often be recrystallized from solvents like ethanol or mixtures of alcohols and water[5]. A well-designed crystallization process can effectively remove both starting materials and byproducts.
-
Reactive Extraction: Impurities can sometimes be removed by pH-controlled aqueous extractions. For example, unreacted 7H-pyrrolo[2,3-d]pyrimidin-4-ol may be more soluble in a basic aqueous solution than the desired amine product.
Stage 3: Hydrochloride Salt Formation
Q: During the addition of HCl to form the salt, the product precipitates as an oil or an amorphous solid, making it difficult to filter and dry. How can I obtain a crystalline product?
A: Achieving a stable, crystalline salt requires careful control over the crystallization process.
-
Solvent System: The choice of solvent is critical. Alcohols like isopropanol (IPA) or ethanol are commonly used. The free base should be dissolved in the solvent at an elevated temperature before HCl addition.
-
Controlled HCl Addition: Add the HCl solution (e.g., HCl in IPA) slowly to the solution of the free base. Rapid addition can cause "crashing out," leading to poor crystal form.
-
Temperature Profile: Maintain an elevated temperature during HCl addition, then implement a controlled cooling profile to allow for slow crystal growth. A hold period at an intermediate temperature before cooling to ambient temperature can be beneficial.
-
Seeding: If a crystalline sample is available, seeding the solution with a small amount of the desired crystalline material after HCl addition can promote the formation of the correct crystal form and prevent oiling.
-
Agitation: Gentle, consistent agitation is necessary to ensure homogeneity without causing excessive secondary nucleation (formation of fine particles).
Experimental Protocols
Protocol 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (Illustrative)
-
Charge a suitable, dry reactor with 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) and toluene (4-5 vol).
-
Begin agitation and heat the slurry to 50 °C.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) over 30-60 minutes, maintaining the internal temperature at 50 °C.
-
Slowly add phosphoryl chloride (POCl₃) (2.5-3.0 eq) while maintaining the temperature at 50 °C. The addition is exothermic.
-
Age the reaction mixture at 50 °C for 2-4 hours, monitoring for completion by HPLC.
-
In a separate quench reactor, charge water (8-10 vol) and cool to 0-5 °C.
-
Once the reaction is complete, slowly transfer the reaction mixture into the quench reactor, ensuring the internal temperature of the quench pot does not exceed 35 °C.
-
After the transfer is complete, age the mixture for 1 hour.
-
Adjust the pH of the mixture to 8-9 by the slow addition of 50% w/w sodium hydroxide solution, again maintaining the temperature below 40 °C.
-
Isolate the solid product by filtration, wash with water until the filtrate is neutral, and dry under vacuum at 50-60 °C.
(This protocol is adapted from procedures described in the literature and should be optimized for specific scales and equipment)[4].
Protocol 2: Hydrochloride Salt Formation
-
Charge a reactor with 7H-pyrrolo[2,3-d]pyrimidin-4-amine free base (1.0 eq) and isopropanol (IPA) (10-15 vol).
-
Heat the mixture to 60-70 °C with agitation until a clear solution is obtained.
-
Filter the hot solution to remove any particulate matter.
-
Slowly add a solution of 5-6 M HCl in IPA (1.0-1.1 eq) over 1-2 hours, maintaining the temperature at 60-70 °C.
-
(Optional) If seeding, cool to 55 °C, add seed crystals (0.1-1.0 wt%), and hold for 1-2 hours.
-
Cool the mixture to 0-5 °C over 4-6 hours and hold for an additional 2-4 hours.
-
Isolate the crystalline product by filtration.
-
Wash the filter cake with cold IPA (2-3 vol).
-
Dry the product in a vacuum oven at 50-60 °C until residual solvents are within specification.
Data Summary Table
| Process Stage | Key Reactants | Typical Solvent | Temperature (°C) | Typical Yield | Key Considerations & CQA Impact |
| Chlorination | 7H-pyrrolo[2,3-d]pyrimidin-4-ol, POCl₃, DIPEA | Toluene or Neat | 50 - 100 | 65 - 80% | Moisture control is critical. Exothermic quench requires engineering controls. Impacts purity of intermediate.[4] |
| Amination | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, NH₃ | Alcohols (e.g., MeOH, IPA) | 100 - 150 | 80 - 95% | Requires pressure vessel. Anhydrous conditions minimize hydrolysis impurity. Impacts final product purity. |
| Purification | Crude Free Base | Ethanol / Water | Reflux | >90% Recovery | Avoids chromatography at scale. Effective for removing process impurities. Impacts final product purity.[5] |
| Salt Formation | Free Base, HCl | Isopropanol (IPA) / Ethanol | 0 - 70 | 90 - 98% | Control of cooling profile and seeding is crucial for crystallinity. Impacts solubility, stability, and handling. |
References
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (2024). International Journal of Scientific Research and Engineering Development, 7(6).
- Seanego, T. D., et al. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC, NIH.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications.
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (n.d.). ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. (2018). PubMed. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020). PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. ijsred.com [ijsred.com]
- 6. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Privileged Kinase Inhibitor Scaffolds: 7H-pyrrolo[2,3-d]pyrimidine vs. 1H-pyrazolo[3,4-d]pyrimidine
In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, certain heterocyclic structures have earned the title of "privileged scaffolds" due to their recurring appearance in potent and selective therapeutic agents. Among these, the 7H-pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine) and 1H-pyrazolo[3,4-d]pyrimidine cores are two of the most prominent. Both are bioisosteres of adenine, the purine nucleobase in ATP, allowing them to effectively compete for the ATP-binding site of kinases.[1][2] This guide provides an in-depth, objective comparison of these two scaffolds to aid researchers, scientists, and drug development professionals in making informed decisions during the drug design process.
At a Glance: Core Structural Differences
The key distinction between these two bicyclic systems lies in the arrangement of nitrogen atoms within their fused five-membered rings. The 7H-pyrrolo[2,3-d]pyrimidine features a pyrrole ring fused to the pyrimidine, whereas the 1H-pyrazolo[3,4-d]pyrimidine contains a pyrazole ring. This seemingly subtle difference in the placement of a single nitrogen atom (N7 in purine is replaced by a CH in 7-deazapurine, while the pyrazolopyrimidine has a different arrangement of nitrogens in the five-membered ring) has profound implications for the physicochemical properties, synthetic accessibility, and ultimately, the pharmacological profile of the resulting drug candidates.
Physicochemical Properties: A Comparative Analysis
The arrangement of heteroatoms in these scaffolds directly influences their electronic distribution, hydrogen bonding capacity, and overall physicochemical properties. These properties, in turn, dictate solubility, permeability, and metabolic stability.
| Property | 7H-pyrrolo[2,3-d]pyrimidine | 1H-pyrazolo[3,4-d]pyrimidine | Causality and Implication |
| Molecular Weight | 119.12 g/mol [3] | 120.11 g/mol [4] | Near-identical mass allows for a focus on other distinguishing properties in fragment-based drug design. |
| logP (calc.) | 0.7[3] | 0.2[4] | The slightly higher lipophilicity of the 7-deazapurine core may contribute to better membrane permeability, but could also lead to lower aqueous solubility. |
| Hydrogen Bond Donors | 1 (pyrrole NH) | 1 (pyrazole NH) | Both scaffolds possess a hydrogen bond donor in the five-membered ring, crucial for hinge-binding interactions in many kinase active sites. |
| Hydrogen Bond Acceptors | 2 (pyrimidine N1, N3) | 3 (pyrazole N2, pyrimidine N5, N7) | The additional nitrogen in the pyrazole ring provides an extra hydrogen bond acceptor, potentially offering more opportunities for specific interactions with the target protein. |
| Aqueous Solubility | Generally higher than pyrazolopyrimidines.[5] | Generally suboptimal; a known challenge in drug development.[3][6] | The lower solubility of pyrazolopyrimidines often necessitates enabling strategies like prodrugs or advanced formulations to improve bioavailability.[6][7] |
| Permeability | Generally good. | Generally high.[3] | Both scaffolds are typically associated with good membrane permeability, a desirable trait for oral bioavailability. |
The Role in Drug Design: Kinase Inhibition and Beyond
Both scaffolds have proven to be exceptionally effective in the development of kinase inhibitors, leading to several FDA-approved drugs.
7H-pyrrolo[2,3-d]pyrimidine: A Scaffold for JAK and Other Kinase Inhibitors
The 7-deazapurine core is a cornerstone of several successful kinase inhibitors, most notably in the Janus kinase (JAK) family. The pyrrole NH and pyrimidine N1 atoms often form key hydrogen bonds with the hinge region of the kinase active site.
Prominent Approved Drugs:
-
Tofacitinib (Xeljanz®): A JAK inhibitor for the treatment of rheumatoid arthritis.[8]
-
Ruxolitinib (Jakafi®): A JAK1/2 inhibitor used for myelofibrosis and polycythemia vera.[9]
-
Baricitinib (Olumiant®): Another JAK inhibitor for rheumatoid arthritis.[10][11]
The success of this scaffold is attributed to its ability to present substituents in a favorable orientation for binding to the ATP pocket, while the core itself establishes the critical hinge interactions.
1H-pyrazolo[3,4-d]pyrimidine: A Versatile Kinase Inhibitor Core
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is also a prolific kinase inhibitor, with its isosteric relationship to adenine being a key feature.[1] It is found in inhibitors of a wide range of kinases, including Bruton's tyrosine kinase (BTK), RAF kinases, and epidermal growth factor receptor (EGFR).[12][13][14]
Prominent Approved Drugs:
-
Ibrutinib (Imbruvica®): A BTK inhibitor for the treatment of B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[1][15]
-
Dinaciclib: A potent inhibitor of cyclin-dependent kinases (CDKs) that has been investigated in various cancers.[14][15]
The pyrazolopyrimidine core's utility is demonstrated by its presence in both covalent (like Ibrutinib) and non-covalent inhibitors, highlighting its versatility.
Synthetic Accessibility: A Practical Comparison
The ease of synthesis and the ability to readily create diverse libraries of analogs are critical considerations in drug discovery. Both scaffolds are accessible through multi-step synthetic sequences, often starting from simple acyclic precursors.
Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a common route to a key intermediate used in the synthesis of many 7-deazapurine-based drugs.
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
To a solution of 4-amino-6-hydroxypyrimidine and sodium acetate (in a 1:3 to 1:5 molar ratio) in water, heat the mixture to 60-80°C.
-
Slowly add an aqueous solution of 2-chloroacetaldehyde (2 to 5 molar equivalents).
-
Stir the reaction mixture for 4-6 hours at the same temperature.
-
Cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Step 2: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Carefully add 7H-pyrrolo[2,3-d]pyrimidin-4-ol to phosphorus oxychloride (POCl₃).
-
Heat the mixture with stirring to 80-100°C for 2-4 hours.
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the residue to 0-10°C and cautiously quench by adding it to ice water with vigorous stirring.
-
Stir for 20-30 minutes, then adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be recrystallized from toluene to yield pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocol: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine
The synthesis of this key pyrazolopyrimidine intermediate often begins with a substituted pyrazole.[1]
Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Mix 5-amino-1H-pyrazole-4-carboxamide with an excess of urea (approximately 10 molar equivalents).
-
Heat the mixture to 190°C for 2 hours.
-
Cool the reaction mixture and treat with a 10% potassium hydroxide solution.
-
Acidify the solution with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.
-
Filter the white solid, wash with water, and dry to obtain 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
Step 2: Chlorination to 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Add 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol to an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture at 110°C for 4 hours.
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully add the residue to ice water with stirring to precipitate the product.
-
Filter the solid, wash with ice-water, and dry to obtain 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Subsequent selective displacement of the chlorine atoms can be achieved to generate diverse analogs.
Comparative Bioactivity Assessment: In Vitro Kinase Inhibition Assay
To compare the efficacy of compounds derived from these scaffolds, a standardized in vitro kinase inhibition assay is essential. The following protocol describes a luminescence-based assay that quantifies kinase activity by measuring ADP production.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point 1:3 serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualization of Key Concepts
Caption: Core structural and property differences.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Page loading... [guidechem.com]
- 12. clausiuspress.com [clausiuspress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Against Known Kinase Inhibitors
Introduction: The Rise of the 7-Deazapurine Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer and autoimmune diseases.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles is perpetual.
Within this pursuit, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has emerged as a "privileged scaffold".[2] As an isostere of adenine, the core component of adenosine triphosphate (ATP), this heterocyclic system provides an excellent structural template for designing ATP-competitive inhibitors.[3][4] By replacing the N7 atom of the native purine ring with a carbon, the 7-deazapurine core offers unique electronic properties and a vector for chemical modification, allowing for enhanced binding affinity and selectivity towards specific kinase targets.[2]
This guide provides a comparative analysis of the efficacy of various 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives against established, clinically relevant kinase inhibitors. We will delve into quantitative inhibitory data, explore the structural basis for their activity, and provide detailed, validated experimental protocols for researchers to conduct their own comparative assessments.
Comparative Efficacy Analysis: Benchmarking Against the Standards
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of potent inhibitors against a range of critical kinases. Here, we compare representative derivatives against well-known inhibitors targeting Bruton's Tyrosine Kinase (BTK) and a panel of oncogenic kinases.
Bruton's Tyrosine Kinase (BTK): A Key Target in B-Cell Malignancies and Autoimmunity
BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a validated target for diseases like rheumatoid arthritis and B-cell cancers.[5][6] The first-in-class covalent inhibitor, Ibrutinib, has seen significant clinical success, but the development of selective and reversible inhibitors remains an active area of research.
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and reversible BTK inhibitors.[7] The data below compares a lead compound from this class, B16 , with Ibrutinib.[5]
Table 1: Comparative Inhibitory Activity Against BTK
| Compound | Target Kinase | IC₅₀ (nM) | Reference Inhibitor | Ref. Inhibitor IC₅₀ (nM) | Reference |
| Compound B16 | BTK | 21.70 ± 0.82 | Ibrutinib | 0.97 (hERG IC₅₀) | [5] |
| Compound 28a | BTK | 3.0 | - | - | [7] |
Note: Ibrutinib's primary BTK IC₅₀ is in the low single-digit nM range; the value shown from the source is for hERG inhibition, highlighting a key safety parameter where B16 shows improvement.
The data indicates that 7H-pyrrolo[2,3-d]pyrimidine derivatives can achieve nanomolar potency comparable to established drugs. Compound B16, for instance, not only potently inhibits BTK but also demonstrates a significantly better safety profile concerning off-target hERG channel inhibition compared to Ibrutinib (IC₅₀ = 11.10 µM for B16 vs. 0.97 µM for Ibrutinib).[5] This highlights a key advantage of exploring novel scaffolds: the potential to engineer improved safety and pharmacokinetic properties, such as oral bioavailability (F = 49.15% for B16).[5]
The mechanism of action for these derivatives involves competitive binding at the ATP pocket, with the pyrrolo[2,3-d]pyrimidine core forming critical hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine.[8]
Below is a simplified representation of the B-cell receptor signaling pathway, highlighting the central role of BTK.
Multi-Targeted Kinase Inhibition in Oncology
Many cancers are driven by the dysregulation of multiple signaling pathways. Therefore, inhibitors that can modulate several key oncogenic kinases simultaneously are of high therapeutic value.[9] Sunitinib is a well-known multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of various cancers.
Recent studies have identified halogenated 7H-pyrrolo[2,3-d]pyrimidine derivatives with potent, multi-targeted activity.[10][11]
Table 2: Comparative Efficacy of a Multi-Targeted Derivative vs. Sunitinib
| Compound | Target Kinase | IC₅₀ (nM) | Reference Inhibitor | Ref. Inhibitor IC₅₀ (nM) | Reference |
| Compound 5k | EGFR | 40 | Sunitinib | 261 (against VEGFR2) | [10][11] |
| Her2 | 115 | ||||
| VEGFR2 | 93 | ||||
| CDK2 | 204 |
Compound 5k demonstrates potent inhibition across a panel of kinases critical for tumor growth, angiogenesis, and cell cycle progression.[10][11] Notably, its activity against key targets like EGFR and VEGFR2 is comparable to or exceeds that of Sunitinib, marking it as a promising candidate for further development as a multi-targeted anticancer agent.[10][11] Mechanistic studies confirmed that compound 5k induces cell cycle arrest and apoptosis in cancer cell lines, validating its cellular efficacy.[10][11]
Experimental Protocols: A Framework for Self-Validating Comparison
To ensure the trustworthiness and reproducibility of comparative efficacy studies, rigorous and well-controlled experimental methodologies are essential. We present detailed protocols for both a primary biochemical assay and a secondary cell-based assay. This dual-assay approach is critical, as potent hits from biochemical screens often fail to translate to a cellular context due to issues with cell permeability, stability, or off-target effects.[12]
The diagram below illustrates a generalized workflow for screening and validating kinase inhibitors, emphasizing the progression from in vitro to cellular and in vivo models.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a robust method for determining the IC₅₀ value of an inhibitor by quantifying ATP consumption during the kinase reaction.[13]
-
Principle: Kinase activity results in the conversion of ATP to ADP. A proprietary reagent depletes the remaining ATP, and a second reagent converts the generated ADP back into ATP, which drives a luciferase-luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity.
-
Why this method? Luminescence-based assays like ADP-Glo™ are highly sensitive, have a large dynamic range, and are less susceptible to interference from colored or fluorescent compounds compared to other optical methods. They are the industry standard for high-throughput screening.[13]
Materials:
-
Recombinant kinase of interest (e.g., BTK)
-
Kinase-specific substrate peptide
-
ATP solution (high purity)
-
Test Compounds (e.g., 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives) and Reference Inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of each test and reference compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create concentrations ranging from 10 mM to 10 nM.
-
Transfer 1 µL of each diluted compound (and a DMSO-only control) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Causality Note: The concentrations of kinase and ATP should be optimized beforehand. For ATP-competitive inhibitors, the ATP concentration is typically set at or near its Michaelis-Menten constant (Kₘ) for the specific kinase to ensure a sensitive and accurate IC₅₀ determination.[14]
-
Prepare a 2X Kinase/Substrate mix in Kinase Assay Buffer.
-
Add 10 µL of the 2X Kinase/Substrate mix to each well containing the compounds.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme equilibration.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes. The exact time should be within the linear range of the enzyme reaction, determined during assay optimization.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the substrate for luciferase.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data: Set the average signal from DMSO-only wells as 100% activity and a well with no kinase as 0% activity.
-
Plot the percent inhibition against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each compound.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on the target kinase for growth and survival.[15]
-
Principle: The assay quantifies the number of viable cells after a set incubation period with the inhibitor. A reduction in cell viability indicates that the inhibitor is effectively engaging its target within the cellular environment and disrupting the downstream signaling necessary for proliferation.
-
Why this method? It provides a physiologically relevant readout of a compound's efficacy, integrating factors like cell permeability and metabolic stability.[12][16] The BaF3 cell system is particularly powerful; these cells are dependent on interleukin-3 (IL-3) for survival, but can be engineered to express an oncogenic kinase, making their survival dependent on that kinase's activity and thus highly sensitive to its inhibition.[15]
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., Ramos cells for BTK, or an engineered BaF3 line).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
Test Compounds and Reference Inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar.
-
Sterile, white, clear-bottom 96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Plate reader with luminescence detection.
Procedure:
-
Cell Plating:
-
Harvest cells during their logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium to a final concentration of 5,000-10,000 cells per 90 µL.
-
Dispense 90 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 4-6 hours to allow cells to attach (if adherent) and acclimatize.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and reference compounds in culture medium at 10X the final desired concentration.
-
Add 10 µL of the 10X compound dilutions to the appropriate wells. Include a medium-only control for 100% viability and a high-concentration staurosporine control for 0% viability.
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Self-Validating System: The CellTiter-Glo® reagent measures ATP levels, which is an indicator of metabolically active, viable cells. A decrease in ATP directly correlates with cell death or growth inhibition.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Normalize the data and plot the percent viability against the logarithm of inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Conclusion and Future Outlook
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. As demonstrated, derivatives from this class exhibit efficacy that is not only comparable but, in some cases, superior to established clinical drugs, particularly regarding safety profiles and multi-targeting capabilities.[5][10][11] The true value of these compounds, however, is realized through rigorous, side-by-side experimental comparison using validated biochemical and cellular assays.
The protocols and data presented in this guide offer a framework for researchers to objectively evaluate the performance of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. By understanding the causal relationships behind experimental design—such as the importance of ATP concentration in biochemical assays and the integrated biological readout of cell-based assays—drug development professionals can make more informed decisions, accelerating the journey from a promising chemical scaffold to a life-changing therapeutic.
References
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Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
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Li, C., et al. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry. Available at: [Link]
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Singh, K., et al. (2016). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Archiv der Pharmazie. Available at: [Link]
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Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Available at: [Link]
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Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
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Kumar, A., et al. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Current Drug Targets. Available at: [Link]
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Xu, X., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available at: [Link]
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Assay Development Guidelines for High-Throughput Screening. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]
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Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
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Al-Ostath, A., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules. Available at: [Link]
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Baszczyňski, O., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Available at: [Link]
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Al-Ostath, A., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. Available at: [Link]
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Kumar, A., et al. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Bentham Science. Available at: [Link]
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Hartshorn, M. J. (2004). Comparison of inhibitor binding to various kinases. Cancer Research. Available at: [Link]
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Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. Available at: [Link]
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Johansen, M. B., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS One. Available at: [Link]
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Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]
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Validating 7H-pyrrolo[2,3-d]pyrimidin-4-amine as a Selective BTK Inhibitor: A Comparative Guide
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target in B-cell malignancies and autoimmune diseases.[1][2] The clinical success of covalent inhibitors like ibrutinib has been transformative, yet off-target effects have spurred the development of more selective agents.[3][4] This guide provides an in-depth technical comparison of a promising class of BTK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, with a focus on validating their selectivity against established therapies.
The Rationale for Selective BTK Inhibition
Bruton's tyrosine kinase is a non-receptor kinase crucial for B-cell development, differentiation, and signaling.[1] It is a key component of the B-cell receptor (BCR) signaling pathway.[5] Dysregulation of BTK activity is implicated in the pathophysiology of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1]
The first-generation BTK inhibitor, ibrutinib, demonstrated remarkable efficacy but also exhibited off-target activity against other kinases, such as those in the TEC and EGFR families.[6] These off-target effects are associated with adverse events like atrial fibrillation, hypertension, and bleeding.[4][7] This has driven the pursuit of second-generation inhibitors, such as acalabrutinib and zanubrutinib, which were engineered for greater selectivity to improve safety profiles.[6][8] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising foundation for developing novel, highly selective BTK inhibitors.[9]
Comparative Analysis of BTK Inhibitors
This guide focuses on derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, exemplified by compounds B16 and 28a , and compares their performance with the clinically approved BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values against BTK for our lead compounds and the established inhibitors.
| Compound | Scaffold | BTK IC50 (nM) |
| B16 | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 21.70 ± 0.82[10] |
| 28a | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 3.0[11] |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | ~1.5 - 5[7][12] |
| Acalabrutinib | Imidazo[1,5-a]pyrazine | ~5.1[7][12] |
| Zanubrutinib | Pyrazolo[1,5-a]pyrimidine | ~0.5[7] |
Selectivity Profile
A key differentiator for novel BTK inhibitors is their selectivity. A broader kinase screen reveals the potential for off-target effects. The following table compares the inhibitory activity of the selected compounds against a panel of kinases.
| Kinase | B16 IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 21.70 [10] | ~1.5 - 5 [12] | ~5.1 [7][12] | ~0.5 [7] |
| EGFR | >10,000 | ~10 | >1000 | ~3 |
| TEC | >1000 | ~78 | >1000 | ~2 |
| ITK | >1000 | ~10 | >1000 | ~67 |
| hERG | 11,100 | 970[10] | - | - |
Note: Data for acalabrutinib and zanubrutinib off-target kinases are compiled from various sources and represent approximate values for comparative purposes.
The data indicates that while ibrutinib has potent BTK inhibition, it also inhibits other kinases at nanomolar concentrations.[6] In contrast, derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, such as B16, demonstrate high selectivity with significantly weaker inhibition of off-target kinases.[10] Notably, B16 shows a much weaker potential to block the hERG channel compared to ibrutinib, suggesting a potentially better cardiovascular safety profile.[10]
Experimental Validation Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for key validation assays are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that correlates with kinase activity.[13]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., B16) in DMSO. A 10-point, 3-fold serial dilution is recommended.
-
Reaction Setup: In a 384-well plate, add the following:
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[13]
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block BTK activity within a cellular context by measuring the phosphorylation of BTK at tyrosine 223 (Y223).
Principle: Cells are treated with the inhibitor, and then stimulated to induce BTK autophosphorylation. Cell lysates are then subjected to Western blotting to detect the levels of phosphorylated BTK (pBTK) and total BTK.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a B-cell lymphoma cell line (e.g., Ramos) in appropriate media.
-
Treat cells with varying concentrations of the BTK inhibitor or DMSO vehicle for 1-2 hours.
-
Stimulate the B-cell receptor pathway to induce BTK autophosphorylation (e.g., with anti-IgM).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation:
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with an antibody for total BTK to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the pBTK signal to the total BTK signal.
Kinome-wide Selectivity Profiling (KINOMEscan™)
This competitive binding assay assesses the selectivity of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[4]
General Workflow:
-
A test compound is incubated with a panel of DNA-tagged kinases.
-
The kinase-compound mixtures are passed over a solid support containing an immobilized, broad-spectrum kinase inhibitor.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand, while those bound to the test compound will remain in solution.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
The results are reported as percent of control, with lower values indicating stronger binding of the test compound to the kinase.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental workflows is crucial for a comprehensive understanding.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: BTK signaling pathway in B-cells and point of inhibition.
Experimental Workflow for BTK Inhibitor Validation
The following diagram outlines the logical flow of experiments for validating a novel BTK inhibitor.
Caption: Workflow for validating a novel BTK inhibitor.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold represents a promising platform for the development of next-generation BTK inhibitors. Experimental data for derivatives like B16 and 28a demonstrate potent on-target activity coupled with high selectivity, which is a critical attribute for improved safety profiles compared to first-generation inhibitors. The validation of such compounds through rigorous biochemical and cellular assays, as detailed in this guide, is essential for their advancement as potential therapeutic agents for B-cell malignancies and autoimmune disorders. The superior selectivity profile, particularly the reduced off-target effects on kinases like EGFR and the hERG channel, positions these novel inhibitors as compelling candidates for further preclinical and clinical development.
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OncLive. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. Available at: [Link]
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Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Available at: [Link]
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He, Y., et al. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. PubMed. Available at: [Link]
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ResearchGate. (2017). BTK structure and signaling pathway. Available at: [Link]
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BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Available at: [Link]
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Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]
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The ASCO Post. (2026). Early Results Show Pirtobrutinib Matches Ibrutinib in BTK Inhibitor-Naive CLL. Available at: [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of 7H-pyrrolo[2,3-d]pyrimidine-Based Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to interact with the ATP-binding site of a wide array of protein kinases.[1] This versatility has led to the development of numerous inhibitors targeting kinases implicated in cancer, inflammation, and autoimmune diseases.[2][3] Notable examples include Tofacitinib, a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis, and other derivatives targeting kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR2), and p21-activated kinase 4 (PAK4).[4][5][6][7]
However, the very structural features that grant this scaffold broad applicability also present a significant challenge: cross-reactivity. An inhibitor designed for a specific kinase may bind to dozens, or even hundreds, of other kinases, leading to off-target effects that can range from unexpected therapeutic benefits to severe toxicity.[8][9] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical step in drug development.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors. We will explore the causality behind experimental choices, present detailed protocols for key validation assays, and offer insights into interpreting the resulting data for researchers, scientists, and drug development professionals.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. The 7H-pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the kinase hinge region, a common feature across the kinome.[9][10] Selectivity is achieved through modifications to the scaffold that exploit subtle differences in the surrounding regions of the ATP-binding site.
A lack of selectivity can lead to:
-
Toxicity: Inhibition of unintended kinases can disrupt essential cellular signaling pathways.
-
Reduced Efficacy: Off-target binding can lower the effective concentration of the drug at its intended target.
-
Drug Repurposing Opportunities: Conversely, identifying off-targets can sometimes reveal new therapeutic applications for a compound.[11]
Therefore, early and comprehensive profiling is essential to prioritize lead candidates, predict potential liabilities, and build a robust safety profile.
Comparative Analysis of Inhibitor Selectivity
To illustrate the concept of differential selectivity, consider the following hypothetical data for three 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors. This data is representative of what would be generated in a broad kinase screen.
| Kinase Target | Inhibitor X (JAK1-focused) - Kd (nM) | Inhibitor Y (Multi-targeted) - Kd (nM) | Inhibitor Z (VEGFR2-focused) - Kd (nM) |
| JAK1 (Primary Target) | 5.2 | 35.1 | >10,000 |
| JAK2 | 150.7 | 42.5 | >10,000 |
| JAK3 | 89.3 | 28.9 | >10,000 |
| TYK2 | 350.0 | 112.6 | >10,000 |
| VEGFR2 (Primary Target) | >10,000 | 85.4 | 12.3 |
| EGFR | 5,230 | 204.0 | 8,540 |
| CDK2 | >10,000 | 157.2 | >10,000 |
| p38α | 8,760 | 950.0 | 9,800 |
Interpretation:
-
Inhibitor X demonstrates high potency and selectivity for its primary target, JAK1, with significantly weaker binding to other JAK family members and negligible interaction with unrelated kinases.[12] This profile is desirable for minimizing off-target effects related to the inhibition of other pathways.
-
Inhibitor Y is a multi-targeted inhibitor, showing activity against JAKs, VEGFR2, and EGFR.[4][13] Such a profile might be advantageous in oncology, where hitting multiple signaling pathways can overcome resistance mechanisms.
-
Inhibitor Z shows high selectivity for VEGFR2, with minimal cross-reactivity against the other kinases in the panel, suggesting a more specialized therapeutic application.
Core Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is required to build a complete picture of an inhibitor's selectivity. We will focus on three orthogonal, industry-standard techniques: a broad screening assay (KINOMEscan), a cellular target engagement assay (CETSA), and a direct biophysical binding assay (ITC).
Broad Kinome Screening: The KINOMEscan® Approach
The first step in profiling is typically a broad screen against a large panel of kinases to identify all potential interactions. The KINOMEscan® platform is a widely used competition binding assay for this purpose.[14][15]
Causality Behind the Method: This method is chosen for its breadth and throughput. It allows for a rapid survey of hundreds of kinases in a single experiment, providing a global view of a compound's selectivity.[16] The assay measures direct binding to the kinase domain, which is a more direct measure of interaction than enzymatic activity assays and is not dependent on identifying a suitable substrate for each kinase.
Experimental Workflow: KINOMEscan®
Caption: KINOMEscan® competition binding assay workflow.
Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize the test inhibitor in 100% DMSO to create a stock solution (e.g., 100 µM).
-
Assay Plate Preparation: In a multi-well plate, combine the test inhibitor, a specific DNA-tagged kinase from a panel of over 480, and an immobilized, non-selective ligand coupled to a solid support (e.g., beads).[15][16]
-
Competition Binding: Incubate the mixture to allow the binding to reach equilibrium. The test inhibitor will compete with the immobilized ligand for the ATP-binding site of the kinase.
-
Washing: Wash the plate to remove unbound kinase and inhibitor. Kinases that were strongly bound to the test inhibitor will be washed away, while those bound to the immobilized ligand will be retained.
-
Elution and Quantification: Elute the retained kinases from the solid support. The amount of each specific kinase is then quantified using quantitative PCR (qPCR) by amplifying its unique DNA tag.[17]
-
Data Analysis: The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[18] The results are often expressed as percent inhibition relative to a DMSO control or used to calculate a dissociation constant (Kd).
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While in vitro screens are powerful, they don't account for cell permeability, intracellular target concentration, or the presence of endogenous ATP and binding partners. CETSA® addresses this by measuring target engagement within intact cells.[19]
Causality Behind the Method: The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[20][21] This technique is crucial because it validates that the inhibitor can reach and bind to its target in a physiologically relevant environment, bridging the gap between biochemical data and cellular activity.[22]
Experimental Workflow: CETSA®
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Protocol: CETSA® for Target Validation
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the desired concentration of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1 hour).
-
Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 10 different temperatures from 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[20]
-
Cell Lysis: Lyse the cells to release their contents. This is often achieved by repeated freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and cellular debris.[23]
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of the specific target kinase remaining in the soluble fraction using a protein detection method like Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift of this "melting curve" to higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has bound to and stabilized the target protein.[19]
Biophysical Characterization: Isothermal Titration Calorimetry (ITC)
To fully understand the binding interaction, it is essential to determine the thermodynamic parameters of the inhibitor-kinase complex. ITC is the gold standard for this, as it directly measures the heat released or absorbed during a binding event.[24]
Causality Behind the Method: ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction in a single experiment.[25] It directly measures the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding.[26] This level of detail is critical for structure-activity relationship (SAR) studies and for understanding the driving forces behind the binding event (i.e., whether it is enthalpy- or entropy-driven).[27]
Signaling Pathway: Simplified JAK-STAT Pathway
Caption: Inhibition of the JAK-STAT pathway by a 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor.
Protocol: ITC for Thermodynamic Profiling
-
Sample Preparation: Prepare a solution of the purified target kinase (e.g., 10-20 µM) in a carefully degassed buffer. Prepare a solution of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor (e.g., 100-200 µM) in the exact same buffer to avoid heat artifacts from buffer mismatch.
-
Instrument Setup: Load the kinase solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the inhibitor solution into the kinase solution.
-
Heat Measurement: With each injection, the instrument measures the minute amount of heat released (exothermic) or absorbed (endothermic) as the inhibitor binds to the kinase.[28] A reference cell containing only buffer is used to subtract the heat of dilution.
-
Data Acquisition: As the kinase becomes saturated with the inhibitor, the heat change per injection diminishes until only the heat of dilution is observed. The raw data is a series of peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change for each injection. Plot these values against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the KD, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.[26]
Conclusion: Building a Self-Validating Profile
No single method provides a complete picture of an inhibitor's selectivity. A robust cross-reactivity profile is a self-validating system built upon orthogonal approaches. The journey begins with a broad KINOMEscan to map all potential interactions across the kinome. Hits from this screen are then validated for bona fide target engagement in a physiological context using CETSA , confirming that the compound can access and bind its target in living cells. Finally, ITC provides a deep, quantitative understanding of the thermodynamics driving the primary and key off-target interactions, offering invaluable insights for medicinal chemists to rationally design inhibitors with improved potency and selectivity. By integrating these layers of evidence, researchers can confidently advance 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors toward the clinic, armed with a comprehensive understanding of their biological activity.
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Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed. Available at: [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Available at: [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]
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JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. National Institutes of Health (NIH). Available at: [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health (NIH). Available at: [Link]
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JAK inhibitors selectivity: New opportunities, better drugs?. Trepo. Available at: [Link]
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Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate. Available at: [Link]
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Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. Available at: [Link]
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Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. ResearchGate. Available at: [Link]
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Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache?. National Institutes of Health (NIH). Available at: [Link]
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JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. PubMed. Available at: [Link]
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Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. Available at: [Link]
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Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
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7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health (NIH). Available at: [Link]
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A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of Pyrrolopyrimidine Analogs
Introduction: The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete with ATP for the binding pockets of various kinases, making it a cornerstone in the development of targeted therapies for oncology and other diseases.[1] However, achieving potent enzymatic inhibition is only the first step. The ultimate clinical success of any drug candidate hinges on its pharmacokinetic (PK) profile—the journey it takes through the body. Understanding the principles of Absorption, Distribution, Metabolism, and Excretion (ADME) is therefore not just a regulatory requirement, but a critical component of rational drug design.[3][4]
This guide provides a comparative framework for evaluating the pharmacokinetic properties of pyrrolopyrimidine analogs. We will move beyond mere protocol recitation to explore the causality behind experimental choices, synthesize data from various studies, and provide the detailed methodologies necessary for researchers in the field to design, execute, and interpret their own ADME studies.
Absorption: The Gateway to Systemic Exposure
A drug's journey begins with absorption, the process by which it enters systemic circulation. For orally administered drugs, this is governed by two primary physicochemical properties: aqueous solubility and intestinal permeability. Poor absorption can lead to low and variable bioavailability, rendering an otherwise potent compound ineffective.
Causality Behind Experimental Choices: Early and reliable assessment of these properties is crucial.[5] In vitro models are employed to provide a high-throughput, cost-effective screen to rank compounds and identify liabilities early in the discovery pipeline, guiding medicinal chemistry efforts to optimize for better oral exposure.[3]
Comparative ADME Properties of Pyrrolopyrimidine Analogs
Strategic modifications to the pyrrolopyrimidine scaffold have demonstrated a significant impact on absorption properties. For instance, while some tricyclic pyrrolo[2,3-d]pyrimidine derivatives show excellent predicted Caco-2 permeability, their high lipophilicity can concurrently lead to poor aqueous solubility, a common trade-off in drug design.[6][7] Conversely, studies on EGFR inhibitors have shown that substitutions on the 6-aryl group, such as amides and sulfonamides, can result in low permeability and high efflux.[8] This highlights the delicate balance required when optimizing for both potency and drug-like properties.
Table 1: Summary of Key In Vitro ADME Parameters for Pyrrolopyrimidine Analogs
| Parameter | Assay | Typical Range/Observation for Pyrrolopyrimidines | Significance |
| Solubility | Kinetic Solubility in PBS | Highly variable; can be a liability due to high lipophilicity.[6][7] | Determines dissolution rate in the GI tract; low solubility can limit absorption. |
| Permeability | Caco-2 Permeability (Papp) | Generally moderate to high, but highly dependent on substituents.[6][8] | Predicts passive diffusion across the intestinal wall. |
| Efflux | Caco-2 Efflux Ratio | Efflux can be a challenge; ratios >2 suggest active transport out of the cell.[8][9] | Identifies compounds that are substrates for transporters like P-gp, reducing net absorption. |
| Metabolic Stability | Human Liver Microsomes (% remaining) | Can be significantly improved via scaffold hopping (e.g., thienopyrimidine to pyrrolopyrimidine).[10] | Predicts first-pass metabolism in the liver, a major determinant of oral bioavailability. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (% bound) | Typically high for kinase inhibitors. | Only the unbound fraction is pharmacologically active and available for distribution and clearance.[11][12] |
Key Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 assay is the industry standard for predicting intestinal permeability in vitro.[13] Human colon adenocarcinoma cells are used because, when cultured on a semi-permeable membrane, they differentiate to form a monolayer that structurally and functionally resembles the human intestinal epithelium, complete with tight junctions and active transporters.[13][14]
Workflow for Caco-2 Permeability Assessment
Caption: Workflow of the Caco-2 permeability and efflux assay.
Step-by-Step Methodology:
-
Cell Seeding: Caco-2 cells are seeded onto semi-permeable Transwell® filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation into a confluent monolayer.[9]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[15]
-
Buffer Equilibration: The cell monolayers are washed and equilibrated with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.[15]
-
Dosing:
-
A-to-B Transport (Absorption): The test compound (e.g., at 10 µM) is added to the apical (donor) compartment, and drug-free buffer is placed in the basolateral (receiver) compartment.[13]
-
B-to-A Transport (Efflux): In a separate set of wells, the test compound is added to the basolateral (donor) compartment, and drug-free buffer is placed in the apical (receiver) compartment.[13]
-
-
Incubation: The plate is incubated for a set period (e.g., 2 hours) at 37°C, often with gentle agitation to ensure mixing.[13]
-
Sampling: At the end of the incubation, samples are collected from the receiver compartments. A sample is also taken from the donor compartment at the beginning of the experiment (T=0) to confirm the initial concentration.
-
Analysis: The concentration of the compound in all samples is quantified using a sensitive analytical method, typically LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio is then calculated as Papp(B→A) / Papp(A→B).[9]
Distribution: Reaching the Site of Action
Once absorbed, a drug distributes throughout the body. A key determinant of this process is Plasma Protein Binding (PPB). Most drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[12]
Causality Behind Experimental Choices: It is a fundamental principle of pharmacology that only the unbound (free) fraction of a drug is able to cross biological membranes, interact with its therapeutic target, and be cleared by metabolic enzymes.[11][12] Therefore, measuring the extent of PPB is essential for interpreting efficacy and toxicity data and for building accurate pharmacokinetic-pharmacodynamic (PK/PD) models.
Key Experimental Protocol: Rapid Equilibrium Dialysis (RED)
The Rapid Equilibrium Dialysis (RED) assay is considered the gold standard for determining PPB for small molecules due to its simplicity, accuracy, and avoidance of non-specific binding issues that can plague other methods like ultrafiltration.[5][11]
Principle of Rapid Equilibrium Dialysis
Caption: Only unbound drug can cross the semi-permeable membrane.
Step-by-Step Methodology:
-
Preparation: The test compound is spiked into plasma (human, rat, mouse, etc.) at a known concentration.
-
Loading the RED Device: The plasma containing the drug is added to the sample chamber (donor) of the RED device insert. An equal volume of phosphate-buffered saline (PBS) is added to the buffer chamber (receiver).
-
Incubation: The device is sealed and incubated, typically for 4-6 hours at 37°C with shaking, to allow the system to reach equilibrium. During this time, the unbound drug freely diffuses across the dialysis membrane until its concentration is equal in both chambers.
-
Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.
-
Analysis: To release the bound drug and account for matrix effects, the plasma sample is typically mixed with an equal volume of blank buffer, and the buffer sample is mixed with an equal volume of blank plasma. The concentrations in both resulting samples are then determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber). The percent bound is then calculated as (1 - fu) * 100.
Metabolism: The Body's Chemical Defense
Metabolism is the process by which the body enzymatically modifies a drug, typically to render it more water-soluble for easier excretion. This is a double-edged sword: while metabolism is essential for drug clearance, rapid metabolism can lead to a short half-life and low exposure, while inhibition of metabolic enzymes can cause dangerous drug-drug interactions (DDIs).
Causality Behind Experimental Choices: The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of over 90% of clinical drugs.[16] In vitro metabolism assays are therefore fundamental for predicting a compound's metabolic fate. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are used to assess Phase I (oxidative) metabolism. Hepatocytes (whole liver cells) are used for a more complete picture, as they contain both Phase I and Phase II (conjugative) enzymes.[17]
A key success in the optimization of pyrrolopyrimidine analogs was demonstrated when a simple scaffold replacement of a thienopyrimidine with a pyrrolopyrimidine core resulted in a dramatic improvement in metabolic stability (from 4% to 65% of the drug remaining after incubation).[10]
Major Human Cytochrome P450 Isoforms
Caption: Major CYP450 enzymes responsible for drug metabolism.
Key Experimental Protocol: Metabolic Stability in Liver Microsomes
Step-by-Step Methodology:
-
Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat) and a buffer solution at pH 7.4.
-
Initiation: The reaction is initiated by adding the test compound (at a low concentration, e.g., 1 µM, to ensure first-order kinetics) and the essential cofactor NADPH, which fuels the CYP enzymes.
-
Incubation: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug, is transferred for analysis.
-
Analysis: The concentration of the parent drug remaining at each time point is quantified by LC-MS/MS.
-
Calculation: The natural log of the percentage of parent drug remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½) is calculated as 0.693/k. This value can then be used in more complex models to predict in vivo hepatic clearance.
In Vivo Pharmacokinetics: The Whole Picture
While in vitro assays provide crucial, high-throughput data for compound selection and optimization, they cannot fully replicate the complexity of a living organism. In vivo pharmacokinetic studies, typically conducted in rodents like mice or rats, are essential for understanding how ADME properties integrate to determine the overall exposure of a drug.[18][19]
Causality Behind Experimental Choices: An in vivo PK study is the definitive experiment to measure critical parameters that dictate a drug's dosing regimen and therapeutic window.[20][21] These include:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation compared to an intravenous (IV) dose.
Studies on pyrrolopyrimidine analogs have shown that even minor structural modifications can lead to a wide range of plasma concentrations and oral bioavailabilities, underscoring the importance of this integrated in vivo assessment.[22]
Workflow for a Rodent Pharmacokinetic Study
Caption: A typical workflow for determining key PK parameters in vivo.
Key Experimental Protocol: Rodent PK Study (Rat Model)
Step-by-Step Methodology:
-
Animal Acclimation: Male Sprague Dawley rats are acclimated to the facility for at least one week. Often, catheters are surgically implanted in the jugular vein to facilitate both IV dosing and serial blood sampling.[18]
-
Dosing Formulation: The pyrrolopyrimidine analog is formulated in a suitable vehicle for both IV and oral (PO) administration.
-
Animal Dosing:
-
Group 1 (IV): Animals are administered a single bolus dose of the drug via the jugular vein catheter (e.g., 1-2 mg/kg).
-
Group 2 (PO): Animals are administered a single dose via oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: At predefined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose), small volumes of blood (~100-200 µL) are collected, typically from the jugular vein catheter, into tubes containing an anticoagulant (e.g., EDTA).[23]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to new tubes and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate the key PK parameters (Cmax, Tmax, AUC, t½, etc.).
-
Bioavailability Calculation: Oral bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Conclusion
The pharmacokinetic profile of a pyrrolopyrimidine analog is as crucial to its success as its potency against its intended biological target. A systematic, data-driven approach that integrates in vitro ADME screening with definitive in vivo studies is paramount. Early assessment of solubility, permeability, metabolic stability, and plasma protein binding allows for the rapid identification of liabilities and guides structure-activity relationship (SAR) efforts to balance potency with drug-like properties.[8] As demonstrated in the literature, strategic modifications to the pyrrolopyrimidine scaffold can profoundly enhance its pharmacokinetic characteristics, transforming a potent inhibitor into a viable drug candidate.[10][24][25] This guide provides the foundational experimental frameworks and the scientific rationale necessary for researchers to navigate the complex but essential journey of pharmacokinetic characterization.
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ICE Bioscience. In Vitro ADME Assays and Services. (URL: [Link])
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (URL: [Link])
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PubMed. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. (URL: [Link])
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A Comparative Benchmark Analysis of Novel Pyrrolopyrimidine Derivatives Against Standard-of-Care in EGFR-Mutant Non-Small Cell Lung Cancer
This guide provides a comprehensive benchmark analysis of two novel pyrrolopyrimidine derivatives, designated as PYR-A and PYR-B , against the current standard-of-care third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery. We will delve into the mechanistic rationale, present detailed experimental protocols for a head-to-head comparison, and analyze synthesized data to highlight the potential advantages of these next-generation compounds.
Introduction: The Evolving Landscape of EGFR-Mutant NSCLC Treatment
Non-Small Cell Lung Cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR) has seen a paradigm shift in treatment with the advent of targeted therapies.[1] First and second-generation EGFR TKIs offered significant improvements over chemotherapy, but the emergence of resistance, most notably the T790M mutation, limited their long-term efficacy.[1] Osimertinib, a third-generation irreversible EGFR TKI, effectively targets both sensitizing EGFR mutations and the T790M resistance mutation, establishing it as a primary standard-of-care in first-line and second-line settings.[2][3]
However, acquired resistance to Osimertinib inevitably develops, creating a pressing need for novel therapeutic strategies.[2] The pyrrolopyrimidine scaffold has emerged as a promising foundation for the development of new kinase inhibitors due to its versatile biological activity.[4] Recent research has demonstrated the potential of pyrrolopyrimidine derivatives as potent anticancer agents, including as inhibitors of various kinases implicated in cancer progression.[5][6][7]
This guide introduces two novel, hypothetical pyrrolopyrimidine derivatives, PYR-A and PYR-B, designed to overcome known resistance mechanisms to current EGFR TKIs. We will benchmark their performance against Osimertinib through a series of rigorous in vitro and in vivo studies.
Mechanism of Action: Targeting EGFR and Beyond
Osimertinib's efficacy stems from its covalent, irreversible binding to the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR, effectively inhibiting both sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[2]
Our novel pyrrolopyrimidine derivatives, PYR-A and PYR-B, are designed as ATP-competitive inhibitors.[7] Their core structure allows for high-affinity binding to the EGFR kinase domain. Key hypothetical attributes are:
-
PYR-A: A potent, reversible inhibitor of EGFR, including common activating mutations, T790M, and, crucially, the C797S resistance mutation, which is a known mechanism of resistance to Osimertinib.
-
PYR-B: A dual-target inhibitor, potently inhibiting the EGFR signaling pathway while also targeting a key downstream effector kinase, such as MEK1/2, to prevent pathway reactivation and overcome adaptive resistance.
The following diagram illustrates the targeted signaling pathway.
Caption: Targeted EGFR signaling pathway and points of inhibition.
Comparative In Vitro Analysis
The initial benchmarking of PYR-A and PYR-B against Osimertinib is performed using a panel of NSCLC cell lines with distinct EGFR mutation profiles. This allows for the assessment of potency, selectivity, and efficacy against resistance mutations.
In Vitro Cytotoxicity Assay
The objective of this assay is to determine the concentration of each compound required to inhibit cell growth by 50% (GI50). A standard colorimetric assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, is employed.[8][9]
Experimental Protocol:
-
Cell Line Selection:
-
PC-9: EGFR exon 19 deletion (sensitive to all TKIs).
-
NCI-H1975: L858R and T790M mutations (resistant to 1st/2nd gen TKIs, sensitive to Osimertinib).
-
PC-9-OR: A generated cell line with acquired resistance to Osimertinib, harboring the C797S mutation.
-
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of PYR-A, PYR-B, and Osimertinib in DMSO, followed by a further dilution in culture medium. The final DMSO concentration should be below 0.1%.
-
Treatment: Treat the cells with the serially diluted compounds for 72 hours. Include vehicle-only (DMSO) controls.
-
Viability Assessment:
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Hypothetical Results:
| Compound | PC-9 (Exon 19 del) GI50 (nM) | NCI-H1975 (L858R/T790M) GI50 (nM) | PC-9-OR (C797S) GI50 (nM) |
| Osimertinib | 12 | 15 | >10,000 |
| PYR-A | 10 | 18 | 50 |
| PYR-B | 25 | 30 | 800 |
Cellular Target Engagement Assay
To confirm that the compounds inhibit the intended targets within the cell, a Western blot analysis is performed to assess the phosphorylation status of EGFR and its downstream effectors.
Experimental Protocol:
-
Cell Treatment: Treat PC-9 and NCI-H1975 cells with each compound at a concentration of 10x their respective GI50 for 2-4 hours.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against:
-
Phospho-EGFR (p-EGFR)
-
Total EGFR
-
Phospho-ERK (p-ERK)
-
Total ERK
-
GAPDH (as a loading control)
-
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Expected Outcome: Successful inhibition would be demonstrated by a significant reduction in the levels of p-EGFR and p-ERK in treated cells compared to vehicle controls, without affecting the total protein levels.
In Vivo Efficacy Assessment
The most promising compounds from the in vitro analysis are advanced to in vivo studies using a xenograft mouse model to evaluate their anti-tumor efficacy.[10]
Caption: General workflow for an in vivo efficacy study.
Xenograft Tumor Growth Inhibition Study
Experimental Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously implant NCI-H1975 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers.[11] When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose, administered orally, daily).
-
Osimertinib (e.g., 5 mg/kg, orally, daily).
-
PYR-A (e.g., 10 mg/kg, orally, daily).
-
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.[11]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Hypothetical Results:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) % | Mean Change in Body Weight (%) |
| Vehicle | 1250 | - | +2.5 |
| Osimertinib (5 mg/kg) | 350 | 72% | -1.5 |
| PYR-A (10 mg/kg) | 280 | 77.6% | +1.0 |
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking novel pyrrolopyrimidine derivatives against the standard-of-care EGFR TKI, Osimertinib. Based on our hypothetical data, the novel compound PYR-A demonstrates significant promise. It exhibits comparable potency to Osimertinib against sensitive and T790M-mutant cell lines and, critically, shows strong activity against the C797S resistance mutation, which is a major clinical challenge. Furthermore, its efficacy in the in vivo xenograft model is slightly superior to Osimertinib, with a favorable safety profile as indicated by body weight changes.
The dual-target inhibitor, PYR-B , while less potent against the C797S mutation, presents an alternative strategy of targeting downstream pathways that warrants further investigation, particularly in models of adaptive resistance.
The experimental frameworks provided herein offer a robust template for the preclinical evaluation of next-generation kinase inhibitors. Future studies should include comprehensive kinase selectivity profiling (kinome scans), pharmacokinetic and pharmacodynamic (PK/PD) analysis, and evaluation in more complex models, such as patient-derived xenografts (PDXs), to further validate these promising findings and accelerate their path toward clinical translation.
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(n.d.). In Vivo Tumor Growth Inhibition. Bio-protocol. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXel-otZoP5pRQl4QeW95TObT87B61amJHkO9yGgbQCh3YSNf6NJdiKPPkrIOyVw-xFJg9HcNmnVjy2aHNyAtoCHyhgt8QMdbK-VK-ABasNE-_X6b77aME3P484ydRdYS-IurwBO9VuL6oiN6fFppYCfPCTcxlj6Sa]([Link]
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Confirming the Mechanism of Action of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted therapies, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides an in-depth analysis of the mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, a class of compounds that has revolutionized the treatment of autoimmune diseases and certain cancers. We will delve into the experimental validation of their primary mode of action as Janus kinase (JAK) inhibitors, compare their performance against other JAK inhibitors and alternative therapeutic strategies, and provide detailed protocols for key validation assays.
The Central Role of the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immune cell development, proliferation, and activation.[1] This pathway is integral to the pathogenesis of numerous inflammatory and autoimmune disorders.[2] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] Cytokine binding to its receptor induces the dimerization of receptor-associated JAKs, which then trans-phosphorylate and activate each other.[1] These activated JAKs, in turn, phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of target gene expression.[4]
7H-pyrrolo[2,3-d]pyrimidin-4-amines as ATP-Competitive JAK Inhibitors
Compounds based on the 7H-pyrrolo[2,3-d]pyrimidine-4-amine core, such as Tofacitinib and Upadacitinib, function as potent inhibitors of the JAK family of kinases.[3] Their mechanism of action is primarily ATP-competitive, meaning they bind to the ATP-binding site within the kinase domain of JAKs, thereby preventing the phosphorylation of STATs and interrupting the downstream signaling cascade.[1] The pyrrolo[2,3-d]pyrimidine scaffold effectively mimics the purine ring of ATP, allowing it to sit within the active site of the kinase.[5]
The remarkable therapeutic success of these compounds lies in their ability to modulate the activity of multiple cytokine pathways simultaneously. However, the four JAK isoforms have distinct roles in cellular signaling. For instance, JAK2 is crucial for erythropoiesis, while JAK3 is primarily involved in lymphocyte function.[6] Consequently, the selectivity profile of a given inhibitor across the JAK family is a critical determinant of its therapeutic efficacy and adverse effect profile. Structural modifications to the 7H-pyrrolo[2,3-d]pyrimidine-4-amine scaffold allow for the fine-tuning of this selectivity. For example, modifications to the piperidine linker in tofacitinib led to the development of highly selective JAK1 inhibitors.[7]
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention for 7H-pyrrolo[2,3-d]pyrimidin-4-amine compounds.
Caption: The JAK-STAT signaling pathway and inhibition by 7H-pyrrolo[2,3-d]pyrimidin-4-amine compounds.
Comparative Performance Analysis
The therapeutic landscape for autoimmune diseases includes several JAK inhibitors with the 7H-pyrrolo[2,3-d]pyrimidine-4-amine core, as well as those with different chemical scaffolds and other classes of drugs. A direct comparison of their performance is essential for informed drug development decisions.
Head-to-Head Comparison of JAK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several prominent JAK inhibitors, highlighting their selectivity profiles. Lower IC50 values indicate greater potency.
| Compound | Scaffold | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| Tofacitinib | 7H-pyrrolo[2,3-d]pyrimidine | 1 | 20 | 112 | 344 | [8] |
| Upadacitinib | 7H-pyrrolo[2,3-d]pyrimidine | ~2 | ~15 | ~100 | ~50 | [9][10] |
| Baricitinib | Pyrrolo[2,3-b]pyridine | 5.9 | 5.7 | >400 | 53 | [11] |
| Filgotinib | Triazolopyridine | 10 | 28 | 810 | 116 | [8] |
| Ruxolitinib | 7H-pyrrolo[2,3-d]pyrimidine | 3.3 | 2.8 | >428 | 19 | [8] |
| Abrocitinib | 7H-pyrrolo[2,3-d]pyrimidine | 29 | 803 | >10,000 | ~1,300 | [12] |
| Deucravacitinib | Non-pyrrolo[2,3-d]pyrimidine | >30,000 | >30,000 | >30,000 | ~1.0 | [13] |
Note: IC50 values can vary depending on the specific assay conditions.
Clinical studies provide further insights into the comparative efficacy of these agents. Network meta-analyses of clinical trials in rheumatoid arthritis have shown that all approved JAK inhibitors are more effective than placebo.[14] Some studies suggest that upadacitinib may have numerically higher efficacy in terms of ACR response and clinical remission rates compared to tofacitinib and baricitinib, although head-to-head trials are limited.[10][15]
Alternatives to JAK Inhibition
For conditions like rheumatoid arthritis, several alternative therapeutic strategies exist, primarily biologic disease-modifying antirheumatic drugs (bDMARDs).
-
TNF Inhibitors (e.g., Adalimumab, Etanercept): These are monoclonal antibodies or fusion proteins that neutralize Tumor Necrosis Factor-alpha, a key inflammatory cytokine. They are a well-established treatment for rheumatoid arthritis.[16]
-
IL-6 Receptor Antagonists (e.g., Tocilizumab, Sarilumab): These agents block the receptor for Interleukin-6, another crucial cytokine in the inflammatory cascade.[16]
-
T-cell Costimulation Modulators (e.g., Abatacept): This class of drugs interferes with the activation of T-cells, which are central to the autoimmune response in rheumatoid arthritis.[16]
-
B-cell Depleting Agents (e.g., Rituximab): These are monoclonal antibodies that target and deplete B-cells, which contribute to the production of autoantibodies and inflammation.[16]
The choice between a JAK inhibitor and a biologic agent often depends on factors such as patient preference for oral versus injectable administration, previous treatment history, and specific safety considerations.
Experimental Validation of the Mechanism of Action
Confirming the mechanism of action of a novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine compound involves a series of well-defined biochemical and cell-based assays.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A widely used method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
This protocol outlines the steps to determine the IC50 of a test compound against JAK3.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.
-
Prepare a 3X kinase/antibody mixture containing 3 nM JAK3 and 6 nM LanthaScreen™ Eu-anti-GST Antibody in 1X Kinase Buffer A.
-
Prepare a 3X tracer solution (Kinase Tracer 236) at the desired concentration in 1X Kinase Buffer A.
-
Prepare a serial dilution of the test compound at 3X the final desired concentrations in 1X Kinase Buffer A with a constant percentage of DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of each concentration of the serially diluted test compound to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor/tracer) and 615 nm (donor/antibody).
-
Calculate the emission ratio by dividing the acceptor emission by the donor emission.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram illustrates the workflow for a biochemical kinase assay.
Caption: Workflow for a biochemical kinase assay to determine inhibitor potency.
Cell-Based Assays
Cell-based assays are crucial for confirming that a compound can inhibit the target pathway within a cellular context. A common approach is to measure the phosphorylation of STAT proteins downstream of JAK activation using Western blotting.
This protocol describes the detection of p-STAT3 in a cell line that has constitutive STAT3 activation or has been stimulated with a cytokine.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., Bio-Rad Protein Assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and add an equal volume of 2x SDS-PAGE sample buffer.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., Phospho-Stat3 (Tyr705) antibody) diluted in TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate (e.g., SuperSignal West Dura) to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT3 phosphorylation by the test compound.
-
The following diagram illustrates the workflow for a cell-based Western blot assay.
Caption: Workflow for a cell-based Western blot assay to measure STAT phosphorylation.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has proven to be a highly successful platform for the development of potent and selective JAK inhibitors. A thorough understanding of their mechanism of action, coupled with rigorous experimental validation, is paramount for the successful development of novel therapeutics in this class. This guide has provided a comprehensive overview of the JAK-STAT pathway, a comparative analysis of key JAK inhibitors, and detailed protocols for the essential biochemical and cell-based assays required to confirm their mechanism of action. By leveraging this knowledge, researchers can continue to innovate and develop the next generation of targeted therapies for a wide range of debilitating diseases.
References
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Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). Medicina. Available at: [Link]
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Comparative Analysis Positions Zasocitinib Among Next-Generation TYK2 Inhibitors. HCPLive. Available at: [Link]
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IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. Available at: [Link]
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What alternative treatments are available for a patient with Rheumatoid Arthritis (RA) who previously responded well to Xeljanz (tofacitinib) but is no longer covered by their insurance?. Dr.Oracle. Available at: [Link]
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When a JAK Inhibitor Fails. The Rheumatologist. Available at: [Link]
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Understanding JAK Inhibitors: Top 10 Natural Alternatives to Medications. Suzy Cohen. Available at: [Link]
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Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. Available at: [Link]
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Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. Available at: [Link]
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JAK-STAT Inhibitors: Transforming Autoimmune Disease Treatment. Touch Medical Media. Available at: [Link]
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Are all JAK inhibitors for the treatment of rheumatoid arthritis equivalent? An adjusted indirect comparison of the efficacy of tofacitinib, baricitinib, upadacitinib, and filgotinib. PubMed. Available at: [Link]
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Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. Available at: [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. National Institutes of Health. Available at: [Link]
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Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed. Available at: [Link]
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Which is the Ideal JAK Inhibitor for Alopecia Areata – Baricitinib, Tofacitinib, Ritlecitinib or Ifidancitinib - Revisiting the Immunomechanisms of the JAK Pathway. National Institutes of Health. Available at: [Link]
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Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). ResearchGate. Available at: [Link]
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Breakthroughs in rheumatology: These drugs show the most promise in RA treatment. Medical Economics. Available at: [Link]
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Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. National Institutes of Health. Available at: [Link]
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A Dual Inhibition, a Better Solution: Development of a JAK1/TYK2 inhibitor. ACS Publications. Available at: [Link]
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Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. National Institutes of Health. Available at: [Link]
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Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed. Available at: [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
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An update on JAK inhibitors. ResearchGate. Available at: [Link]
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Protocol of western blotting STAT and p-STAT?. ResearchGate. Available at: [Link]
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A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis. Springer Medizin. Available at: [Link]
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Janus kinase inhibitor. Wikipedia. Available at: [Link]
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Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. Available at: [Link]
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Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Available at: [Link]
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Structure‐guided design of potent JAK1‐selective inhibitors based on 4‐amino‐7H‐pyrrolo[2,3‐d]pyrimidine with anti‐inflammatory efficacy. ResearchGate. Available at: [Link]
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What is the cost difference between Rinvoq (upadacitinib), Baricitinib, and Ruxolitinib?. Patexia. Available at: [Link]
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Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. Available at: [Link]
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VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease. PubMed. Available at: [Link]
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Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. PubMed. Available at: [Link]
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Janus kinase Inhibitors in autoimmune diseases. National Institutes of Health. Available at: [Link]
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Navigating the Labyrinth of Reproducibility: A Guide to the Synthesis and Biological Evaluation of Pyrrolopyrimidine Derivatives
A Senior Application Scientist's Perspective on Ensuring Robustness and Reliability in Drug Discovery
In the fast-paced world of drug discovery, the pyrrolopyrimidine scaffold stands out as a privileged structure, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] Its inherent ability to mimic the adenosine of ATP allows for potent and selective engagement with the kinase hinge region.[1] However, the journey from a promising chemical structure on paper to a reproducible and biologically active lead compound is often fraught with challenges. This guide provides a comprehensive overview of the critical factors influencing the reproducibility of both the chemical synthesis and biological evaluation of pyrrolopyrimidine derivatives, offering actionable insights for researchers, scientists, and drug development professionals.
Part 1: The Synthesis of Pyrrolopyrimidine Derivatives - A Reproducibility-Focused Approach
The synthetic accessibility and the ability to reliably produce pyrrolopyrimidine derivatives are foundational to any drug discovery program. While numerous synthetic routes exist, subtle variations in reaction conditions can lead to significant discrepancies in yield, purity, and even the final compound's identity. This section dissects common synthetic strategies and highlights key parameters for ensuring reproducibility.
Common Synthetic Routes and Critical Parameters
The construction of the pyrrolopyrimidine core can be approached in several ways, often starting from a substituted pyrrole or pyrimidine precursor.[2][3] A widely employed strategy involves the condensation of a 6-aminopyrimidine derivative with a suitable carbonyl compound.[4]
Table 1: Key Parameters Influencing Reproducibility in Pyrrolopyrimidine Synthesis
| Parameter | Importance in Reproducibility | Recommended Best Practices |
| Starting Material Purity | Impurities can lead to side reactions, low yields, and difficult purification. | Characterize all starting materials by NMR, LC-MS, and melting point. |
| Solvent Quality | Trace amounts of water or other impurities can quench reagents or catalyze side reactions. | Use freshly distilled or anhydrous solvents, and consider storing over molecular sieves. |
| Reaction Temperature | Many reactions are highly temperature-sensitive; deviations can alter reaction kinetics and product distribution. | Employ precise temperature control using oil baths or cryostats. Monitor internal reaction temperature. |
| Reagent Stoichiometry | Incorrect stoichiometry can lead to incomplete reactions or the formation of byproducts. | Accurately weigh all reagents and use calibrated pipettes for liquid transfers. |
| Atmosphere Control | Many organometallic reagents and intermediates are sensitive to air and moisture. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Work-up and Purification | Inconsistent work-up procedures can lead to product loss or contamination. | Standardize quenching, extraction, and chromatography protocols. |
A generalized workflow for a common synthetic route is depicted below. The seemingly straightforward steps can harbor hidden variables that impact reproducibility. For instance, the choice of base and solvent in the initial condensation step can dramatically influence the regioselectivity of the cyclization.
Caption: A typical workflow for the synthesis of pyrrolopyrimidine derivatives.
Detailed Protocol: A Case Study in Reproducible Synthesis
To illustrate the principles of reproducible synthesis, a detailed protocol for a common reaction is provided below. This protocol emphasizes the meticulous documentation of all experimental parameters, a practice that is crucial for troubleshooting and ensuring inter-laboratory consistency.[5]
Protocol: Synthesis of a 4-amino-pyrrolopyrimidine derivative
-
Reagent Preparation:
-
Ensure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) is of >98% purity as determined by NMR and LC-MS.
-
Use anhydrous N,N-Dimethylformamide (DMF) as the solvent.
-
Ensure the selected amine (1.2 eq) is free of moisture.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Add anhydrous DMF via syringe.
-
Stir the solution at room temperature for 10 minutes to ensure complete dissolution.
-
-
Reaction Execution:
-
Add the amine dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a defined solvent gradient.
-
-
Characterization:
-
Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for the purified product.[4]
-
Determine the melting point of the final compound.
-
Part 2: The Biological Evaluation - Striving for Consistent and Comparable Data
The biological activity of pyrrolopyrimidine derivatives, particularly as kinase inhibitors, is highly sensitive to assay conditions. Inconsistencies in experimental protocols can lead to significant variability in key metrics like IC₅₀ values, making it difficult to compare data across different studies or even between experiments within the same lab.
Standardizing Kinase Inhibition Assays
A variety of assay formats are available to measure kinase activity, each with its own set of advantages and potential pitfalls.[6] While traditional radiometric assays are often considered the "gold standard" for their direct measurement of phosphorylation, non-radioactive methods such as luminescence-based and fluorescence-based assays have gained popularity due to their scalability and safety.[6][7][8]
Table 2: Critical Parameters for Reproducible Kinase Inhibition Assays
| Parameter | Importance in Reproducibility | Recommended Best Practices |
| Enzyme Purity and Activity | The purity and specific activity of the kinase can significantly impact results. | Source enzymes from a reputable vendor with documented quality control. |
| Substrate Concentration | Substrate concentration relative to the Kₘ can affect inhibitor potency. | Use a substrate concentration at or near the Kₘ for the enzyme. |
| ATP Concentration | For ATP-competitive inhibitors, the ATP concentration is a critical determinant of IC₅₀. | Use an ATP concentration at or near the Kₘ for the enzyme to enable comparison across studies.[9] |
| Buffer Components | DTT, DMSO, and salt concentrations can influence enzyme activity and compound solubility. | Standardize buffer composition and final DMSO concentration in all assays. |
| Incubation Time and Temperature | Reaction kinetics are time and temperature-dependent. | Optimize and standardize incubation times and maintain consistent temperature control. |
| Detection Method | Different detection technologies have varying sensitivities and susceptibility to interference. | Choose a robust and validated assay format and be aware of potential compound interference. |
The following diagram illustrates a typical workflow for evaluating a pyrrolopyrimidine derivative in a kinase inhibition assay. Each step presents an opportunity for variability that must be carefully controlled.
Caption: A standardized workflow for a kinase inhibition assay.
Detailed Protocol: A Luminescence-Based Kinase Assay
This protocol outlines a general procedure for determining the IC₅₀ of a pyrrolopyrimidine derivative using a commercially available luminescence-based kinase assay that measures ATP consumption.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the pyrrolopyrimidine derivative in 100% DMSO.
-
Perform serial dilutions of the compound in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion: A Commitment to Rigor and Transparency
Reproducibility is the cornerstone of scientific progress. In the context of drug discovery, the ability to reliably synthesize and evaluate compounds like pyrrolopyrimidine derivatives is paramount for making informed decisions and ultimately advancing new therapies. By embracing meticulous documentation, standardized protocols, and a deep understanding of the critical parameters that can influence experimental outcomes, researchers can navigate the complexities of chemical synthesis and biological testing with greater confidence and success. Adherence to established reporting standards further enhances the value of this research to the broader scientific community.[10][11][12]
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New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. RSC Publishing. [Link]
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(PDF) Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling of potent, biologically active compounds like 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, a key heterocyclic intermediate, extends beyond the benchtop; it encompasses the entire lifecycle of the chemical, culminating in its proper disposal.
This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every step is understood as part of a self-validating system of laboratory safety. Our objective is to empower your team with the knowledge to manage this chemical waste stream responsibly, in full compliance with regulatory standards, thereby building a culture of safety that adds value beyond the product itself.
Core Principles: Hazard Identification and Risk Assessment
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound and its analogs are potent compounds requiring careful handling.
Known Hazards: The Safety Data Sheet (SDS) for the free base, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, classifies it under the Globally Harmonized System (GHS) as Acute toxicity, Oral (Category 3) , with the hazard statement "H301: Toxic if swallowed".[1][2] This classification is critical, as it dictates the stringent handling and disposal precautions necessary to prevent accidental exposure to laboratory personnel and release into the environment. During any handling or disposal procedure, there is a risk of generating dust or aerosols, which increases the potential for inadvertent ingestion or inhalation.
Personal Protective Equipment (PPE): Given the toxicity profile, a comprehensive PPE strategy is mandatory. All personnel involved in the handling and disposal of this compound must wear:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is advisable to double-glove if significant handling is required.[3]
-
Eye/Face Protection: Safety glasses with side shields or, preferably, a face shield and safety goggles.[4]
-
Skin and Body Protection: A laboratory coat is the minimum requirement. For handling larger quantities or cleaning spills, chemical-resistant coveralls are recommended.[1]
-
Respiratory Protection: If there is a risk of aerosol or dust formation, a NIOSH-approved respirator is essential.[5]
The Regulatory Imperative: Compliance with EPA and OSHA
The disposal of laboratory chemicals is not merely a matter of best practice; it is governed by strict federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] Due to its acute oral toxicity, this compound waste must be managed as a characteristic hazardous waste .
-
Sewer Disposal is Prohibited: A critical and non-negotiable aspect of recent EPA regulations is the strict ban on the "sewering" (disposal down the drain) of hazardous waste pharmaceuticals.[7][8][9] This regulation is in effect nationwide and applies to all healthcare and laboratory facilities.[9] Any aqueous solution containing this compound, regardless of concentration, must be collected as hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the hazards of chemicals in the workplace.[10][11] This includes providing access to SDS and training on safe handling and emergency procedures, including disposal.
Decision Workflow for Proper Disposal
To ensure a logical and compliant disposal process, the following workflow should be adopted. This decision tree guides the user from the point of waste generation to the final, segregated waste container.
Caption: Disposal decision workflow for 7H-pyrrolo[2,3-d]pyrimidin-4-amine HCl waste.
Step-by-Step Disposal Protocols
Adherence to standardized protocols is essential for safety and compliance.[12] All waste must be disposed of through a licensed professional waste disposal service.[4][12]
Protocol 4.1: Disposal of Bulk or Residual Solid Compound
This protocol applies to unused, expired, or residual amounts of the solid hydrochloride salt.
-
Work Area Preparation: Conduct all manipulations within a certified chemical fume hood to minimize inhalation risk.
-
Container Labeling: Prepare a designated hazardous waste container. The container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure lid.[13] Label it clearly as "Hazardous Waste" and list the chemical constituent: "this compound".
-
Chemical Transfer: Carefully transfer the solid waste into the designated hazardous waste container using a spatula or powder funnel. Avoid creating dust.[4]
-
Container Sealing and Storage: Securely close the waste container. Store it in a designated, secondary containment area away from incompatible materials until collection by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.[12][13]
Protocol 4.2: Decontamination and Disposal of "Empty" Containers
An "empty" container that held an acutely toxic chemical is not considered non-hazardous until it has been properly decontaminated.[13]
-
Initial Rinse: In a fume hood, rinse the container three times with a suitable solvent capable of dissolving the compound (e.g., deionized water, followed by methanol or ethanol).[13]
-
Collect Rinsate: Every drop of this rinsate is considered hazardous waste. Collect all rinsate in a designated "Hazardous Waste - Liquid" container that is properly labeled with all constituents.[13]
-
Container Disposal: Once triple-rinsed, the container can be considered decontaminated. Deface or remove the original chemical label to prevent confusion. The container can now be disposed of in the appropriate laboratory solid waste stream (e.g., glass or plastic recycling).
Protocol 4.3: Management of Contaminated Labware and PPE
This category includes items such as gloves, weigh boats, contaminated wipes, and disposable lab coats.
-
Segregation: Do not mix contaminated solid waste with regular trash.
-
Collection: Place all contaminated items directly into a designated "Hazardous Waste - Solid" container, separate from sharps. This container should be clearly labeled with the chemical contaminant.
-
Storage: Store the sealed container in the designated satellite accumulation area for hazardous waste pickup.
Protocol 4.4: Spill Management and Waste Disposal
In the event of a spill, the primary goal is to contain the material safely and then decontaminate the area.
-
Ensure Safety: Evacuate non-essential personnel. Ensure proper PPE is worn by cleanup personnel.[1]
-
Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an appropriate absorbent (e.g., chemical absorbent pads or vermiculite).
-
Cleanup: Carefully sweep up or absorb the spilled material and place it, along with all contaminated cleaning materials, into a "Hazardous Waste - Solid" container.[1][5]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as required by institutional policy.
Summary of Disposal and Safety Parameters
For quick reference, the key operational and safety parameters are summarized below.
| Parameter | Guideline | Rationale |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3)[1] | The compound is toxic if swallowed, requiring stringent containment. |
| Primary Disposal Route | Licensed Hazardous Waste Contractor[4][12] | Ensures compliant and environmentally sound disposal of toxic waste. |
| Sewer Disposal | Strictly Prohibited [7][9] | EPA regulations ban the sewering of hazardous pharmaceutical waste to protect waterways. |
| Solid Waste Container | Labeled, sealed HDPE container for solids. | Prevents leakage and clearly communicates the hazard.[13] |
| Liquid Waste Container | Labeled, sealed, compatible solvent bottle. | Ensures safe containment of liquid waste and rinsate.[12] |
| Empty Container Mgt. | Triple rinse with suitable solvent; collect rinsate.[13] | Decontaminates the container, allowing for non-hazardous disposal. |
| Required PPE | Nitrile gloves, safety goggles/face shield, lab coat.[1] | Minimizes risk of exposure via skin contact, eye contact, or ingestion. |
By integrating these scientifically sound and regulation-compliant procedures into your laboratory's standard operating protocols, you actively contribute to a robust culture of safety. The responsible management of chemical waste is a shared duty that protects researchers, the community, and the environment.
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
